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Foundational

An In-depth Technical Guide to (3-methyl-1H-indol-5-yl)methanol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the chemical and potential biological properties of (3-methyl-1H-indol-5-yl)methanol. As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical and potential biological properties of (3-methyl-1H-indol-5-yl)methanol. As a Senior Application Scientist, the following sections synthesize established chemical principles with insights into the broader context of indole chemistry in medicinal applications, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of a vast array of natural products and synthetic molecules with significant biological activities.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor allow for diverse interactions with biological targets.[2] Notable examples of indole-containing drugs include the anti-inflammatory agent Indomethacin, the anti-migraine triptans, and various anti-cancer alkaloids.[3][4]

The strategic placement of substituents on the indole ring can profoundly influence a molecule's pharmacological profile. Specifically, methylation at the 3-position and functionalization at the 5-position are common motifs in many biologically active indole derivatives.[5][6] (3-methyl-1H-indol-5-yl)methanol, the subject of this guide, embodies this structural theme, making it a compound of considerable interest for further investigation and as a precursor for more complex molecules.

Physicochemical and Chemical Properties

(3-methyl-1H-indol-5-yl)methanol is a solid at room temperature, and its core properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

PropertyValueSource
CAS Number 1780910-31-7[7]
Molecular Formula C₁₀H₁₁NO[7]
Molecular Weight 161.20 g/mol [7]
IUPAC Name (3-methyl-1H-indol-5-yl)methanol
SMILES CC1=CNC2=CC=C(CO)C=C12[7]
Topological Polar Surface Area (TPSA) 36.02 Ų[8]
Predicted logP 1.97[8]
Storage Sealed in dry, 2-8°C[7]

The chemical reactivity of (3-methyl-1H-indol-5-yl)methanol is characteristic of both the indole nucleus and a primary alcohol. The indole N-H is weakly acidic, and the ring system is susceptible to electrophilic substitution, primarily at the 2-position due to the activating effect of the 3-methyl group. The primary alcohol at the 5-position can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.

Synthesis and Characterization

A robust and scalable synthesis of (3-methyl-1H-indol-5-yl)methanol can be achieved via the reduction of a suitable carboxylic acid or ester precursor. A proposed synthetic workflow is outlined below.

SynthesisWorkflow cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Esterification (Optional) cluster_2 Step 3: Reduction 4-hydrazinobenzoic_acid 4-hydrazinobenzoic acid 3-methyl-1H-indole-5-carboxylic_acid 3-methyl-1H-indole-5-carboxylic acid 4-hydrazinobenzoic_acid->3-methyl-1H-indole-5-carboxylic_acid Acid catalyst, heat acetone Acetone acetone->3-methyl-1H-indole-5-carboxylic_acid 3-methyl-1H-indole-5-carboxylic_acid_2 3-methyl-1H-indole-5-carboxylic acid methyl_ester Methyl (3-methyl-1H-indol-5-yl)carboxylate 3-methyl-1H-indole-5-carboxylic_acid_2->methyl_ester Methanol, H₂SO₄ methyl_ester_2 Methyl (3-methyl-1H-indol-5-yl)carboxylate target_molecule (3-methyl-1H-indol-5-yl)methanol methyl_ester_2->target_molecule LiAlH₄, THF then H₂O workup

Figure 1: Proposed synthetic workflow for (3-methyl-1H-indol-5-yl)methanol.

Experimental Protocol: Synthesis via Reduction of Methyl (3-methyl-1H-indol-5-yl)carboxylate

This protocol is based on well-established procedures for the reduction of indole esters.[9]

Step 1: Synthesis of 3-methyl-1H-indole-5-carboxylic acid

  • To a stirred solution of 4-hydrazinobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid), add a slight excess of acetone.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture and pour it into cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield 3-methyl-1H-indole-5-carboxylic acid.

Step 2: Esterification to Methyl (3-methyl-1H-indol-5-yl)carboxylate

  • Suspend 3-methyl-1H-indole-5-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl ester.

Step 3: Reduction to (3-methyl-1H-indol-5-yl)methanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add a solution of methyl (3-methyl-1H-indol-5-yl)carboxylate in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC until the starting ester is fully consumed.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (3-methyl-1H-indol-5-yl)methanol.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized (3-methyl-1H-indol-5-yl)methanol should be confirmed by standard spectroscopic methods. The expected key features are:

  • ¹H NMR:

    • A singlet for the indole N-H proton (typically δ 8.0-8.5 ppm).

    • A singlet or broad singlet for the aromatic proton at the 4-position.

    • A doublet for the aromatic proton at the 6-position and a doublet of doublets for the proton at the 7-position.

    • A singlet for the methyl group at the 3-position (typically δ 2.2-2.4 ppm).

    • A singlet for the benzylic CH₂ protons of the methanol group (typically δ 4.6-4.8 ppm).

    • A triplet for the hydroxyl proton, which may be broad and is D₂O exchangeable.

  • ¹³C NMR:

    • Signals for the eight aromatic/indole carbons in the region of δ 110-140 ppm.

    • A signal for the benzylic carbon of the methanol group (typically δ 60-65 ppm).

    • A signal for the methyl carbon at the 3-position (typically δ 9-12 ppm).

  • IR Spectroscopy:

    • A broad absorption band for the O-H stretch of the alcohol (around 3200-3500 cm⁻¹).

    • A sharp absorption for the N-H stretch of the indole (around 3400 cm⁻¹).

    • C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).

    • C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹).

    • A C-O stretching vibration for the primary alcohol (around 1000-1050 cm⁻¹).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ peak at m/z = 162.0919.

Biological Significance and Potential Applications

While specific biological activity data for (3-methyl-1H-indol-5-yl)methanol is not extensively documented, the structural motifs present in this molecule are associated with a wide range of pharmacological activities. The indole scaffold is a well-established pharmacophore, and derivatives with substitutions at the 3- and 5-positions have shown promise in various therapeutic areas.[10][11]

BiologicalSignificance cluster_derivatives Key Structural Motifs cluster_activities Associated Biological Activities IndoleScaffold Indole Scaffold 3_Methyl_Indole 3-Methyl-Indole Derivatives IndoleScaffold->3_Methyl_Indole 5_Substituted_Indole 5-Substituted Indole Derivatives IndoleScaffold->5_Substituted_Indole Anticancer Anticancer 3_Methyl_Indole->Anticancer Antimicrobial Antimicrobial 3_Methyl_Indole->Antimicrobial Anti_inflammatory Anti-inflammatory 5_Substituted_Indole->Anti_inflammatory CNS_Activity CNS Activity 5_Substituted_Indole->CNS_Activity

Figure 2: The indole scaffold and associated biological activities of its derivatives.

  • Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[10][12] The 3-methylindole moiety is a key component of several compounds designed as tubulin polymerization inhibitors.[12]

  • Antimicrobial and Antifungal Activity: The indole nucleus is found in many natural and synthetic compounds with significant antimicrobial and antifungal activity.[11][13]

  • Anti-inflammatory Effects: Indole derivatives, most notably Indomethacin, are known for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

  • Central Nervous System (CNS) Activity: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs, including antidepressants and antipsychotics.[5]

Given these precedents, (3-methyl-1H-indol-5-yl)methanol represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, inflammation, and neurology. The primary alcohol functionality serves as a convenient handle for further chemical modifications to explore structure-activity relationships and develop new drug candidates.

Safety and Handling

As with any chemical, (3-methyl-1H-indol-5-yl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

(3-methyl-1H-indol-5-yl)methanol is a strategically substituted indole derivative with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure embodies key features associated with a wide range of biological activities. This guide provides a foundational understanding of its properties and potential, intended to facilitate further research and development of novel indole-based therapeutics.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (n.d.). National Center for Biotechnology Information.

  • Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. (2016). Repositorio Académico - Universidad de Chile.

  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. (1993). PubMed.

  • Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. (1993). ACS Publications.

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate.

  • 2,2-Dimethyl-3-hydroxypropionaldehyde (CAS 597-31-9). (n.d.). Cheméo.

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing.

  • Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. (2024). ACS Publications.

  • Novel Synthetic Route to 5-Substituted Indoles. (n.d.). Loyola eCommons.

  • Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester (CAS 74367-31-0). (n.d.). Cheméo.

  • 3-[1H-indol-3-yl(o-tolyl)methyl]. (n.d.). SpectraBase.

  • Synthesis method of indole-3-methanol. (2010). Google Patents.

  • 3-Methylpyrazole-5-carboxylic acid 97. (n.d.). MilliporeSigma.

  • Indole: A Promising Scaffold For Biological Activity. (2022). RJPN.

  • 3-methyl-1H-indol-5-ol. (n.d.). PubChem.

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). TJPS.

  • (3-Methyl-1h-indol-5-yl)methanol. (n.d.). ChemScene.

  • Reduction of Carboxylic Acids and Their Derivatives. (2024). Chemistry Steps.

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.

  • 1H-Indole-3-methanol (FDB000939). (2010). FooDB.

  • (PDF) (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2 - b]furan-5-yl Acetate. (2025). ResearchGate.

  • (5R,7R,11bR)-9-(di(1H-Indol-3-yl)methyl)-4,4,7,11b-tetramethyl-1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydrophenanthro[3,2-b]. (2025). MDPI.

  • Reduction of carboxyl compounds to aldehydes. (n.d.). Organic Chemistry Portal.

  • Chemical Properties of Benzeneacetic acid, methyl ester (CAS 101-41-7). (n.d.). Cheméo.

Sources

Exploratory

Comprehensive Technical Guide on (3-Methyl-1H-indol-5-yl)methanol: Synthesis, Mechanisms, and Applications in Drug Discovery

Executive Summary & Strategic Relevance (3-Methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7) is a highly privileged, functionally rich building block utilized extensively in modern medicinal chemistry and drug discovery[...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

(3-Methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7) is a highly privileged, functionally rich building block utilized extensively in modern medicinal chemistry and drug discovery[1]. The architectural significance of this molecule lies in its dual functional handles:

  • The 3-Methylindole Core: The electron-rich indole nucleus provides essential hydrogen-bond donor capabilities (via the N-H group) and facilitates robust π−π stacking interactions. The 3-methyl substituent restricts conformational flexibility and increases the overall electron density of the ring system via inductive effects, which is critical for target binding affinity.

  • The 5-Hydroxymethyl Moiety: Serving as a versatile synthetic vector, the primary alcohol can be readily converted into carbamates, ethers, or halides, enabling the rapid generation of structure-activity relationship (SAR) libraries.

This guide provides an authoritative examination of its physicochemical properties, advanced synthetic methodologies, and its pivotal role in developing therapeutics for neurodegeneration, infectious diseases, and epigenetic modulation.

Physicochemical & Computational Profiling

Understanding the baseline physicochemical properties of (3-methyl-1H-indol-5-yl)methanol is essential for predicting its behavior in subsequent synthetic steps and its pharmacokinetic potential as a pharmacophore[2].

PropertyValueClinical / Synthetic Significance
CAS Number 1780910-31-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₀H₁₁NOLow molecular weight (161.20 g/mol ) ensures high ligand efficiency.
SMILES CC1=CNC2=CC=C(CO)C=C12Essential for in silico docking and computational library generation.
Topological Polar Surface Area (TPSA) 36.02 ŲIdeal for blood-brain barrier (BBB) penetration (< 90 Ų).
LogP (Calculated) ~1.97Optimal lipophilicity for oral bioavailability and membrane permeability.
H-Bond Donors / Acceptors 2 / 1Fosters strong target-site anchoring (e.g., within enzyme catalytic gorges).

Advanced Synthetic Methodologies: Continuous Flow Reduction

Causality Behind Experimental Choices

The synthesis of (3-methyl-1H-indol-5-yl)methanol typically involves the reduction of its corresponding ester or carboxylic acid precursor. Traditional batch reductions using Lithium Aluminum Hydride (LiAlH₄) can lead to exothermic runaway, over-reduction, or side reactions at the electron-rich indole nucleus.

To mitigate this, continuous flow chemistry using Diisobutylaluminum hydride (DIBAL-H) is the preferred state-of-the-art approach[3]. Flow reactors provide superior heat and mass transfer, allowing for precise control over residence time. A rapid inline quench with methanol completely arrests the reduction, preventing the formation of des-hydroxy byproducts and ensuring high fidelity of the primary alcohol.

Step-by-Step Protocol: Flow-Assisted Ester Reduction

This protocol is designed as a self-validating system; analytical checkpoints are embedded to guarantee product integrity.

  • Precursor Preparation: Dissolve methyl 3-methyl-1H-indole-5-carboxylate (1.0 equiv, 0.5 M) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Reagent Priming: Load the precursor solution and a solution of DIBAL-H (1.0 M in THF, 2.5 equiv) into separate gas-tight syringes mounted on programmable syringe pumps.

  • Flow Mixing & Reaction:

    • Pump both streams at a combined flow rate of 2.5 mL/min into a T-mixer pre-cooled to -20°C.

    • Direct the mixed stream through a fluoropolymer residence coil (volume calibrated for a 2-minute residence time).

  • Inline Quenching: Introduce anhydrous methanol via a third pump into a secondary micromixer immediately following the main residence coil to safely quench unreacted DIBAL-H[3].

  • Workup & Extraction: Collect the output in a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1 hour to break the aluminum emulsion. Extract with ethyl acetate (3x).

  • Self-Validating Quality Control (QC):

    • FT-IR: Confirm the disappearance of the ester carbonyl stretch at ~1710 cm⁻¹.

    • ¹H NMR (CDCl₃): Verify the emergence of the benzylic methylene protons (singlet, ~4.70 ppm) and the primary alcohol proton (broad singlet, ~1.56 ppm, exchanges with D₂O).

G N1 Indole-5-carboxylate Precursor N2 DIBAL-H Reduction (Flow Microreactor) N1->N2 N3 Inline Methanol Quench (Residence Coil) N2->N3 N4 (3-Methyl-1H-indol- 5-yl)methanol N3->N4 N5 QC: NMR / FT-IR Validation N4->N5

Continuous Flow Synthetic Workflow and Quality Control Logic.

Mechanistic Insights & Applications in Medicinal Chemistry

The (3-methyl-1H-indol-5-yl)methanol scaffold is not merely a passive structural element; it actively dictates the pharmacodynamics of several advanced therapeutic candidates.

Neurodegenerative Diseases: Acetylcholinesterase (AChE) Inhibitors

The most prominent application of this scaffold is in the development of therapies for Alzheimer's Disease. The 5-hydroxymethyl group is highly susceptible to derivatization into organic carbamates , which act as pseudo-substrates for AChE[4][5].

A prime example is P10358 (1-[(3-fluoro-4-pyridinyl)amino]-3-methyl-1H-indol-5-yl methyl carbamate)[6].

  • Mechanism of Action: The carbamate moiety of P10358 enters the active site gorge of AChE. The enzyme's catalytic serine (Ser203) attacks the carbamate carbonyl, leading to a covalently carbamoylated enzyme. Because the decarbamoylation step is significantly slower than deacetylation, the enzyme is temporarily inactivated, leading to a therapeutic accumulation of acetylcholine in the synaptic cleft[5][7].

  • Role of the Scaffold: The 3-methylindole core anchors the molecule in the peripheral anionic site (PAS) of AChE via π−π stacking with tryptophan residues, drastically lowering the IC₅₀ to 0.10 µM (2.5 times more potent than Tacrine)[5].

G A P10358 (Carbamate Prodrug) Binds AChE Gorge B Nucleophilic Attack by Catalytic Serine (Ser203) A->B C Covalent Carbamoylation of the Enzyme B->C D Blockade of Acetylcholine Hydrolysis C->D E Synaptic ACh Accumulation & Cognitive Improvement D->E

Pharmacological Signaling Pathway of Indole-Carbamate AChE Inhibitors.

Infectious Diseases: Antitubercular Agents targeting KasA

In the fight against Mycobacterium tuberculosis, the 3-methyl-1H-indole scaffold has been utilized to design inhibitors of KasA ( β -ketoacyl synthase), a critical enzyme in mycolic acid biosynthesis[8]. The rigid indole structure mimics the lipid substrates of KasA, while functionalization at the 5-position (derived from the methanol precursor) allows for the fine-tuning of lipophilicity required to penetrate the thick mycobacterial cell wall[8].

Epigenetic Modulators: BPTF Bromodomain Inhibitors

Recent advancements in oncology and epigenetics have leveraged 3-methyl-1H-indol-5-yl derivatives to target the BPTF bromodomain[9]. Compounds like DC-BPi-16 utilize the indole nitrogen and the 3-methyl group to establish critical hydrogen bonds and van der Waals contacts within the acetyl-lysine binding pocket of the bromodomain, displacing chromatin-remodeling complexes and halting oncogenic transcription[9].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative pharmacological data of key therapeutic candidates derived from the (3-methyl-1H-indol-5-yl)methanol scaffold, demonstrating its broad utility.

Derivative / CompoundPrimary TargetIndicationPotency (IC₅₀ / MIC)Key Structural Contribution
P10358 Acetylcholinesterase (AChE)Alzheimer's Disease0.10 ± 0.02 µM5-methyl carbamate acts as a covalent pseudo-substrate[5].
P10358 Butyrylcholinesterase (BuChE)Alzheimer's Disease0.08 ± 0.05 µMDual inhibition enhances cholinergic tone[5].
KasA Inhibitor Analogs KasA ( β -ketoacyl synthase)Tuberculosis< 2.5 µg/mL (MIC)3-methyl group enhances lipid mimicry for cell wall penetration[8].
DC-BPi-16 BPTF BromodomainOncology / EpigeneticsHigh Affinity (nM range)Indole core anchors into the acetyl-lysine binding pocket[9].

References

  • Kumar, et al. "A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA." National Institutes of Health (PMC). URL: [Link]

  • Martin, L. L., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry / PMC. URL: [Link]

  • Smith, C. P., et al. "Pharmacological activity and safety profile of P10358, a novel, orally active acetylcholinesterase inhibitor for Alzheimer's disease." Journal of Pharmacology and Experimental Therapeutics. URL: [Link]

  • "Discovery of High-Affinity Inhibitors of the BPTF Bromodomain." ACS Publications. URL: [Link]

  • PubChem. "P 10358 | C16H15FN4O2 | CID 3075612." National Center for Biotechnology Information. URL: [Link]

Sources

Foundational

The Physicochemical and Pharmacokinetic Profiling of (3-Methyl-1H-indol-5-yl)methanol: A Technical Guide to Molecular Weight and Structural Implications in Drug Discovery

Executive Summary (3-Methyl-1H-indol-5-yl)methanol is a critical building block and pharmacological fragment utilized in the synthesis of advanced therapeutics. With a precise molecular weight of 161.20 g/mol , this indo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methyl-1H-indol-5-yl)methanol is a critical building block and pharmacological fragment utilized in the synthesis of advanced therapeutics. With a precise molecular weight of 161.20 g/mol , this indole derivative occupies a privileged physicochemical space that makes it highly attractive for fragment-based drug discovery (FBDD) and lead optimization. This technical guide provides a comprehensive analysis of its molecular properties, the analytical workflows required for exact mass verification, synthetic protocols, and its metabolic bioactivation profile.

Section 1: Chemical Identity and Exact Molecular Weight Analysis

The causality behind the selection of specific chemical fragments in drug design often traces back to their fundamental physicochemical properties. The molecular weight (MW) of a compound dictates its diffusion rate, receptor binding efficiency, and overall pharmacokinetic profile.

For (3-methyl-1H-indol-5-yl)methanol, the molecular formula is C₁₀H₁₁NO[1]. The exact molecular weight is calculated based on the standard atomic weights of its constituent elements:

  • Carbon (C): 10 × 12.011 = 120.11 g/mol

  • Hydrogen (H): 11 × 1.008 = 11.088 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 1 × 15.999 = 15.999 g/mol

  • Total Molecular Weight: 161.20 g/mol [1]

Table 1: Physicochemical Properties of (3-Methyl-1H-indol-5-yl)methanol
PropertyValueClinical / Synthetic Relevance
Molecular Weight 161.20 g/mol Ideal for fragment-based drug discovery (MW < 300).
Molecular Formula C₁₀H₁₁NOProvides a balance of lipophilicity and polarity.
SMILES CC1=CNC2=CC=C(CO)C=C12Facilitates computational docking and structural modeling.
LogP 1.97Optimal lipophilicity for passive membrane permeability.
Topological Polar Surface Area (TPSA) 36.02 ŲExcellent predictor for high oral bioavailability and BBB penetration.
Hydrogen Bond Donors 2Contributes to target receptor anchoring (e.g., via -OH and -NH).
Hydrogen Bond Acceptors 1Ensures minimal desolvation penalty during target binding.

(Data derived from computational chemistry databases[1])

Section 2: The Role of Molecular Weight in Indole-Based Drug Design

In the context of medicinal chemistry, the molecular weight of 161.20 g/mol positions (3-methyl-1H-indol-5-yl)methanol as an optimal starting point for lead generation. According to Lipinski's Rule of Five, poor absorption or permeation is more likely when the molecular weight exceeds 500 Da, LogP is greater than 5, hydrogen-bond donors exceed 5, and hydrogen-bond acceptors exceed 10[2].

Because (3-methyl-1H-indol-5-yl)methanol falls well below these thresholds, it provides medicinal chemists with a substantial "molecular weight buffer." This buffer allows for the subsequent addition of functional groups (e.g., halogens, alkyl chains, or heterocycles) during lead optimization without violating the Rule of Five[2]. Furthermore, its low molecular weight ensures high ligand efficiency (LE), meaning the binding energy per heavy atom is maximized—a critical metric in fragment-based drug discovery.

Section 3: Analytical Workflows for Molecular Weight Verification (LC-MS)

To ensure trustworthiness and scientific integrity, the molecular weight of synthesized (3-methyl-1H-indol-5-yl)methanol must be empirically verified using a self-validating analytical system. Liquid Chromatography-Mass Spectrometry (LC-MS) equipped with Electrospray Ionization (ESI) is the gold standard for this verification[3].

Step-by-Step LC-MS Methodology
  • Sample Preparation: Dissolve 1 mg of the synthesized (3-methyl-1H-indol-5-yl)methanol in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the mass spectrometer in positive electrospray ionization mode. The nitrogen atom in the indole ring is readily protonated[3].

  • Mass Detection: Scan for the protonated molecular ion [M+H]+ .

  • Self-Validation: The exact mass of the neutral compound is 161.084 Da. The expected [M+H]+ peak must appear at m/z 162.09. Confirm the identity by analyzing the isotopic distribution (the M+1 peak at m/z 163.09 should be approximately 11% of the base peak intensity, corresponding to the natural abundance of ¹³C).

Section 4: Synthesis Protocol for (3-Methyl-1H-indol-5-yl)methanol

The synthesis of 5-hydroxymethyl indoles requires careful selection of reducing agents to prevent over-reduction or side reactions at the indole nitrogen. The most reliable method involves the reduction of an ester precursor using Diisobutylaluminum hydride (DIBAL-H)[4].

Step-by-Step Synthetic Methodology
  • Preparation: Under an inert argon atmosphere, dissolve 10 mmol of methyl 3-methyl-1H-indole-5-carboxylate in 50 mL of anhydrous diethyl ether or tetrahydrofuran (THF).

  • Cooling: Cool the reaction flask to -78°C using a dry ice/acetone bath.

  • Reduction: Slowly add 25 mmol of DIBAL-H (1.2 M solution in toluene) dropwise over 30 minutes to ensure controlled partial reduction[4].

  • Reaction Monitoring: Stir the mixture at -78°C for 2 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) using a 3:1 petroleum ether/ethyl acetate eluent.

  • Quenching: Carefully quench the reaction by adding 2 mL of methanol, followed by 10 mL of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously at room temperature until two distinct clear phases form.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield pure (3-methyl-1H-indol-5-yl)methanol.

Synthesis A Methyl 3-methyl-1H-indole-5-carboxylate (Precursor) B DIBAL-H Reduction (Ether/Toluene, -78°C) A->B Addition C (3-Methyl-1H-indol-5-yl)methanol (MW: 161.20 g/mol) B->C Quench & Purify

Synthetic workflow for (3-methyl-1H-indol-5-yl)methanol via DIBAL-H reduction.

Section 5: Bioactivation and Metabolic Pathways

Understanding the molecular weight and structure of 3-methylindole derivatives is crucial because these compounds are known to undergo cytochrome P450 (CYP450)-mediated bioactivation[5]. In human liver microsomes, the methyl group at the 3-position and the indole core are highly susceptible to oxidation.

The causality behind idiosyncratic drug toxicity often lies in these metabolic pathways. CYP450 enzymes can oxidize the indole ring to form reactive 2,3-epoxide intermediates or dehydrogenate the molecule to form electrophilic iminium or quinone methide species[5]. These reactive metabolites can covalently bind to cellular proteins, leading to toxicity, unless they are successfully detoxified via conjugation with Glutathione (GSH)[5]. The presence of the 5-hydroxymethyl group in (3-methyl-1H-indol-5-yl)methanol adds an additional site for potential Phase II metabolism (e.g., glucuronidation), which can alter its clearance rate.

Metabolism A (3-Methyl-1H-indol-5-yl)methanol B CYP450 Oxidation (Liver Microsomes) A->B C Reactive 2,3-Epoxide Intermediate B->C D Iminium / Quinone Methide B->D E GSH Conjugation (Detoxification) C->E Glutathione F Covalent Protein Binding (Toxicity) C->F Protein Nucleophiles D->E Glutathione D->F Protein Nucleophiles

CYP450-mediated bioactivation and detoxification pathway of 3-methylindole derivatives.

References

  • PrepChem. "Synthesis of (c) Indole-5-methanol (6c)". PrepChem.com.[Link]

  • Yan, Z., et al. "Metabolism and bioactivation of 3-methylindole by human liver microsomes". PubMed, National Institutes of Health.[Link]

  • Wu, C. Y., & Benet, L. Z. "BDDCS, the Rule of 5 and Drugability". PubMed Central (PMC), National Institutes of Health.[Link]

  • Vogeser, M., & Seger, C. "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry". PubMed Central (PMC), National Institutes of Health.[Link]

Sources

Exploratory

Introduction: The Indole Nucleus and the Imperative of Structural Verification

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-methyl-1H-indol-5-yl)methanol The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of (3-methyl-1H-indol-5-yl)methanol

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-inflammatory drugs.[1] The precise substitution pattern on the indole ring is critical to a molecule's biological activity, making unambiguous structural characterization an non-negotiable step in the drug discovery and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful and definitive tool for this purpose, providing a detailed atomic-level map of a molecule's structure.[2]

This guide provides an in-depth analysis of the ¹H NMR spectrum of (3-methyl-1H-indol-5-yl)methanol, a key intermediate in the synthesis of various bioactive molecules. We will dissect the predicted spectral features, grounding our interpretation in the fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituent effects on the indole ring. This document is designed not merely as a data sheet, but as a technical manual to guide researchers in interpreting the spectra of this and related indole derivatives with confidence and precision.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, we must first identify the unique proton environments within the (3-methyl-1H-indol-5-yl)methanol molecule. Each chemically non-equivalent proton or group of protons will give rise to a distinct signal in the spectrum. The structure and proton numbering scheme are presented below.

Caption: Molecular structure of (3-methyl-1H-indol-5-yl)methanol with key proton environments labeled.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for (3-methyl-1H-indol-5-yl)methanol in a common deuterated solvent such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it helps in observing exchangeable protons like N-H and O-H as sharper signals compared to CDCl₃.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)~10.8broad singlet (br s)-1H
H7~7.45doublet (d)J ≈ 8.41H
H4~7.30singlet (s) or narrow doublet (d)J ≈ 1.5 (if coupled)1H
H6~6.95doublet of doublets (dd)J ≈ 8.4, 1.81H
H2~6.90singlet (s) or narrow multiplet-1H
5-OH~5.10triplet (t)J ≈ 5.51H
5-CH₂~4.65doublet (d)J ≈ 5.52H
3-CH₃~2.25singlet (s)-3H
Detailed Signal Analysis
  • H1 (Indole N-H) at ~10.8 ppm: The indole N-H proton is characteristically found far downfield due to the aromatic nature of the ring and its acidic character.[3] Its signal is typically broad due to quadrupole broadening from the adjacent ¹⁴N atom and its chemical shift is highly sensitive to solvent, concentration, and temperature.[4]

  • Aromatic Protons (H4, H6, H7) at 7.45 - 6.95 ppm: These three protons form a coupled spin system on the benzene ring.

    • H7 (~7.45 ppm, d): This proton is adjacent to the electron-rich pyrrole nitrogen, but its peri-relationship to the C3a-C7a bond places it in a relatively deshielded environment. It appears as a doublet due to ortho-coupling with H6 (³J ≈ 8.4 Hz).

    • H4 (~7.30 ppm, s): This proton is ortho to the C5-CH₂OH substituent. It is expected to be a singlet or a very narrow doublet, as its only significant coupling partner would be a weak meta-coupling to H6 (⁴J), which is often not resolved. Its chemical shift is influenced by both the adjacent C3a-C7a bond and the substituent at C5.

    • H6 (~6.95 ppm, dd): This proton is ortho to H7 and meta to H4. It is split into a doublet of doublets by a large ortho-coupling to H7 (³J ≈ 8.4 Hz) and a smaller meta-coupling to H4 (⁴J ≈ 1.8 Hz).

  • Pyrrole Ring Proton (H2) at ~6.90 ppm: The proton at the C2 position is typically a singlet in 3-substituted indoles.[5] Any coupling to the N-H proton is usually not observed due to the rapid exchange of the N-H proton. Its upfield shift relative to the benzene ring protons is characteristic of the electron-rich pyrrole moiety.

  • Hydroxymethyl Protons (5-OH and 5-CH₂) at 5.10 - 4.65 ppm:

    • 5-OH (~5.10 ppm, t): The hydroxyl proton's chemical shift is highly variable. In DMSO-d₆, hydrogen bonding with the solvent slows down proton exchange, often allowing for the observation of coupling to adjacent protons.[6] Here, it is predicted to be a triplet due to coupling with the two equivalent protons of the methylene (CH₂) group. This signal can be definitively identified by adding a drop of D₂O to the NMR tube, which will cause the proton to exchange with deuterium, leading to the disappearance of the signal from the spectrum.[6]

    • 5-CH₂ (~4.65 ppm, d): These benzylic methylene protons are adjacent to the aromatic ring and the hydroxyl group. Their signal is shifted downfield. In DMSO-d₆, they are predicted to appear as a doublet due to coupling with the single hydroxyl proton. In a solvent like CDCl₃ where exchange is faster, this signal would likely collapse into a singlet.

  • Methyl Protons (3-CH₃) at ~2.25 ppm: The methyl group at the C3 position is attached to an sp²-hybridized carbon of the electron-rich pyrrole ring. It appears as a sharp singlet in the upfield region of the spectrum, integrating to three protons.[5]

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H NMR data for (3-methyl-1H-indol-5-yl)methanol.

Sample Preparation
  • Rationale: Proper sample preparation is critical for obtaining high-resolution spectra free from contaminants and artifacts. The choice of solvent is paramount for analyte solubility and minimizing signal overlap.

  • Procedure:

    • Weigh approximately 10-15 mg of (3-methyl-1H-indol-5-yl)methanol directly into a clean, dry vial.

    • Add approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).

    • Gently vortex or sonicate the sample until the solid is completely dissolved.

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • The final solution height in the tube should be approximately 4-5 cm to ensure it is centered within the instrument's detection coil.

Instrument Setup and Calibration
  • Rationale: Instrument calibration ensures the accuracy and precision of the measured chemical shifts.

  • Procedure:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the peak width and maximize the symmetry of a reference signal (typically the solvent residual peak). A well-shimmed sample will have a narrow and symmetrical peak for the residual DMSO signal (around 2.50 ppm).[7]

    • Reference the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm.[7]

Data Acquisition
  • Rationale: The chosen acquisition parameters are a balance between signal-to-noise ratio, resolution, and experimental time.

  • Procedure:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.

    • Key Parameters:

      • Spectral Width: 16 ppm (centered around 6 ppm) to ensure all signals from ~0 to 12 ppm are captured.

      • Number of Scans: 16 to 32 scans.

      • Relaxation Delay (d1): 2 seconds. This delay allows for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.

      • Acquisition Time: 2-3 seconds to ensure adequate digital resolution.

Data Processing
  • Rationale: Proper processing transforms the raw free induction decay (FID) signal into an interpretable frequency-domain spectrum.

  • Procedure:

    • Apply a Fourier transform to the acquired FID.

    • Phase-correct the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction to obtain a flat baseline across the spectrum.

    • Integrate all signals. Calibrate the integration by setting the integral of a well-resolved signal from a known number of protons (e.g., the 3-CH₃ singlet) to its theoretical value (3.0).

    • Pick and label all peaks with their chemical shifts in ppm.

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample preparation to final structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (10-15 mg) dissolve Dissolve in DMSO-d₆ (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim (Field Homogeneity) insert->lock_shim acquire Acquire 1D ¹H Spectrum (16-32 Scans) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integrate Signals phase->integrate assign Assign Signals (Shifts, Multiplicity) integrate->assign validate Validate Structure (Compare to Prediction) assign->validate d2o D₂O Exchange (Confirm OH/NH) assign->d2o Optional

Caption: Workflow for NMR-based structural elucidation of (3-methyl-1H-indol-5-yl)methanol.

Conclusion

The ¹H NMR spectrum of (3-methyl-1H-indol-5-yl)methanol provides a wealth of information that enables its unambiguous structural confirmation. Each proton environment, from the exchangeable N-H and O-H protons to the coupled aromatic system and the distinct methyl and methylene groups, gives rise to a characteristic signal. By carefully analyzing the chemical shifts, integration values, and spin-spin coupling patterns, researchers can verify the identity and purity of their compound with a high degree of confidence. The methodologies and interpretations presented in this guide serve as a robust framework for the analysis of this molecule and can be readily adapted for other substituted indole derivatives, thereby supporting the advancement of research and development in medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

  • ResearchGate. (n.d.). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... Available at: [Link]

  • Xu, J., et al. (2006). ¹H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction - Supporting Information. Available at: [Link]

  • MDPI. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(3), 3043-3075. Available at: [Link]

  • MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1493. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Available at: [Link]

  • Taylor & Francis Online. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 642-649. Available at: [Link]

  • Doc Brown's Chemistry. (2026). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation. Available at: [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. IJPSR, 8(12), 5121-5125. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... Available at: [Link]

  • Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Available at: [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 75(9), 2941-2951. Available at: [Link]

Sources

Foundational

Mass Spectrometry of (3-methyl-1H-indol-5-yl)methanol: A Technical Guide to Ionization, Fragmentation, and LC-MS/MS Methodologies

Introduction & Pharmacological Context (3-methyl-1H-indol-5-yl)methanol is a highly functionalized indole derivative characterized by a methyl group at the C3 position and a hydroxymethyl group at the C5 position. Indole...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

(3-methyl-1H-indol-5-yl)methanol is a highly functionalized indole derivative characterized by a methyl group at the C3 position and a hydroxymethyl group at the C5 position. Indole scaffolds are ubiquitous in pharmacology, serving as privileged structures for central nervous system (CNS) therapeutics, oncology targets, and tryptophan metabolism studies . The accurate quantification and structural characterization of such derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are critical path activities in modern drug development .

This whitepaper provides an authoritative, step-by-step framework for analyzing this specific compound, focusing on the causality behind its ionization behavior and collision-induced dissociation (CID) mechanisms.

Ionization Dynamics: Overcoming Indole's Weak Basicity

The nitrogen atom in the indole ring is exceptionally weakly basic (the pKa of its conjugate acid is approximately -3.6). This occurs because the nitrogen's lone pair of electrons is delocalized into the aromatic π -system to satisfy Hückel's rule for aromaticity.

Causality in Method Design: Because the molecule naturally resists protonation, Electrospray Ionization in positive mode (ESI+) requires aggressive mobile phase modification. The addition of 0.1% Formic Acid (FA) to the mobile phase is non-negotiable; it forces the equilibrium toward the protonated species [M+H]+ at m/z 162.09 . While Atmospheric Pressure Chemical Ionization (APCI) is sometimes utilized for highly non-polar indoles, ESI+ is strictly preferred here to prevent the in-source thermal degradation of the labile C5-hydroxymethyl group.

Collision-Induced Dissociation (CID) Mechanisms

Understanding the fragmentation pathways of (3-methyl-1H-indol-5-yl)methanol ensures high-confidence Multiple Reaction Monitoring (MRM) assay development. The fragmentation logic is entirely driven by the thermodynamic stability of the resulting carbocations [[1]]([Link]).

  • Primary Pathway (Dehydration): The most abundant product ion arises from the loss of water (-18 Da) from the C5-hydroxymethyl group, yielding m/z 144.08.

    • Mechanistic Causality: This loss is highly favored because the resulting benzylic carbocation is resonance-stabilized by the electron-donating indole nitrogen (which sits in a para-like relationship to C5), forming a highly stable extended conjugated system. This makes m/z 144.08 the ideal quantifier ion.

  • Secondary Pathway (Formaldehyde Loss): A competing, albeit less favorable, pathway involves the loss of formaldehyde ( CH2​O , -30 Da) from the hydroxymethyl group to yield m/z 132.08.

  • Tertiary Pathway (Ring Cleavage): At elevated collision energies, the indole core undergoes a characteristic contraction and cleavage, losing hydrogen cyanide (HCN, -27 Da) from the m/z 144.08 intermediate to yield m/z 117.06. This is a hallmark diagnostic fragment for indole derivatives .

Fragmentation_Logic M Precursor Ion[M+H]+ m/z 162.09 F1 Product Ion [M+H - H2O]+ m/z 144.08 (Quantifier) M->F1 Dehydration (-18 Da) Low CE (15 eV) F2 Product Ion [M+H - CH2O]+ m/z 132.08 (Qualifier) M->F2 Formaldehyde Loss (-30 Da) Medium CE (22 eV) F3 Fragment Ion m/z 117.06 Loss of HCN F1->F3 Ring Cleavage (-27 Da) High CE (35 eV) F2->F3 Methyl Loss (-15 Da) High CE (35 eV)

CID fragmentation pathways of (3-methyl-1H-indol-5-yl)methanol.

Quantitative Data Summary

To facilitate rapid assay transfer across laboratories, the optimized MRM transitions for a standard triple quadrupole (QqQ) mass spectrometer are summarized below.

Precursor Ion ( m/z )Product Ion ( m/z )Neutral LossCollision Energy (eV)Dwell Time (ms)Assignment
162.1144.118 Da ( H2​O )1550Quantifier (Resonance-stabilized cation)
162.1132.130 Da ( CH2​O )2250Qualifier 1 (Formaldehyde loss)
162.1117.145 Da ( H2​O+HCN )3550Qualifier 2 (Indole ring cleavage)

Self-Validating LC-MS/MS Protocol

The following protocol provides a robust, self-validating workflow for extracting and quantifying (3-methyl-1H-indol-5-yl)methanol from complex biological matrices (e.g., plasma or serum).

Step 1: Matrix Extraction (Protein Precipitation)

Why this works: Indoles are moderately lipophilic and readily bind to plasma proteins. Ice-cold acetonitrile (ACN) disrupts these non-covalent interactions while simultaneously precipitating the proteins, yielding >90% recovery rates without the need for complex solid-phase extraction .

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold ACN containing an appropriate internal standard (e.g., Indole-d7 at 50 ng/mL).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clarified supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation

Why this works: A sub-2 µm C18 column provides the high theoretical plate count needed to resolve the target analyte from endogenous isobaric interferences found in biological matrices.

  • Analytical Column: C18, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program: 5% B hold for 0.5 min; linear ramp to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: Mass Spectrometric Detection
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Source Temperature: 150°C.

Workflow_Protocol S1 1. Sample Prep Ice-cold ACN Protein Precipitation S2 2. Chromatography C18 Column 0.1% FA Gradient S1->S2 S3 3. Ionization ESI Positive Capillary: +3.5 kV S2->S3 S4 S4 S3->S4

Self-validating LC-MS/MS analytical workflow for indole quantification.

References

  • European Pharmaceutical Review - Application of LCMS in small-molecule drug development. Available at: [Link][2]

  • BioAgilytix - LC/MS Applications in Drug Development. Available at: [Link][3]

  • National Institutes of Health (PMC) - A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available at:[Link][4],[5]

  • National Institutes of Health (PMC) - The Pneumotoxin 3-methylindole Is a Substrate and a Mechanism-Based Inactivator of CYP2A13. Available at:[Link][1]

  • ACS Publications - Detection and Characterization of DNA Adducts of 3-Methylindole. Available at:[Link][6]

Sources

Exploratory

Comprehensive Guide to the Solubility Profile of (3-methyl-1H-indol-5-yl)methanol in Organic Solvents

Executive Summary In early-stage drug discovery and materials science, understanding the solvation thermodynamics of heterocyclic building blocks is critical for assay development, formulation, and synthesis. (3-methyl-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and materials science, understanding the solvation thermodynamics of heterocyclic building blocks is critical for assay development, formulation, and synthesis. (3-methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7) is a functionalized indole derivative. While the bicyclic indole core imparts significant lipophilicity, the presence of a hydroxymethyl group at the 5-position and a methyl group at the 3-position creates a complex, amphiphilic solvation profile.

This whitepaper provides an in-depth technical analysis of the solubility characteristics of (3-methyl-1H-indol-5-yl)methanol in various organic solvents, detailing the thermodynamic mechanisms of solvation and outlining self-validating experimental protocols for empirical solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of (3-methyl-1H-indol-5-yl)methanol, we must deconstruct its structural micro-environments:

  • The Indole Core: The bicyclic aromatic ring is highly hydrophobic and engages heavily in π−π stacking and dispersion interactions. However, the N−H group acts as a localized hydrogen bond donor[1].

  • The 3-Methyl Group: This aliphatic addition slightly increases the overall lipophilicity (LogP) and steric bulk of the molecule, disrupting planar crystal packing compared to unsubstituted indole.

  • The 5-Hydroxymethyl Group ( −CH2​OH ): This is the primary driver for solubility in polar organic solvents. It acts as both a strong hydrogen bond donor and acceptor, dramatically altering the solvation enthalpy.

The Microscopic Origin of Solvation

Unsubstituted[1]. The addition of the hydroxymethyl group further amplifies this preference for polar organic media.

According to molecular dynamics and structural interaction studies, the[2]. Methanol does not merely solvate the polar groups; it actively forms hydrogen bonds with the π -electrons of the benzene ring of the indole core[2]. For (3-methyl-1H-indol-5-yl)methanol, polar aprotic and polar protic solvents will aggressively break the solute-solute crystal lattice by forming superior solute-solvent hydrogen bonds.

Solvation A Solute: (3-methyl-1H-indol-5-yl)methanol C Hydrogen Bonding (Donor/Acceptor) A->C -OH, -NH groups D Pi-Pi / Dispersion Interactions A->D Indole ring B Solvent: Organic Medium B->C Polarity B->D Hydrophobicity E Enthalpically Driven Solvation C->E D->E

Caption: Thermodynamic pathways driving the enthalpic solvation of (3-methyl-1H-indol-5-yl)methanol.

Solubility Matrix in Organic Solvents

Based on the functional group analysis and established empirical data for closely related functionalized indoles, the predicted solubility profile of (3-methyl-1H-indol-5-yl)methanol is summarized below.

Solvent ClassificationSolventPredicted SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High (>50 mg/mL)DMSO is a superior H-bond acceptor. It perfectly complements the −OH and −NH donors of the solute without self-association interference.
Polar Aprotic Dimethylformamide (DMF)Very High (>50 mg/mL)Similar to DMSO, strong dipole moment and H-bond accepting capacity disrupt the solute's crystal lattice.
Polar Protic Methanol (MeOH)High (20 - 50 mg/mL)Enthalpically driven solvation; MeOH acts as both H-bond donor/acceptor and interacts with the indole π -system[2].
Polar Protic Ethanol (EtOH)High (15 - 40 mg/mL)Slightly lower than MeOH due to increased steric bulk of the solvent, but excellent overall solvation.
Moderately Polar Dichloromethane (DCM)Moderate (5 - 20 mg/mL)Good solvation of the hydrophobic 3-methyl-indole core, though limited interaction with the hydroxymethyl group.
Moderately Polar Ethyl Acetate (EtOAc)Moderate (5 - 20 mg/mL)The ester carbonyl acts as a moderate H-bond acceptor for the −OH and −NH groups.
Non-Polar Hexane / HeptaneLow (<1 mg/mL)Incapable of breaking the strong intermolecular hydrogen bonds between the hydroxymethyl groups of the solid lattice.

Experimental Protocol: Equilibrium Solubility Determination

To transition from predicted models to empirical data, the Saturation Shake-Flask (SSF) Method is the gold standard for determining thermodynamic equilibrium solubility. The following protocol is adapted from the [3] and optimized based on[4].

Causality in Protocol Design:
  • Why Centrifugation over Filtration? Highly lipophilic indole derivatives can adsorb onto standard syringe filter membranes (e.g., PTFE or Nylon), leading to falsely low concentration readings. Centrifugation eliminates this physical loss[4].

  • Why a 48-Hour Check? Establishing a self-validating system requires proving that equilibrium has been reached. Measuring at both 24 hours and 48 hours ensures that kinetic supersaturation has resolved into true thermodynamic equilibrium[4].

Step-by-Step Methodology
  • Solid Excess Preparation: Weigh approximately 10-20 mg of (3-methyl-1H-indol-5-yl)methanol into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol, DMSO, or EtOAc). Ensure a visible excess of solid remains; if all solid dissolves, add more until a suspension is maintained.

  • Isothermal Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to exactly 25.0±0.5∘C . Shake at 300 RPM for 24 hours.

  • Self-Validation Sampling (24h): Remove a 100 μ L aliquot. Centrifuge the aliquot at 15,000 RPM for 15 minutes at 25∘C to pellet the undissolved solid. Dilute the supernatant immediately in a compatible mobile phase to prevent precipitation.

  • Extended Equilibration (48h): Continue shaking the original vial for an additional 24 hours (48 hours total) and repeat the sampling and centrifugation process.

  • Quantification: Analyze both the 24h and 48h diluted supernatants using HPLC-UV (detection typically around 220 nm and 280 nm for indoles) against a known calibration curve. If the concentration variance between 24h and 48h is <5% , thermodynamic equilibrium is confirmed.

ShakeFlask S1 1. Solid Excess Addition (Test Compound) S3 3. Isothermal Shaking (24h & 48h at 25°C) S1->S3 S2 2. Solvent Addition (Organic Solvents) S2->S3 S4 4. Phase Separation (High-Speed Centrifugation) S3->S4 Reach Equilibrium S5 5. Analytical Quantification (HPLC-UV / LC-MS) S4->S5 Supernatant

Caption: Self-validating workflow for the Saturation Shake-Flask (SSF) equilibrium solubility method.

Implications for Drug Development & Formulation

Understanding this solubility profile dictates several downstream operational choices:

  • In Vitro Assays: Due to its very high solubility in DMSO, standard 10 mM or 50 mM stock solutions can be easily prepared for high-throughput screening (HTS). To prevent "crashing out" in aqueous assay buffers, intermediate dilutions should be performed carefully, keeping final DMSO concentrations ≤1% to avoid cellular toxicity.

  • Chromatography: The compound's solubility in moderately polar solvents like EtOAc and DCM makes these solvents ideal for liquid-liquid extraction (LLE) during chemical synthesis or pharmacokinetic (PK) plasma sample preparation.

References

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, Royal Society of Chemistry (2016). URL:[Link]

  • Indole | C8H7N | CID 798 - PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. URL:[Link]

  • Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris (1995). URL:[Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, PubMed (2008). URL:[Link]

Sources

Foundational

Biological activity of 3-methyl-1H-indole derivatives

Engineering 3-Methyl-1H-Indole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential Executive Summary & Rationale As a Senior Application Scientist, I approach the 3-methyl-1H-indol...

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Author: BenchChem Technical Support Team. Date: March 2026

Engineering 3-Methyl-1H-Indole Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary & Rationale

As a Senior Application Scientist, I approach the 3-methyl-1H-indole (skatole) scaffold not merely as a static structural motif, but as a highly tunable pharmacophore. The indole nucleus is a universally recognized privileged scaffold in medicinal chemistry, deeply embedded in the development of targeted anticancer and antimicrobial agents[1]. By strategically functionalizing the N1 position or the C2/C3 positions, researchers can dictate the molecule's pharmacokinetic profile and its affinity for specific oncogenic kinases (e.g., EGFR, CDK2) [2] or structural proteins (e.g., tubulin) [3]. This guide synthesizes field-proven methodologies and mechanistic insights to accelerate the development of novel 3-methylindole derivatives.

Mechanistic Pathways & Biological Activity

Anticancer Efficacy & Selective Cytotoxicity Recent structural modifications of the 3-methylindole core have yielded highly potent anticancer agents. Specifically, hybrid molecules featuring 1-[(substituted-1-piperidinyl)methyl]-3-methyl-1H-indole and 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole structures have demonstrated profound selective cytotoxicity [4]. These compounds actively inhibit the proliferation of breast cancer (MCF-7) cell lines while maintaining a crucial therapeutic window, sparing noncancerous human umbilical vein endothelial cells (HUVECs)[5].

EGFR/CDK2 Dual Inhibition & Apoptotic Signaling Beyond basic cytotoxicity, 3-methyl-1H-indole-2-carboxamides have been engineered as dual inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[2]. The causality behind their efficacy lies in their ability to bind the ATP-binding pockets of these kinases, halting cellular proliferation. This inhibition triggers a robust apoptotic cascade characterized by the release of mitochondrial Cytochrome C and the subsequent activation of Caspases 3, 8, and 9 [2].

Tubulin Destabilization Certain 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives act as mitotic inhibitors[6]. By destabilizing microtubule dynamics—similar to the mechanism of paclitaxel—these compounds induce morphological apoptosis, visible as condensed and fragmented nuclei in HUH7 and MCF7 cell lines [3].

Quantitative Structure-Activity Relationship (QSAR) Data

To evaluate the structure-activity relationship, we must analyze the selective inhibitory effects of various N-substituted derivatives. The table below summarizes the in vitro cytotoxic activity (IC₅₀ values) of key compounds against MCF-7 and HUVEC lines [4].

Compound IDSubstitution MoietyMCF-7 IC₅₀ (µM)HUVEC IC₅₀ (µM)Selectivity Index (SI)
Compound 1 Substituted Piperidine27853.21
Compound 2 Substituted Piperidine53571.08
Compound 3 Substituted Piperidine351002.90
Compound 9 Substituted Piperazine32481.48
Compound 10 Substituted Piperazine31712.29

Data indicates that Compound 1 possesses the highest selectivity for cancerous cells over healthy endothelial cells[4],[5].

Experimental Workflows: Synthesis & Validation

A hallmark of rigorous application science is the deployment of self-validating protocols. The following methodologies detail the synthesis and biological screening of these derivatives, explicitly outlining the chemical and biological causality behind each step.

Protocol A: One-Pot Mannich Synthesis of N-Substituted 3-Methylindoles

This protocol utilizes a one-pot Mannich reaction to functionalize the N1 position of the indole ring [4],[3].

  • Reaction Setup: Dissolve 3-methylindole (2.2 mmol, 300 mg) in 20 mL of absolute ethanol in a round-bottom flask[4].

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition states during the Mannich reaction without interfering with the formaldehyde electrophile.

  • Reagent Addition: Add 37% formaldehyde (3 mmol) and the desired substituted piperidine or piperazine derivative (2.2 mmol) to the solution[4].

    • Causality: Formaldehyde acts as the carbon bridge, forming an iminium ion intermediate with the secondary amine. This highly reactive intermediate is then susceptible to nucleophilic attack by the electron-rich indole nitrogen.

  • Thermal Activation: Reflux the reaction mixture for 4–6 hours[5].

    • Causality: Elevated thermal energy is required to overcome the activation barrier of the substitution mechanism, driving the equilibrium toward complete conversion.

  • Reaction Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a silica gel stationary phase and a Toluene:Ethyl Acetate (10:1) mobile phase[5].

    • Causality: The highly non-polar toluene, combined with a fraction of polar ethyl acetate, provides optimal chromatographic resolution to distinguish the non-polar starting indole from the more polar aminated product[5].

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol validates the biological activity of the synthesized compounds against target cell lines [4].

  • Cell Seeding: Seed MCF-7 and HUVEC cells in 96-well plates and incubate for 24 hours.

    • Causality: This incubation period allows cells to adhere to the plastic substrate and re-enter the log-phase of growth, ensuring they are metabolically active for accurate baseline readings.

  • Compound Administration: Treat the cells with varying concentrations of the synthesized compounds (e.g., 20-100 µM) using 5 technical replicates per concentration[5]. Tamoxifen is used as the reference drug[4].

    • Causality: Utilizing 5 technical replicates provides the necessary statistical power to account for biological noise and edge effects within the microplate, ensuring high-confidence IC₅₀ calculations[5].

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well[4].

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals. This provides a direct, quantifiable colorimetric proxy for cell viability[5].

Visualizations

The following diagrams map the logical relationships and workflows critical to the development of 3-methyl-1H-indole derivatives.

G Start 3-Methyl-1H-indole (Starting Material) Reaction One-Pot Mannich Reaction (Reflux 4-6h, Ethanol) Start->Reaction Reagents Formaldehyde + Piperidine/Piperazine Reagents->Reaction Product N-Substituted 3-Methylindole Derivatives Reaction->Product Assay In Vitro Cytotoxicity (MTT Assay) Product->Assay Target MCF-7 & HUVEC Cell Lines Assay->Target

Caption: Workflow for the synthesis and screening of 3-methylindole derivatives.

Pathway Ligand Indole-2-Carboxamide Derivative EGFR EGFR / CDK2 Inhibition Ligand->EGFR Binds Mito Mitochondrial Cytochrome C Release EGFR->Mito Triggers Caspase Caspase 3, 8, 9 Activation Mito->Caspase Activates Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis Induces

Caption: Apoptotic pathway induced by 3-methyl-1H-indole EGFR/CDK2 dual inhibitors.

References

  • Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives Source: Yeditepe Journal of Health Sciences URL:[Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives Source: PubMed URL:[Link]

Sources

Exploratory

A Predictive Pharmacological and Toxicological Profile of (3-methyl-1H-indol-5-yl)methanol: An Investigational Guide

Abstract The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] (3-methyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse pharmacological activities.[1][2][3] (3-methyl-1H-indol-5-yl)methanol represents a simple, yet intriguing, indole derivative whose pharmacological profile remains largely unexplored. This technical guide presents a predictive analysis and a structured investigational roadmap for elucidating its potential therapeutic activities and toxicological liabilities. Drawing upon structure-activity relationships derived from related indole compounds, we hypothesize that (3-methyl-1H-indol-5-yl)methanol may possess neuroprotective, anti-inflammatory, and potentially anticancer properties. This document provides detailed, field-proven experimental protocols for a tiered screening approach, encompassing initial in vitro cytotoxicity, target-based assays, and preliminary ADME/Tox profiling. The causality behind experimental choices is explained, ensuring a scientifically rigorous and efficient evaluation pathway for researchers in drug discovery and development.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] Its structural versatility allows for modifications that can fine-tune its pharmacological effects, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] Notable examples range from the neurotransmitter serotonin to the anti-inflammatory drug Indomethacin.

(3-methyl-1H-indol-5-yl)methanol features two key substitutions on the indole core: a methyl group at the C3 position and a hydroxymethyl (methanol) group at the C5 position.

  • The C3-Methyl Group: The presence of a methyl group at the C3 position is significant. While 3-methylindole (skatole) itself is known for potential toxicity, particularly pneumotoxicity, through metabolic activation by Cytochrome P450 enzymes[4][5][6], this moiety is also a feature in many bioactive compounds. Its influence on receptor binding and metabolic stability is a critical parameter for investigation.

  • The C5-Hydroxymethyl Group: Substitutions at the C5 position of the indole ring are known to be advantageous for modulating affinity for various receptors, including serotonin receptors (e.g., 5-HT1A, 5-HT2A) and transporters (e.g., SERT).[7][8] The hydroxymethyl group, in particular, introduces a polar functional group that can participate in hydrogen bonding, potentially enhancing target affinity and influencing solubility.

Given the limited direct pharmacological data on (3-methyl-1H-indol-5-yl)methanol, this guide establishes a logical, multi-tiered strategy to systematically uncover its biological potential.

Tier 1: Foundational In Vitro Profiling

The initial phase of investigation focuses on establishing a baseline for the compound's cellular activity and safety profile. The primary objective is to determine its general cytotoxicity and to gain early insights into its potential as a drug-like molecule.

Preliminary ADMET (pADMET) and Physicochemical Characterization

Before embarking on cell-based assays, an in silico and basic experimental characterization is crucial for guiding experimental design and interpreting subsequent results.

Rationale: Understanding a compound's fundamental properties like solubility, permeability, and metabolic stability is a self-validating step. It prevents wasted resources on compounds with insurmountable liabilities and informs concentration ranges for biological assays.

Table 1: Predicted Physicochemical Properties of (3-methyl-1H-indol-5-yl)methanol

ParameterPredicted ValueMethod/ToolSignificance
Molecular Weight161.20 g/mol N/AAdherence to Lipinski's Rule of Five (Ro5)
LogP1.97ChemScene[9]Indicates good balance between solubility and permeability
TPSA36.02 ŲChemScene[9]Suggests good potential for oral bioavailability
H-Bond Donors2ChemScene[9]Adherence to Ro5
H-Bond Acceptors1ChemScene[9]Adherence to Ro5
Rotatable Bonds1ChemScene[9]Suggests low conformational flexibility, favoring binding

Experimental Protocols:

  • Protocol 2.1.1: In Silico ADMET Prediction:

    • Obtain the canonical SMILES string for (3-methyl-1H-indol-5-yl)methanol.

    • Submit the SMILES string to a web-based ADMET prediction tool such as SwissADME.[10]

    • Analyze the output for parameters including gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, P-glycoprotein (P-gp) substrate potential, and cytochrome P450 (CYP) inhibition potential.[11]

    • These predictions will provide a preliminary assessment of the compound's drug-likeness and potential liabilities.[11]

  • Protocol 2.1.2: Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Prepare a 2% solution of porcine brain polar lipid extract in n-dodecane.[12]

    • Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.

    • Add 300 µL of the test compound solution (e.g., 50 µM in PBS with 5% DMSO) to the donor wells.[12]

    • Add 150 µL of blank buffer to the acceptor wells.

    • Assemble the donor/acceptor plates and incubate with shaking for 16-18 hours at room temperature.[12]

    • Analyze the concentration of the compound in both donor and acceptor wells using LC-MS/MS to determine the permeability coefficient (Pe).

    • Include high-permeability (e.g., caffeine) and low-permeability (e.g., verapamil) controls for validation.[12]

General Cytotoxicity Assessment

Rationale: A broad-spectrum cytotoxicity assay is the gateway to all further testing. It identifies the concentration window where specific pharmacological effects can be studied without the confounding variable of overt cell death. A panel of cell lines, including a non-cancerous line, provides a preliminary indication of selective toxicity.

Experimental Protocol 2.2.1: MTT Assay for Cell Viability:

  • Cell Seeding: Seed human cell lines (e.g., HEK293 - non-cancerous kidney, HeLa - cervical cancer, SH-SY5Y - neuroblastoma) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of (3-methyl-1H-indol-5-yl)methanol (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[12]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each cell line.

Tier 2: Hypothesis-Driven Pharmacological Investigation

Based on the structural motifs of the molecule, this tier explores three primary, plausible avenues of pharmacological activity: neuroprotection, anti-inflammatory effects, and anticancer potential.

Predicted Neuroprotective Activity

Rationale: The indole nucleus is a common feature in molecules with neuroprotective properties, often linked to antioxidant effects and modulation of neuroinflammatory pathways.[13][14] Compounds like melatonin are powerful antioxidants that combat oxidative stress, a key factor in neurodegeneration.[14] We hypothesize that (3-methyl-1H-indol-5-yl)methanol may protect neurons from oxidative damage.

Experimental Workflow 3.1.1: Assessing Neuroprotection Against Oxidative Stress:

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis SHSY5Y Seed SH-SY5Y Cells Pretreat Pre-treat with (3-methyl-1H-indol-5-yl)methanol (Non-toxic concentrations) SHSY5Y->Pretreat Induce Induce Oxidative Stress (e.g., H₂O₂ or 6-OHDA) Pretreat->Induce MTT Assess Cell Viability (MTT Assay) Induce->MTT Evaluate Protection LDH Measure Cell Death (LDH Release Assay) Induce->LDH Evaluate Protection ROS Quantify ROS Levels (DCFDA Assay) Induce->ROS Evaluate Antioxidant Effect

Caption: Workflow for evaluating neuroprotective effects.

Experimental Protocol 3.1.2: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells:

  • Cell Culture: Seed SH-SY5Y neuroblastoma cells in 96-well plates as described in Protocol 2.2.1.

  • Pre-treatment: Treat cells with non-toxic concentrations of (3-methyl-1H-indol-5-yl)methanol (determined from the Tier 1 cytotoxicity assay) for 2-4 hours.

  • Induction of Stress: Add hydrogen peroxide (H₂O₂) to the wells at a final concentration known to induce ~50% cell death (e.g., 100-200 µM) and incubate for 24 hours.[15]

  • Assessment:

    • Viability: Perform the MTT assay (Protocol 2.2.1) to quantify the protective effect on cell viability.[15]

    • Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage and necrosis.[15]

    • ROS Levels: In a parallel plate, use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular reactive oxygen species (ROS) levels. A reduction in fluorescence compared to the H₂O₂-only control would indicate direct antioxidant or ROS-scavenging activity.

Predicted Anti-inflammatory Activity

Rationale: Many indole derivatives, including the commercial drug Indomethacin, exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[16][17] The structural features of (3-methyl-1H-indol-5-yl)methanol warrant an investigation into its potential to modulate inflammatory pathways.

Experimental Workflow 3.2.1: COX Inhibition Screening:

G Compound (3-methyl-1H-indol-5-yl)methanol COX1_Assay COX-1 Enzyme Assay (Colorimetric/Fluorometric) Compound->COX1_Assay COX2_Assay COX-2 Enzyme Assay (Colorimetric/Fluorometric) Compound->COX2_Assay Result Determine IC₅₀ Compare Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) COX1_Assay->Result COX2_Assay->Result

Caption: Workflow for assessing COX-1/COX-2 enzyme inhibition.

Experimental Protocol 3.2.2: Cell-Free COX-1/COX-2 Inhibition Assay:

  • Assay Principle: Utilize a commercially available COX inhibitor screening kit (e.g., Cayman Chemical Cat. No. 701050). This assay measures the peroxidase activity of COX enzymes.

  • Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes, heme, and other assay components according to the manufacturer's protocol.

  • Compound Incubation: In a 96-well plate, add buffer, heme, the enzyme (COX-1 or COX-2), and various concentrations of (3-methyl-1H-indol-5-yl)methanol. Include a known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as controls.

  • Reaction Initiation: Add arachidonic acid to initiate the cyclooxygenase reaction.

  • Detection: Add the colorimetric substrate and measure the absorbance at the specified wavelength (e.g., 590 nm).

  • Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1/COX-2) will provide the selectivity index. A higher index indicates greater selectivity for COX-2, which is often desirable to reduce gastrointestinal side effects.[18]

Predicted Anticancer Activity

Rationale: The indole scaffold is present in numerous anticancer agents that act through various mechanisms, including tubulin polymerization inhibition and cell cycle arrest.[19][20] Given the foundational cytotoxicity data from Tier 1, a more detailed investigation into the mechanism of cell death in a sensitive cancer cell line is a logical next step.

Experimental Protocol 3.3.1: Cell Cycle Analysis by Flow Cytometry:

  • Cell Treatment: Seed a sensitive cancer cell line (e.g., HeLa, identified in Tier 1) in 6-well plates. Treat the cells with the IC₅₀ and 2x IC₅₀ concentrations of (3-methyl-1H-indol-5-yl)methanol for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests interference with cell cycle progression at that checkpoint.[20]

Tier 3: Preliminary Toxicology and Metabolic Profile

Rationale: Early assessment of potential toxicity is critical. The C3-methyl group is a structural alert for metabolic activation by P450 enzymes into reactive intermediates.[4][21] Understanding the compound's interaction with key metabolic enzymes and its potential for forming reactive metabolites is paramount for safety assessment.

Cytochrome P450 (CYP) Interaction

Experimental Protocol 4.1.1: In Vitro CYP Inhibition Assay:

  • Assay Principle: Use commercially available kits with recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) and fluorescent probe substrates.

  • Procedure: Incubate the specific CYP isozyme with its fluorescent substrate in the presence of varying concentrations of (3-methyl-1H-indol-5-yl)methanol.

  • Detection: After incubation, measure the fluorescent signal. A decrease in signal indicates inhibition of the enzyme.

  • Analysis: Calculate the IC₅₀ value for each major CYP isozyme to identify potential drug-drug interactions.

Reactive Metabolite Formation

Experimental Protocol 4.2.1: Glutathione (GSH) Trapping Assay:

  • Rationale: Glutathione is a cellular antioxidant that can form adducts with reactive electrophilic metabolites. Detecting a GSH adduct is strong evidence of reactive metabolite formation.[22]

  • Incubation: Incubate (3-methyl-1H-indol-5-yl)methanol with human liver microsomes, an NADPH regenerating system, and a high concentration of glutathione (GSH).

  • LC-MS/MS Analysis: Analyze the incubation mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Interpretation: Search for a mass peak corresponding to the parent compound plus the mass of glutathione (M + 305.06 Da). Fragmentation analysis (MS/MS) can confirm the structure of the adduct. The formation of a GSH adduct would be a significant toxicological flag, warranting further investigation.[22]

Conclusion and Future Directions

This guide outlines a systematic, tiered approach for the initial pharmacological and toxicological characterization of (3-methyl-1H-indol-5-yl)methanol. By progressing through foundational profiling, hypothesis-driven efficacy testing, and preliminary safety assessments, researchers can efficiently generate a comprehensive data package.

Positive results in any of the Tier 2 assays would justify progression to more complex models. For instance, promising neuroprotective data would lead to in vivo studies in models of Parkinson's or Alzheimer's disease.[14] Significant anti-inflammatory activity would warrant testing in animal models of inflammation, such as the carrageenan-induced paw edema model.[18] Potent and selective anticancer activity would necessitate in vivo xenograft studies.

The structural simplicity and synthetic tractability of (3-methyl-1H-indol-5-yl)methanol make it an attractive starting point for a medicinal chemistry program. The data generated by following this investigational plan will be invaluable in determining its viability as a drug lead and in guiding the design of next-generation analogs with improved potency, selectivity, and safety.

References

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  • Hilaris Publisher. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
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  • Frontiers. (n.d.). Dual Role of Indoles Derived From Intestinal Microbiota on Human Health. Frontiers.
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  • MDPI. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.
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  • MDPI. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI.
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Foundational

Theoretical studies on (3-methyl-1H-indol-5-yl)methanol

An In-depth Technical Guide to the Theoretical and Computational Investigation of (3-methyl-1H-indol-5-yl)methanol Abstract The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of (3-methyl-1H-indol-5-yl)methanol

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][5][6] This guide presents a comprehensive theoretical framework for the characterization of a novel indole derivative, (3-methyl-1H-indol-5-yl)methanol. We delineate a multi-stage computational workflow, beginning with quantum mechanical characterization to elucidate its intrinsic molecular properties, followed by an in silico evaluation of its pharmacokinetic profile. Finally, we outline a robust protocol for identifying and analyzing its interaction with a plausible biological target. This document is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical, step-by-step protocols for the computational assessment of novel drug candidates.

Part 1: Quantum Chemical Characterization of the Core Scaffold

Directive: The initial phase of any theoretical study is to fundamentally understand the molecule in isolation. This involves determining its most stable three-dimensional structure and characterizing its electronic properties. These intrinsic properties govern its reactivity and how it will interact with other molecules, including biological targets. We employ Density Functional Theory (DFT) for this purpose, as it provides a robust balance between computational cost and accuracy for molecules of this size.[7]

Methodology 1.1: Geometric Optimization and Vibrational Frequency Analysis

Causality: The first imperative is to locate the global minimum on the potential energy surface for (3-methyl-1H-indol-5-yl)methanol. This optimized geometry represents the most stable, lowest-energy conformation of the molecule and serves as the foundational input for all subsequent calculations. A subsequent vibrational frequency analysis is critical; the absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[7] This analysis also yields a theoretical vibrational spectrum (IR, Raman), which can be used to compare with and validate experimental data.

  • Structure Input: Draw the 2D structure of (3-methyl-1H-indol-5-yl)methanol using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.

  • Computational Software: Utilize a quantum chemistry package such as Gaussian, ORCA, or Spartan.

  • Method Selection:

    • Functional: Select the B3LYP hybrid functional, which is widely recognized for its accuracy in predicting the geometries and frequencies of organic molecules.[7]

    • Basis Set: Employ the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and nitrogen atoms, and polarization functions (d,p) are essential for describing the anisotropic shape of the electron density.

  • Job Specification: Define the calculation as Opt Freq (Optimization and Frequency) in the software's input file.

  • Execution & Analysis: Run the calculation. Upon completion, verify that the optimization has converged and that the output file reports zero imaginary frequencies. Extract the final optimized coordinates.

Methodology 1.2: Frontier Molecular Orbital (FMO) Analysis

Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a larger gap implies higher stability and lower reactivity.

ParameterCalculated Value (eV)Significance
HOMO Energy(Value from calculation)Electron-donating capability
LUMO Energy(Value from calculation)Electron-accepting capability
HOMO-LUMO Gap(Value from calculation)Chemical reactivity & Kinetic stability
Methodology 1.3: Molecular Electrostatic Potential (MEP) Surface

Causality: The MEP surface is a visual tool used to understand the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This is invaluable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding and electrostatic contacts, with a protein's active site.

Caption: Workflow for generating and interpreting a Molecular Electrostatic Potential (MEP) surface.

Part 2: In Silico Pharmacokinetic & Drug-Likeness Profiling

Directive: Before investing significant computational resources in target interaction studies, it is crucial to assess the molecule's potential as a viable drug candidate. Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can flag potential liabilities, such as poor oral bioavailability or potential toxicity, allowing for pre-emptive structural modifications.[8][9]

Methodology 2.1: ADMET & Physicochemical Property Prediction

Causality: Properties such as lipophilicity (logP), topological polar surface area (TPSA), and adherence to established drug-likeness rules (e.g., Lipinski's Rule of Five) are strong indicators of a compound's pharmacokinetic behavior. For instance, good oral absorption is typically associated with a balanced logP and a TPSA below 140 Ų. Predicting potential interactions with cytochrome P450 (CYP) enzymes is also critical, as inhibition of these enzymes can lead to adverse drug-drug interactions.

  • Platform Selection: Utilize a validated and freely accessible web-based platform, such as SwissADME.

  • Input: Submit the SMILES string for (3-methyl-1H-indol-5-yl)methanol (CC1=CNC2=CC=C(CO)C=C12).[10]

  • Analysis: Execute the analysis and collate the output data. Pay close attention to:

    • Physicochemical Properties: Molecular Weight, LogP, TPSA.

    • Lipophilicity: Consensus LogP.

    • Water Solubility: Predicted solubility class.

    • Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, CYP enzyme inhibition.

    • Drug-Likeness: Lipinski's Rule violations, Bioavailability Score.

PropertyPredicted ValueAcceptable Range/Criteria
Physicochemical
Molecular Weight161.20 g/mol [10]< 500
LogP (Consensus)(Value from SwissADME)-0.7 to +5.0
TPSA36.02 Ų[10]< 140 Ų
H-bond Acceptors1[10]< 10
H-bond Donors2[10]< 5
Rotatable Bonds1[10]< 10
Pharmacokinetics
GI Absorption(Value from SwissADME)High
BBB Permeant(Value from SwissADME)Yes/No
CYP1A2 Inhibitor(Value from SwissADME)Yes/No
CYP2C9 Inhibitor(Value from SwissADME)Yes/No
CYP2C19 Inhibitor(Value from SwissADME)Yes/No
CYP2D6 Inhibitor(Value from SwissADME)Yes/No
CYP3A4 Inhibitor(Value from SwissADME)Yes/No
Drug-Likeness
Lipinski Violations(Value from SwissADME)0
Bioavailability Score(Value from SwissADME)> 0.5

Part 3: Target Interaction & Complex Stability Analysis

Directive: The final stage of this theoretical investigation is to simulate the interaction of (3-methyl-1H-indol-5-yl)methanol with a relevant biological target. This is a two-step process. First, molecular docking provides a static prediction of the binding pose and affinity. Second, molecular dynamics (MD) simulations are used to assess the stability and dynamics of this predicted binding pose over time in a more realistic, solvated environment.[11][12]

Methodology 3.1: Molecular Docking

Causality: Molecular docking algorithms explore the conformational space of a ligand within a protein's active site, scoring and ranking the poses based on a scoring function that estimates binding affinity. This allows us to predict the most likely binding mode and identify key interacting residues (e.g., those forming hydrogen bonds or hydrophobic contacts), providing actionable hypotheses for structure-activity relationships.[13][14] Given the known activities of indole derivatives, plausible targets include protein kinases (e.g., Pim-1), cyclooxygenases (e.g., COX-2), or tubulin.[4][8][11][15]

  • Target Selection & Preparation:

    • Select a target protein based on literature precedence for indole scaffolds (e.g., Pim-1 Kinase, PDB ID: 4X7Q).

    • Download the crystal structure from the Protein Data Bank (PDB).

    • Prepare the protein using software like PyMOL or Chimera: remove water molecules, co-crystallized ligands, and co-factors. Add polar hydrogens and assign atomic charges.

  • Ligand Preparation:

    • Use the DFT-optimized structure of (3-methyl-1H-indol-5-yl)methanol from Part 1.

    • Assign atomic charges (e.g., Gasteiger charges).

  • Grid Box Generation:

    • Define the search space for the docking algorithm by creating a grid box that encompasses the entire active site of the target protein.

  • Docking Execution:

    • Use a validated docking program such as AutoDock Vina.

    • Run the docking simulation, typically generating multiple binding modes (e.g., 9-10).

  • Results Analysis:

    • Rank the poses by their binding energy (kcal/mol). The most negative value indicates the most favorable predicted binding.

    • Visualize the top-ranked pose in complex with the protein. Analyze the intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) using PyMOL or Discovery Studio Visualizer.

Pose RankBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type(s)
1(Value from Vina)e.g., Glu121, Leu44H-bond, Hydrophobic
2(Value from Vina)e.g., Phe49π-cation, Hydrophobic
3(Value from Vina)e.g., Lys67H-bond
Methodology 3.2: Molecular Dynamics (MD) Simulation

Causality: While docking provides a valuable static picture, it does not account for the inherent flexibility of the protein or the influence of solvent. MD simulations provide a dynamic view of the ligand-protein complex, allowing us to assess its stability over a defined period (e.g., 100 ns). Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein are used to quantify stability.[8][11]

Caption: Overall workflow for the theoretical investigation of a novel small molecule drug candidate.

  • System Setup (using GROMACS/AMBER):

    • Use the top-ranked docked complex from the previous step as the starting structure.

    • Select an appropriate force field (e.g., AMBER for protein, GAFF for the ligand).

    • Place the complex in a periodic solvent box (e.g., cubic) and solvate with a water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a 100 ps NVT (constant Number of particles, Volume, and Temperature) simulation to stabilize the system's temperature.

    • Perform a 1 ns NPT (constant Number of particles, Pressure, and Temperature) simulation to stabilize the system's density.

  • Production Run: Execute a production MD run for at least 100 ns, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • RMSD: Calculate the Root Mean Square Deviation of the protein backbone and the ligand over time to assess overall stability. A stable complex will show a plateau in the RMSD plot.

    • RMSF: Calculate the Root Mean Square Fluctuation per residue to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the persistence of key hydrogen bonds and hydrophobic contacts identified during docking throughout the simulation.

Conclusion and Future Outlook

This guide has outlined a systematic, multi-faceted computational workflow for the in-depth theoretical study of (3-methyl-1H-indol-5-yl)methanol. By integrating quantum mechanics, pharmacokinetic profiling, molecular docking, and molecular dynamics, this approach provides a holistic preclinical assessment of a novel compound's potential. The data generated—from electronic properties and drug-likeness to specific binding interactions and complex stability—forms a robust foundation for decision-making in the drug discovery pipeline. The theoretical predictions and mechanistic insights derived from this workflow can guide the synthesis of more potent and selective analogs and prioritize compounds for subsequent experimental validation, ultimately accelerating the journey from concept to clinic.

References

  • In Silico Studies of Indole Derivatives as Antibacterial Agents. (n.d.). PMC. Retrieved March 16, 2026, from [Link]

  • Kannan, V., Tintu, M. T., & Sreekumar, K. (2023). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry, 62(8), 849-855. Retrieved March 16, 2026, from [Link]

  • Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (2025). DergiPark. Retrieved March 16, 2026, from [Link]

  • Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors. (2020). Taylor & Francis Online. Retrieved March 16, 2026, from [Link]

  • Design, synthesis, molecular docking and ADME studies of novel indole-thiazolidinedione derivatives and their antineoplastic activity as CDK6 inhibitors. (n.d.). RSC Publishing. Retrieved March 16, 2026, from [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions | Request PDF. (2023). ResearchGate. Retrieved March 16, 2026, from [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (2023). Indian Journal of Chemistry (IJC). Retrieved March 16, 2026, from [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. (2021). Frontiers. Retrieved March 16, 2026, from [Link]

  • Design, Synthesis and Molecular Docking Studies of New Indole Scaffolds. (2025). ResearchGate. Retrieved March 16, 2026, from [Link]

  • Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation. (n.d.). ResearchGate. Retrieved March 16, 2026, from [Link]

  • Computational Chemistry oriented Research of Novel Indole Compounds. (n.d.). International Journal of Medical & Pharmaceutical Science. Retrieved March 16, 2026, from [Link]

  • Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. (2025). Engineered Science Publisher. Retrieved March 16, 2026, from [Link]

  • In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. (2014). PubMed. Retrieved March 16, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved March 16, 2026, from [Link]

  • Density functional theory study on vibrational spectrum of indole. (n.d.). ResearchGate. Retrieved March 16, 2026, from [Link]

  • Exploring The Therapeutic Versatility of Indole Derivatives: Advances in Medicinal Chemistry. (2025). International Journal of Pharmaceutical Sciences. Retrieved March 16, 2026, from [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. Retrieved March 16, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC. Retrieved March 16, 2026, from [Link]

  • Biomedical Importance of Indoles. (n.d.). PMC. Retrieved March 16, 2026, from [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. Retrieved March 16, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of (3-methyl-1H-indol-5-yl)methanol from 3-methyl-1H-indole-5-carbaldehyde

Strategic Rationale & Mechanistic Causality Substituted indoles are highly privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors and CNS-active therapeutics. The synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

Substituted indoles are highly privileged scaffolds in drug discovery, frequently serving as core pharmacophores in kinase inhibitors and CNS-active therapeutics. The synthesis of (3-methyl-1H-indol-5-yl)methanol from 3-methyl-1H-indole-5-carbaldehyde represents a critical functional group interconversion, transforming a reactive electrophile (aldehyde) into a versatile nucleophilic/hydrogen-bonding moiety (primary alcohol) 1.

Why Sodium Borohydride (NaBH₄)? While stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) can achieve this transformation, they require rigorously anhydrous conditions and lack chemoselectivity 2. NaBH₄ is the optimal reagent here; it is a mild, highly chemoselective hydride donor that cleanly reduces aldehydes to primary alcohols without over-reducing the electron-rich indole ring or requiring complex inert-atmosphere setups 3.

Why Methanol as a Solvent? Methanol plays a dual, synergistic role. First, it solubilizes the polar NaBH₄. Second, it acts as a crucial proton source. Following the initial hydride transfer to the carbonyl carbon, the resulting borate-bound alkoxide intermediate is rapidly protonated by methanol, driving the reaction forward and releasing the primary alcohol [[4]](). This self-hydrolyzing behavior eliminates the need for a harsh acidic workup, which could otherwise polymerize the sensitive indole core [[5]]().

Mechanism Aldehyde Carbonyl (Electrophile) Alkoxide Borate-bound Alkoxide (Intermediate) Aldehyde->Alkoxide Nucleophilic Addition (H- transfer) Hydride NaBH4 (Hydride Donor) Hydride->Alkoxide Donates H- Alcohol Primary Alcohol (Product) Alkoxide->Alcohol Protonation Solvent Methanol (Proton Source) Solvent->Alcohol Donates H+

Fig 1: Mechanistic logic of NaBH4 reduction, highlighting hydride transfer and solvent protonation.

Materials & Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmount (5.0 mmol scale)Role in System
3-Methyl-1H-indole-5-carbaldehyde 159.191.0 eq796 mgStarting Material (Electrophile)
Sodium Borohydride (NaBH₄) 37.831.5 eq284 mgReducing Agent (Hydride Donor)
Methanol (MeOH), Anhydrous 32.04-25 mLSolvent & Proton Source
Sat. Ammonium Chloride (NH₄Cl) 53.49-20 mLQuenching Agent / Hydrolysis
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄) 142.04-As neededDesiccant

Self-Validating Experimental Protocol

Phase 1: Reaction Setup & Reagent Addition
  • Dissolution: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methyl-1H-indole-5-carbaldehyde (796 mg, 5.0 mmol) in anhydrous methanol (25 mL).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: NaBH₄ reacts exothermically with methanol to generate hydrogen gas. Cooling mitigates rapid solvent decomposition and prevents thermal degradation of the indole core [[6]]().

  • Hydride Delivery: Add NaBH₄ (284 mg, 7.5 mmol) portion-wise over 10 minutes.

    • Causality: Portion-wise addition prevents a sudden, dangerous spike in H₂ gas evolution, ensuring a controlled reaction environment 3.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

Validation Checkpoint 1 (In-Process): Analyze the reaction via Thin Layer Chromatography (TLC) using 30% EtOAc in Hexanes. The starting aldehyde is less polar and UV-active. The resulting alcohol is more polar (due to hydrogen bonding) and will exhibit a lower Rf​ value. The complete disappearance of the higher Rf​ spot validates reaction completion.

Phase 2: Quenching & Workup
  • Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl (20 mL) dropwise.

    • Causality: NH₄Cl safely decomposes unreacted NaBH₄ and hydrolyzes insoluble borate complexes into soluble boric acid derivatives without creating a highly acidic environment that could harm the indole 5.

  • Solvent Evaporation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the methanol.

    • Causality: Methanol is miscible with both water and ethyl acetate. Leaving it in the mixture acts as a bridge between the aqueous and organic phases, drastically reducing extraction efficiency and causing severe emulsions.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with EtOAc (3 × 20 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Validation Checkpoint 2 (Workup): Observe the phase separation during extraction. A rapid, clear separation indicates successful hydrolysis of borate salts. Persistent emulsions suggest incomplete methanol removal or unhydrolyzed borates.

Workflow SM 3-Methyl-1H-indole-5-carbaldehyde (Starting Material) Reaction Reduction with NaBH4 Solvent: Methanol (0 °C -> RT) SM->Reaction Dissolve & Cool Quench Quench & Hydrolysis Sat. NH4Cl (aq) Reaction->Quench Hydride Transfer & Protonation Extraction Liquid-Liquid Extraction EtOAc / Brine Quench->Extraction Remove MeOH Purification Purification Silica Gel Chromatography Extraction->Purification Dry & Concentrate Product (3-Methyl-1H-indol-5-yl)methanol (Target Product) Purification->Product Isolate & Characterize

Fig 2: Step-by-step experimental workflow for the chemoselective reduction of the indole derivative.

Analytical Validation Checkpoints

To ensure absolute structural fidelity, the purified (3-methyl-1H-indol-5-yl)methanol must be validated via ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃). The hallmark of a successful reduction is the disappearance of the highly deshielded aldehyde proton ( 10.0 ppm) and the emergence of a benzylic methylene signal.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationDiagnostic Assignment
Indole N-H 7.90 - 8.10Broad singlet1HConfirms intact indole core
Aromatic C4-H 7.45 - 7.55Singlet (fine meta coupling)1HAdjacent to the new alcohol
Aromatic C7-H 7.25 - 7.35Doublet ( J≈8 Hz)1HOrtho coupling to C6
Aromatic C6-H 7.10 - 7.20Doublet of doublets1HOrtho to C7, meta to C4
Indole C2-H 6.90 - 7.00Singlet (fine coupling)1HPyrrole ring proton
Benzylic CH₂ 4.65 - 4.75 Singlet 2H Confirms aldehyde reduction
C3-Methyl 2.25 - 2.35Singlet3HConfirms intact C3 substituent
Hydroxyl O-H 1.50 - 2.00Broad singlet1HPrimary alcohol proton

Troubleshooting & Optimization

  • Issue: Incomplete Reduction (Presence of Aldehyde in NMR).

    • Causality: NaBH₄ is highly hygroscopic and slowly degrades upon exposure to atmospheric moisture, losing its hydride-donating capacity.

    • Solution: Always use fresh, properly stored NaBH₄. If the reaction stalls, an additional 0.5 eq of NaBH₄ can be added directly to the methanolic solution.

  • Issue: Intractable Emulsions During Extraction.

    • Causality: Incomplete hydrolysis of the intermediate borate esters, or failure to remove the methanol co-solvent prior to extraction.

    • Solution: Ensure methanol is fully evaporated. If an emulsion persists, filter the biphasic mixture through a pad of Celite to remove suspended inorganic borate salts before separating the layers.

References

  • Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps Source: OrgoSolver URL:[Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism Source: Chemistry Steps URL:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

  • Addition of NaBH4 to aldehydes to give primary alcohols Source: Master Organic Chemistry URL:[Link]

  • 19.3: Reductions using NaBH4, LiAlH4 Source: Chemistry LibreTexts URL:[Link]

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Application

Application Note: Synthetic Routes and Protocols for Substituted Indole-5-Methanols

Introduction & Pharmacological Significance Substituted indole-5-methanols are critical pharmacophores and versatile synthetic intermediates in medicinal chemistry. They serve as essential building blocks for the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

Substituted indole-5-methanols are critical pharmacophores and versatile synthetic intermediates in medicinal chemistry. They serve as essential building blocks for the development of central nervous system (CNS) therapeutics, selective serotonin (5-HT) receptor modulators, and melatonin analogs[1][2].

Despite their utility, the synthesis of C5-substituted indoles presents a fundamental chemical challenge. Direct electrophilic functionalization (such as Friedel-Crafts alkylation or formylation) of the indole nucleus exhibits overwhelming regioselectivity for the C3 position due to the enamine-like character of the pyrrole ring, which highly stabilizes the intermediate arenium ion at C3[3]. Consequently, direct C5-hydroxymethylation is synthetically unviable. To bypass this electronic bias, the most robust synthetic strategies rely on the de novo construction of the indole core from pre-functionalized benzene precursors to form indole-5-carboxylates, followed by chemoselective reduction to the target methanols[1][4].

Strategic Retrosynthetic Pathways

The synthesis of substituted indole-5-methanols generally converges on the reduction of an indole-5-carboxylate intermediate. The assembly of this intermediate can be achieved through two primary de novo methodologies: the Gassman Indole Synthesis and the Fischer Indole Synthesis .

Retrosynthesis A 4-Aminobenzoate Derivatives B Gassman Synthesis (Hypohalite / Base) A->B Route A C Indole-5-carboxylate Intermediate B->C D Hydride Reduction (LiAlH4 or DIBAL-H) C->D Route C E Substituted Indole-5-methanol D->E F 4-Hydrazinobenzoic Acid G Fischer Indole Synthesis F->G Route B G->C

Figure 1: Retrosynthetic pathways for the preparation of substituted indole-5-methanols.

Route A: The Gassman Synthesis

The Gassman synthesis is a highly generalizable, one-pot reaction sequence that converts anilines (e.g., ethyl 4-aminobenzoate) into indoles via a 3-thioalkoxyindole intermediate[1][5]. By sequentially adding a hypohalite and a base to the aniline, followed by desulfurization with Raney-nickel, researchers can obtain 2-substituted or 2,3-unsubstituted indole-5-carboxylates in excellent overall yields[5]. This route is particularly advantageous due to the commercial availability of starting materials and its scalability[5].

Route B: The Fischer Indolization

The classical Fischer indole synthesis involves the acid-catalyzed [3,3]-sigmatropic rearrangement of an arylhydrazone[1]. By condensing 4-hydrazinobenzoic acid with a ketone (e.g., 3-methylbutan-2-one), the corresponding indole-5-carboxylic acid is formed[4]. While robust, this method is generally not applicable for the preparation of 2,3-unsubstituted indoles and requires harsh acidic conditions that may degrade sensitive functional groups[1].

Quantitative Route Analysis

When designing a synthetic campaign for indole-5-methanols, the choice of the core assembly method dictates the overall efficiency and functional group tolerance.

Table 1: Comparison of Synthetic Routes to Indole-5-Methanols

Synthetic RouteKey IntermediateTypical Overall YieldScalabilityMechanistic Limitations & Chemoselectivity
Gassman + Reduction Indole-5-carboxylate ester60–75%High (Multi-gram to kg)Ineffective for preparing certain methoxyindoles; halogens may be affected by Raney-Ni[1][5].
Fischer + Reduction Indole-5-carboxylic acid45–65%ModerateRequires highly acidic conditions; fails for 2,3-unsubstituted indoles[1][4].
Direct C5-Alkylation C5-alkylated indoline< 30%LowRequires complex N-protection, Friedel-Crafts alkylation, and subsequent oxidation[3].

Experimental Workflow & Self-Validating Protocols

The defining step in this synthetic sequence is the chemoselective reduction of the C5-carboxylate to the primary alcohol. Due to the high polarity of the resulting indole-5-methanol, traditional aqueous workups often result in severe product loss.

Mechanistic Causality of the Fieser Quench

The reduction of esters using Lithium Aluminum Hydride (LiAlH 4​ ) is a fundamental transformation, but its workup is notoriously problematic. Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that physically traps the polar indole-5-methanol. To circumvent this, the Fieser method is employed. By sequentially adding water, 15% NaOH, and more water in a strict stoichiometric ratio to the initial mass of LiAlH 4​ , the aluminum salts are forced to crystallize into a dense, granular white precipitate of lithium aluminate.

Self-Validating Checkpoint: A successful quench is visually confirmed when the gray, reactive slurry transitions into a clear organic supernatant over a stark white, easily filterable solid. If the mixture remains a gray gel, the stoichiometry of the quench was compromised, alerting the chemist before product isolation fails.

ReductionWorkflow S1 1. Inert Setup Dry THF, N2/Ar atm S2 2. Reductant Prep Suspend LiAlH4 at 0 °C S1->S2 S3 3. Substrate Addition Dropwise, control exotherm S2->S3 S4 4. Reaction Monitoring TLC (Ester vs Alcohol) S3->S4 S5 5. Fieser Quench H2O -> 15% NaOH -> H2O S4->S5 S6 6. Filtration Remove Al-salts via Celite S5->S6 S7 7. Product Isolation Pure Indole-5-methanol S6->S7

Figure 2: Step-by-step workflow and self-validating checkpoints for the LiAlH4 reduction of indole-5-carboxylates.

Protocol 1: Preparation of Indole-5-Carboxylic Acid via Fischer Indolization

Adapted from established Fischer cyclization methodologies[4].

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 4-hydrazinobenzoic acid (1.0 equiv) and the appropriate ketone (e.g., 3-methylbutan-2-one, 1.1 equiv) in absolute ethanol (50 mL). Reflux the mixture for 2 hours.

  • Cyclization: Cool the mixture to room temperature and add a strong acid catalyst (e.g., polyphosphoric acid or concentrated H 2​ SO 4​ ). Heat the reaction to 90 °C for 4–6 hours[4].

  • Validation (TLC): Monitor the consumption of the hydrazone via TLC (Eluent: 9:1 DCM/MeOH). The product spot will exhibit strong UV activity.

  • Workup: Pour the hot mixture over crushed ice. The self-validation of this step is the immediate precipitation of the crude indole-5-carboxylic acid. Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure intermediate.

Protocol 2: Chemoselective Hydride Reduction to Indole-5-Methanol

Caution: LiAlH 4​ is highly pyrophoric. Perform under a strict inert atmosphere.

  • Setup: Flame-dry a 3-neck flask equipped with a magnetic stirrer, addition funnel, and an argon inlet. Add anhydrous THF (10 mL per gram of substrate) and cool to 0 °C in an ice bath.

  • Reductant Addition: Carefully suspend LiAlH 4​ (2.0 equiv) in the cold THF.

  • Substrate Addition: Dissolve the indole-5-carboxylate ester (1.0 equiv) in a minimum volume of dry THF. Add this solution dropwise via the addition funnel over 30 minutes to control the exothermic release of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation (TLC): Check the reaction progress (Eluent: 7:3 Hexanes/Ethyl Acetate). The non-polar ester spot should completely disappear, replaced by a highly polar baseline spot (the alcohol) that stains intensely with vanillin.

  • The Fieser Quench: Recool the flask to 0 °C. For every x grams of LiAlH 4​ used, strictly add:

    • x mL of distilled H 2​ O (dropwise, extreme caution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled H 2​ O.

  • Filtration & Isolation: Stir the mixture vigorously for 15 minutes until the gray slurry turns into a stark white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot ethyl acetate.

  • Concentration: Dry the combined organic filtrates over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the substituted indole-5-methanol.

References

  • Source: orgsyn.
  • Source: luc.
  • Source: nih.
  • Source: mdpi.
  • Source: acs.

Sources

Method

The Strategic Application of (3-methyl-1H-indol-5-yl)methanol in the Discovery of Next-Generation Therapeutics

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its structural versat...

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Author: BenchChem Technical Support Team. Date: March 2026

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its structural versatility and ability to interact with a multitude of biological targets have made it an enduring focus of drug discovery efforts.[3][4] Within this important class of heterocycles, (3-methyl-1H-indol-5-yl)methanol emerges as a particularly valuable and versatile building block. Its bifunctional nature, possessing both a reactive hydroxymethyl group at the 5-position and a nucleophilic indole core, allows for diverse chemical modifications, paving the way for the synthesis of complex molecules with tailored pharmacological profiles.

This technical guide provides an in-depth exploration of the utility of (3-methyl-1H-indol-5-yl)methanol in drug discovery, with a focus on its application in the synthesis of potent enzyme inhibitors. We will provide detailed protocols, from the initial functionalization of the scaffold to the biological evaluation of the resulting compounds, offering researchers a comprehensive roadmap for leveraging this key intermediate in their own discovery programs.

The Architectural Advantage of the (3-methyl-1H-indol-5-yl)methanol Scaffold

The strategic importance of (3-methyl-1H-indol-5-yl)methanol lies in its pre-functionalized structure. The 5-hydroxymethyl group provides a convenient handle for introducing a wide range of substituents through well-established chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution. This allows for the exploration of structure-activity relationships (SAR) by systematically modifying the moiety at this position to optimize target engagement and pharmacokinetic properties. The indole ring itself can participate in various reactions, further expanding the chemical space accessible from this starting material.[5]

A prime example of the successful utilization of a closely related scaffold is in the development of GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1).[6] Wip1 is a negative regulator of the p53 tumor suppressor pathway, and its inhibition is a promising strategy in oncology.[1][3][7][8] The synthesis of GSK2830371 showcases how the indole-methanol motif can be strategically employed to construct a molecule with high affinity and specificity for its target.

Core Application: Synthesis of a Wip1 Phosphatase Inhibitor Analog

The following sections provide a detailed protocol for the synthesis of a key intermediate and its subsequent elaboration into a Wip1 inhibitor analog, demonstrating the practical application of (3-methyl-1H-indol-5-yl)methanol.

Protocol 1: Synthesis of 5-(((5-bromo-2-chloropyrimidin-4-yl)oxy)methyl)-3-methyl-1H-indole

This protocol details the crucial etherification step, coupling the indole methanol with a dihalogenated pyrimidine. The Mitsunobu reaction is a powerful and reliable method for this transformation, proceeding with inversion of configuration at the alcohol carbon.[4][5][9]

Reaction Scheme:

Caption: Synthesis of the key pyrimidine-indole ether intermediate.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
(3-methyl-1H-indol-5-yl)methanol1780910-31-7161.201.0
5-bromo-2,4-dichloropyrimidine36082-50-5227.871.1
Triphenylphosphine (PPh₃)603-35-0262.291.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.5
Anhydrous Tetrahydrofuran (THF)109-99-972.1120 mL

Procedure:

  • To a stirred solution of (3-methyl-1H-indol-5-yl)methanol (1.0 mmol) and 5-bromo-2,4-dichloropyrimidine (1.1 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 mmol).

  • Slowly add diisopropyl azodicarboxylate (1.5 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product.

Expected Outcome:

The desired product, 5-(((5-bromo-2-chloropyrimidin-4-yl)oxy)methyl)-3-methyl-1H-indole, is expected as a white to off-white solid. The yield will typically be in the range of 60-80%.

Protocol 2: Suzuki Coupling for Bioactive Analog Synthesis

The synthesized intermediate can be further functionalized via a Suzuki coupling reaction to introduce various aryl or heteroaryl groups at the 5-position of the pyrimidine ring, a common strategy to modulate the biological activity of kinase and phosphatase inhibitors.

Reaction Scheme:

Caption: Suzuki coupling to generate the final Wip1 inhibitor analog.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
5-(((5-bromo-2-chloropyrimidin-4-yl)oxy)methyl)-3-methyl-1H-indole--1.0
Arylboronic acidVariesVaries1.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.05
Potassium carbonate (K₂CO₃)584-08-7138.212.0
1,4-Dioxane123-91-188.1115 mL
Water7732-18-518.025 mL

Procedure:

  • To a reaction vessel, add 5-(((5-bromo-2-chloropyrimidin-4-yl)oxy)methyl)-3-methyl-1H-indole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Degas the mixture by bubbling nitrogen through the solvent (1,4-dioxane/water, 3:1) for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

Biological Evaluation of Synthesized Analogs

The synthesized compounds can be evaluated for their inhibitory activity against Wip1 phosphatase and their effects on cancer cell lines.

Protocol 3: In Vitro Wip1 Phosphatase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the synthesized compounds against Wip1 phosphatase.

Principle:

The assay measures the dephosphorylation of a fluorescently labeled substrate by Wip1. The inhibition of this reaction by the test compound results in a decrease in the fluorescent signal.

Materials:

  • Recombinant human Wip1 phosphatase

  • Fluorescently labeled substrate (e.g., a phosphopeptide)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the assay buffer, Wip1 enzyme, and the test compound at various concentrations.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the fluorescently labeled substrate.

  • Incubate for 60 minutes at 30 °C.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Analysis:

CompoundWip1 IC50 (nM)
GSK2830371 (Reference) 6 [6]
Analog 1Experimental Value
Analog 2Experimental Value
Protocol 4: Cellular Assay for p53 Activation

This protocol assesses the ability of the synthesized compounds to activate the p53 pathway in cancer cells.

Principle:

Inhibition of Wip1 leads to the accumulation of phosphorylated (active) p53. This can be detected by Western blotting.

Materials:

  • Cancer cell line with wild-type p53 (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-p-p53 (Ser15), anti-p53, anti-p21, anti-GAPDH)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24 hours.

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Expected Outcome:

Treatment with active Wip1 inhibitors should lead to a dose-dependent increase in the levels of phosphorylated p53 (Ser15) and its downstream target, p21, indicating activation of the p53 pathway.

Signaling_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR p53 p53 ATM_ATR->p53 phosphorylates (activates) p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis Wip1 Wip1 Wip1->p53 dephosphorylates (inactivates) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest GSK2830371 (3-methyl-1H-indol-5-yl)methanol -derived Inhibitor GSK2830371->Wip1

Caption: Wip1 inhibition restores p53-mediated tumor suppression.

Conclusion

(3-methyl-1H-indol-5-yl)methanol is a valuable and versatile starting material in drug discovery. Its strategic application, as exemplified by the synthesis of Wip1 inhibitor analogs, highlights its potential for the rapid generation of diverse and potent therapeutic candidates. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this indole derivative and to unlock its full potential in the development of novel medicines. The continued exploration of this and similar scaffolds will undoubtedly lead to the discovery of new and improved treatments for a wide range of diseases.

References

  • Melo, A., et al. (2017). WIP1 phosphatase as pharmacological target in cancer therapy. PMC. Available at: [Link]

  • Barone, G., et al. (2021). Pharmacological Inhibition of WIP1 Sensitizes Acute Myeloid Leukemia Cells to the MDM2 Inhibitor Nutlin-3a. SFERA. Available at: [Link]

  • Barone, G., et al. (2021). Pharmacological Inhibition of WIP1 Sensitizes Acute Myeloid Leukemia Cells to the MDM2 Inhibitor Nutlin-3a. MDPI. Available at: [Link]

  • Barone, G., et al. (2021). Pharmacological Inhibition of WIP1 Sensitizes Acute Myeloid Leukemia Cells to the MDM2 Inhibitor Nutlin-3a. ProQuest. Available at: [Link]

  • A Review on Recent Development of Indole and its Scaffold on Drug Discovery in Different Pharmacological Activities - IJIRT. (n.d.). Available at: [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Singh, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • Lin, C., et al. (2016). Wip1 Inhibitor GSK2830371 Inhibits Neuroblastoma Growth by Inducing Chk2/p53-mediated Apoptosis. PubMed. Available at: [Link]

  • Mitsunobu reaction. (n.d.). Organic Synthesis. Available at: [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2026). MDPI. Available at: [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Available at: [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Available at: [Link]

  • WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. (2026). MDPI. Available at: [Link]

  • Lin, C., et al. (2016). Wip1 inhibitor GSK2830371 inhibits neuroblastoma growth by inducing Chk2/p53-mediated apoptosis. PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols: (3-Methyl-1H-indol-5-yl)methanol in Medicinal Chemistry and Drug Discovery

Introduction & Structural Rationale (3-Methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7) is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry. The indole core i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

(3-Methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7) is a highly versatile, privileged heterocyclic building block utilized extensively in modern medicinal chemistry. The indole core is ubiquitous in naturally occurring alkaloids and synthetic pharmaceuticals, primarily due to its ability to mimic the neurotransmitter serotonin (5-hydroxytryptamine) and engage in profound π−π stacking within biological target sites.

From a structural design perspective, this specific compound offers two critical advantages:

  • The C3-Methyl Group (Steric & Electronic Shielding): The C3 position of an unsubstituted indole is highly nucleophilic and prone to unwanted electrophilic aromatic substitution or oxidative dimerization. The installation of a methyl group at C3 effectively blocks these side reactions. Furthermore, the lipophilic nature of the methyl group enhances the overall membrane permeability of the resulting drug candidates.

  • The C5-Hydroxymethyl Handle: The primary alcohol at the 5-position serves as a highly reactive synthetic handle. It can be seamlessly oxidized to an aldehyde for reductive aminations, converted into a leaving group for nucleophilic displacement, or utilized directly as a hydrogen-bond donor/acceptor in fragment-based drug discovery (FBDD).

Applications in Medicinal Chemistry

Fragment-Based Drug Discovery (FBDD) for Enzyme Inhibition

Indole-5-methanol derivatives have emerged as critical fragments in targeting oxidoreductases. Recent crystallographic fragment screening has identified (1H-indol-5-yl)methanol scaffolds as novel inhibitor templates for Proline Dehydrogenase (PRODH) and L-Glutamate-gamma-semialdehyde Dehydrogenase [1]. The hydroxymethyl group anchors the molecule in the active site via hydrogen bonding, while the indole ring occupies the hydrophobic pocket. The addition of the C3-methyl group restricts conformational flexibility, effectively locking the fragment into an optimal binding pose that occludes the active site.

Synthesis of Triptan Analogs (5-HT1B/1D Receptor Agonists)

Triptans (e.g., sumatriptan, almotriptan) are a class of tryptamine-based drugs used in the treatment of migraines. The synthesis of triptan analogs—and the study of their metabolic impurities—heavily relies on 5-hydroxymethyl indoles [2]. By converting the C5-methanol group into a methanesulfonamide derivative or an alkyl amine, researchers can rapidly generate conformationally restricted triptan analogs to study receptor binding kinetics at 5-HT1B/1D receptors.

Development of Antitumor Agents

Modifications of the indole side chains have been widely explored to enhance cytotoxicity against cancer cell lines. Specifically, (indol-3-yl)glyoxamides are known for their potent antitumor properties. The incorporation of a 5-hydroxymethyl group facilitates the attachment of solubilizing moieties or targeting ligands, vastly improving the pharmacokinetic profile and aqueous solubility of the resulting glyoxamide derivatives [3].

Quantitative Data Summary

The following table summarizes the physicochemical properties and typical reaction metrics of (3-Methyl-1H-indol-5-yl)methanol during standard medicinal chemistry transformations.

Compound / DerivativeMolecular WeightEst. LogPTypical Yield (from SM)Primary Application
(3-Methyl-1H-indol-5-yl)methanol 161.20 g/mol 1.85N/A (Starting Material)FBDD Probe, Scaffold
3-Methyl-1H-indole-5-carboxaldehyde 159.18 g/mol 2.1085 - 92%Reductive Amination Precursor
5-(Chloromethyl)-3-methyl-1H-indole 179.65 g/mol 2.6575 - 80%Triptan Sulfonamide Synthesis
5-(Aminomethyl)-3-methyl-1H-indole 160.22 g/mol 1.4065 - 70% (over 2 steps)5-HT Receptor Modulator

Experimental Protocols

Protocol A: Mild Oxidation to 3-Methyl-1H-indole-5-carboxaldehyde

Causality & Rationale: The primary alcohol must be oxidized to an aldehyde to enable downstream reductive amination. Dess-Martin Periodinane (DMP) is explicitly chosen over Jones reagent or KMnO4 because it is highly chemoselective, operates under mild, non-acidic conditions, and prevents the over-oxidation to a carboxylic acid. Crucially, it avoids acidic environments that would otherwise degrade the electron-rich pyrrole ring of the indole.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Methyl-1H-indol-5-yl)methanol (1.0 eq, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an inert argon atmosphere. Argon is required to prevent ambient moisture from quenching the hypervalent iodine reagent.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. This controls the initial exothermic reaction and suppresses unwanted side reactions.

  • Oxidation: Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the starting material is fully consumed.

  • Quenching (Critical Step): Quench the reaction by adding 20 mL of a 1:1 mixture of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

    • Causality: Na2S2O3 reduces unreacted DMP and iodine byproducts, while NaHCO3 neutralizes the acetic acid byproduct, preventing acid-catalyzed indole dimerization.

  • Workup: Stir vigorously until the organic layer becomes clear (approx. 15 mins). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to yield the pure aldehyde.

Protocol B: Chlorination for Triptan Intermediates

Causality & Rationale: Direct nucleophilic displacement of a primary hydroxyl group is kinetically unfavorable. Converting the alcohol to a benzylic chloride using Thionyl Chloride (SOCl2) creates an excellent electrophile for subsequent SN​2 displacement by sulfonamides or amines—a mandatory step in triptan synthesis.

Step-by-Step Methodology:

  • Preparation: Dissolve (3-Methyl-1H-indol-5-yl)methanol (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DCM and cool strictly to 0 °C.

  • Catalysis: Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent intermediate, which significantly accelerates the chlorination of the alcohol while minimizing side reactions.

  • Reagent Addition: Dropwise add Thionyl Chloride (1.5 eq, 7.5 mmol) via a syringe. The dropwise addition is necessary to safely control the evolution of HCl and SO2 gases.

  • Reaction: Stir for 1 hour at 0 °C.

  • Quenching: Carefully pour the reaction mixture into 30 mL of crushed ice-water to hydrolyze excess SOCl2.

  • Workup: Separate the organic layer. Wash the organic phase with saturated aqueous NaHCO3 (2 x 20 mL) to completely remove residual HCl, followed by brine. Dry over Na2SO4 and concentrate in vacuo at a low temperature (< 30 °C).

  • Storage: The resulting 5-(chloromethyl)-3-methyl-1H-indole is highly reactive and prone to self-polymerization. It should be used immediately in the subsequent nucleophilic substitution step without extensive storage.

Mechanistic & Workflow Visualizations

Synthetic Workflow

G SM (3-Methyl-1H-indol-5-yl)methanol (Starting Material) Ox Dess-Martin Oxidation (DCM, 0°C to rt) SM->Ox Pathway A Chlor Chlorination (SOCl2, DCM) SM->Chlor Pathway B Ald 3-Methyl-1H-indole- 5-carboxaldehyde Ox->Ald Alkyl 5-(Chloromethyl)- 3-methyl-1H-indole Chlor->Alkyl

Figure 1: Divergent synthetic workflows from (3-Methyl-1H-indol-5-yl)methanol.

Pharmacological Pathway (Enzyme Inhibition)

G Frag Indole-5-methanol Scaffold (FBDD Probe) Target Target Enzyme Binding (e.g., PRODH Active Site) Frag->Target Hydrogen Bonding & π-π Stacking Inhib Enzyme Inhibition & Conformational Lock Target->Inhib Active Site Occlusion Effect Halt of Proline Catabolism & Downstream Apoptosis Inhib->Effect Metabolic Disruption

Figure 2: Mechanism of action for indole-5-methanol derivatives in PRODH inhibition.

References

  • Structure of proline utilization A complexed with (1H-indol-5-yl)methanol. RCSB Protein Data Bank (PDB: 9E0E). URL:[Link]

  • Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. URL:[Link]

  • Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Method

Application Note: High-Yield Chemoselective Derivatization of (3-Methyl-1H-indol-5-yl)methanol

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: O-Acylation, O-Silylation, and O-Alkylation Strategies Executive Summary (3-Methyl-1H-indol-5-yl)methanol (CAS: 178091...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: O-Acylation, O-Silylation, and O-Alkylation Strategies

Executive Summary

(3-Methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7)[1] is a highly versatile building block in medicinal chemistry, featuring an electron-rich indole core and a reactive primary hydroxymethyl group at the C5 position. Derivatization of this hydroxyl group is a critical step in synthesizing advanced pharmaceutical intermediates. However, the molecule presents a distinct chemoselectivity challenge: differentiating the reactivity of the primary alcohol from the competing indole nitrogen (N-H). This guide details field-proven, self-validating protocols for exclusive O-derivatization, explaining the thermodynamic and kinetic causality behind each reagent choice.

Mechanistic Causality & Chemoselectivity Principles

To achieve exclusive O-derivatization, the choice of base and electrophile activation is paramount. The indole N-H is a known competing nucleophile, and standard derivatization conditions can easily lead to unwanted N-alkylation or N-acylation[2].

  • Avoidance of Strong Bases: Reagents like Sodium Hydride (NaH) or Potassium Hydroxide (KOH) will deprotonate the indole N-H (pKa ~16.2), generating a highly nucleophilic indolyl anion. This inevitably leads to a mixture of O- and N-derivatized products.

  • Kinetic Control via Mild Bases: Using weak, non-nucleophilic bases such as Pyridine or Imidazole keeps the indole N-H protonated. Because the primary alcohol (pKa ~15.5) is inherently more nucleophilic than the neutral indole nitrogen, it selectively attacks activated electrophiles[3].

  • Acid-Catalyzed Etherification: Traditional Williamson ether synthesis fails chemoselectivity tests here. Instead, utilizing trichloroacetimidates under mildly acidic conditions allows for selective O-alkylation without activating the indole nitrogen.

Chemoselectivity Indole (3-Methyl-1H-indol-5-yl)methanol OH Primary -OH (Target Site) Indole->OH High Nucleophilicity NH Indole N-H (Competing Site) Indole->NH Moderate Nucleophilicity Mild Mild Base / Acid Cat. (Pyridine, Imidazole, CSA) OH->Mild O-Derivatization Strong Strong Base (NaH, KOH) NH->Strong N-Derivatization

Fig 1: Chemoselective reaction pathways for (3-methyl-1H-indol-5-yl)methanol derivatization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and chromatographic checkpoints to ensure reaction integrity.

Protocol A: Chemoselective O-Acylation (Acetylation)

Rationale: Esterification of indole-5-methanol derivatives can be achieved using standard methods[3]. By employing Pyridine as both the solvent and the base, alongside a catalytic amount of DMAP, we form a highly reactive N-acylpyridinium intermediate. Pyridine is insufficiently basic to deprotonate the indole N-H, allowing the primary alcohol to outcompete the neutral indole nitrogen for the electrophile.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve (3-methyl-1H-indol-5-yl)methanol (1.0 mmol, 161.2 mg) in anhydrous Dichloromethane (DCM, 10 mL).

  • Reagent Addition: Add Pyridine (2.0 mmol, 161 µL) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol, 12.2 mg). Cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dropwise, add Acetic Anhydride (1.1 mmol, 104 µL) over 5 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The O-acetylated product will have a significantly higher Rf​ value than the highly polar starting material. If N-acetylation occurs (side product), a third spot with an even higher Rf​ (due to complete loss of H-bond donor capacity) will appear.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove residual pyridine, followed by brine (10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Chemoselective O-Silylation (TBS Protection)

Rationale: The reaction between the primary alcohol and TBSCl relies on Hard-Soft Acid-Base (HSAB) principles. The silicon atom is a "hard" electrophile and exhibits a strong thermodynamic preference for the "hard" oxygen nucleophile over the "softer" indole nitrogen. Imidazole buffers the reaction without risking N-deprotonation.

  • Preparation: Dissolve (3-methyl-1H-indol-5-yl)methanol (1.0 mmol, 161.2 mg) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) under argon.

  • Reagent Addition: Add Imidazole (2.5 mmol, 170.2 mg) and stir until fully dissolved. Cool to 0 °C.

  • Electrophile Addition: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 mmol, 180.9 mg) in one portion.

  • Reaction: Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: The precipitation of imidazole hydrochloride (a fine white solid) serves as a visual indicator of successful reaction progress.

  • Workup: Dilute the reaction mixture with Diethyl Ether (20 mL) and wash with water (3 x 10 mL) to remove DMF and imidazole salts. Wash with brine (10 mL), dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1).

Protocol C: Chemoselective O-Alkylation (Benzylation)

Rationale: To bypass the N-alkylation risks associated with strong bases[2], we utilize an acid-catalyzed approach. Under mildly acidic conditions, benzyl 2,2,2-trichloroacetimidate generates a potent electrophile that reacts selectively with the neutral hydroxyl group, leaving the indole core untouched.

  • Preparation: Dissolve (3-methyl-1H-indol-5-yl)methanol (1.0 mmol, 161.2 mg) and Benzyl 2,2,2-trichloroacetimidate (1.2 mmol, 303 mg) in anhydrous DCM (10 mL) under argon.

  • Cooling: Cool the solution to 0 °C.

  • Catalyst Addition: Add Camphorsulfonic acid (CSA, 0.05 mmol, 11.6 mg).

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation Checkpoint: The conversion of the acetimidate to trichloroacetamide results in the precipitation of a white crystalline solid in the DCM solution, confirming the activation and transfer of the benzyl group.

  • Workup: Filter the precipitated byproduct. Wash the filtrate with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes and chemoselectivity ratios when strictly adhering to the protocols outlined above.

Derivatization TypeReagents & ConditionsTarget Functional GroupExpected YieldChemoselectivity (O:N)
O-Acylation Ac₂O, Pyridine, DMAP, DCM, 0 °C to RTAcetate Ester88 - 92%> 99:1
O-Silylation TBSCl, Imidazole, DMF, 0 °C to RTTBS Ether90 - 95%> 99:1
O-Alkylation BnO(C=NH)CCl₃, cat. CSA, DCM, 0 °C to RTBenzyl Ether80 - 85%95:5
References
  • Title: 7-Methoxy-1H-indole-5-carboxylic acid (Derivatization Strategies)
  • Title: 1780910-31-7 | (3-Methyl-1h-indol-5-yl)
  • Title: Chemoselective N-acylation of indoles using thioesters as acyl source | Source: PMC - NIH | URL

Sources

Application

Application Notes and Protocols for Friedel-Crafts Reactions with (3-methyl-1H-indol-5-yl)methanol Analogs

For: Researchers, scientists, and drug development professionals. Introduction: Harnessing the Power of Indole Scaffolds The Friedel-Crafts reaction, a cornerstone of organic chemistry, provides a powerful method for for...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing the Power of Indole Scaffolds

The Friedel-Crafts reaction, a cornerstone of organic chemistry, provides a powerful method for forming carbon-carbon bonds via electrophilic aromatic substitution.[1][2] This application note delves into a specific and highly relevant application of this reaction: the synthesis of complex indole derivatives using (3-methyl-1H-indol-5-yl)methanol and its analogs as electrophile precursors.

Indole-containing molecules are of immense interest in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities.[3][4][5][6] The compounds synthesized through the protocols described herein, particularly bis(indolyl)methanes (BIMs), are recognized for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents.[4][5][6] This guide provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and critical insights for successfully synthesizing these valuable compounds for research and drug development.

Section 1: Mechanistic Insights and Key Principles

The reaction of (indol-5-yl)methanol analogs with other nucleophilic indoles is a variation of the Friedel-Crafts alkylation. The process is typically catalyzed by either a Lewis acid or a Brønsted acid.

The Causality Behind the Reaction:

  • Activation of the Electrophile: The reaction initiates with the activation of the hydroxyl group on the (indol-5-yl)methanol. The acid catalyst protonates the hydroxyl group, transforming it into a good leaving group (H₂O).[3][7]

  • Formation of a Stabilized Carbocation: Following the departure of a water molecule, a resonance-stabilized secondary carbocation is formed. This electrophilic intermediate is the key reactive species.

  • Nucleophilic Attack: A second, electron-rich indole molecule then acts as the nucleophile. The attack typically occurs at the C3 position of the nucleophilic indole, as this is the most nucleophilic site, leading to the formation of a new C-C bond.[8][9]

  • Re-aromatization: The final step involves the deprotonation of the resulting intermediate to restore the aromaticity of the indole ring, yielding the final bis(indolyl)methane product.

This sequence highlights the dual role of the indole scaffold: one molecule serves as the precursor to the electrophile, while the second acts as the nucleophile.

Friedel_Crafts_Mechanism cluster_activation Step 1: Electrophile Generation cluster_attack Step 2: Nucleophilic Attack cluster_rearomatization Step 3: Re-aromatization IndolylMethanol (3-Me-1H-indol-5-yl)methanol Catalyst Acid Catalyst (e.g., FeCl3) Carbocation Resonance-Stabilized Carbocation Intermediate IndolylMethanol->Carbocation Protonation & Loss of H₂O Catalyst->IndolylMethanol NucleophilicIndole Nucleophilic Indole (2nd Molecule) SigmaComplex Sigma Complex (Intermediate) Carbocation->SigmaComplex Water H₂O NucleophilicIndole->SigmaComplex Attack at C3 FinalProduct Bis(indolyl)methane Product SigmaComplex->FinalProduct Deprotonation

Caption: General mechanism of the acid-catalyzed Friedel-Crafts reaction.

Section 2: Optimizing Experimental Parameters

The success of the synthesis hinges on the careful selection of several key parameters. The choice of catalyst and solvent is particularly critical for achieving high yields and minimizing side reactions.

  • Catalyst Selection: A range of catalysts can be employed.

    • Lewis Acids: Anhydrous iron(III) chloride (FeCl₃) is an inexpensive and highly effective catalyst for this transformation.[10] Other common Lewis acids include AlCl₃, InCl₃, SnCl₄, and various metal triflates.[3][11][12][13]

    • Brønsted Acids: Acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid, and phosphoric acid are also effective.[8]

    • Green Catalysts: There is a growing trend towards using more environmentally benign catalysts, such as metal halide hydrates (e.g., AlCl₃·6H₂O), ionic liquids, or solid-supported acids, which can simplify work-up and may be recyclable.[4][12][14]

  • Solvent System: The solvent must be inert to the reaction conditions and capable of dissolving the substrates.

    • Chlorinated Solvents: Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds.[15]

    • Nitroalkanes: Nitromethane is also frequently used and can promote the reaction effectively.[10]

    • Green Solvents: In certain protocols, greener alternatives like water or glycerol have been successfully employed, often in conjunction with specific catalysts.[14]

  • Temperature and Reaction Time: These reactions are typically conducted under mild conditions, often at room temperature, which helps to prevent the degradation of sensitive indole substrates.[10][15] Reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few minutes to several hours.

Section 3: Detailed Experimental Protocol

This section provides a self-validating, step-by-step protocol for a representative Friedel-Crafts reaction between (3-methyl-1H-indol-5-yl)methanol and a generic indole, catalyzed by anhydrous iron(III) chloride.

Materials and Reagents:

  • (3-methyl-1H-indol-5-yl)methanol (1.0 mmol, 1.0 equiv)

  • Substituted or unsubstituted indole (1.1 mmol, 1.1 equiv)

  • Anhydrous Iron(III) Chloride (FeCl₃) (0.1 mmol, 10 mol%)

  • Anhydrous Nitromethane (CH₃NO₂) or Dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended).

Experimental_Workflow A 1. Setup & Reagent Prep - Dry glassware - Weigh reagents B 2. Dissolution - Dissolve indoles in anhydrous solvent A->B C 3. Catalyst Addition - Add FeCl₃ (10 mol%) - Stir at room temperature B->C D 4. Reaction Monitoring - Use TLC to track starting material consumption C->D E 5. Quenching - Add sat. NaHCO₃ solution to stop the reaction D->E F 6. Extraction - Extract with Ethyl Acetate (3x) E->F G 7. Washing & Drying - Wash organic layer with brine - Dry over Na₂SO₄ F->G H 8. Concentration - Remove solvent under reduced pressure G->H I 9. Purification - Column chromatography on silica gel H->I J 10. Characterization - Analyze pure product (NMR, MS, etc.) I->J

Caption: Step-by-step experimental workflow for the Friedel-Crafts reaction.

Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3-methyl-1H-indol-5-yl)methanol (1.0 mmol) and the second indole derivative (1.1 mmol).

  • Dissolution: Add anhydrous nitromethane (10 mL) to the flask and stir the mixture at room temperature until all solids are completely dissolved.

  • Catalyst Addition: Carefully add anhydrous iron(III) chloride (0.1 mmol) to the solution in one portion. Note: Anhydrous FeCl₃ is hygroscopic; handle it quickly in a dry environment. The reaction mixture will typically change color upon addition of the catalyst.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC every 15-30 minutes. Use a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes) to observe the disappearance of the starting materials and the appearance of the product spot.

  • Work-up - Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution to the flask with vigorous stirring.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash them with brine (1 x 30 mL). Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 10% and gradually increasing to 40% ethyl acetate in hexanes) to isolate the pure bis(indolyl)methane product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Section 4: Data, Expected Outcomes, and Troubleshooting

The described protocol is versatile and can be adapted for various analogs. The yields are generally good to excellent, contingent on the electronic properties of the substituents on the indole rings.

Table 1: Representative Data for Friedel-Crafts Alkylation of Indoles with Alcohols

Entry Electrophile Precursor Nucleophile Catalyst (mol%) Solvent Temp (°C) Time Yield (%) Reference
1 Indol-3-ylmethanol Indole FeCl₃ (10) CH₃NO₂ RT 15 min 95% [10]
2 Benzyl Alcohol Indole FeCl₃ (10) CH₃NO₂ RT 30 min 92% [10]
3 (1H-indol-2-yl)methanol 5-Methoxyindole p-TsOH (10) DCE RT 2 h 94% [8]
4 Celastrol (contains p-quinone methide) Indole AlCl₃·6H₂O (5) DCM RT 3 h 99% [12]
5 Hexane-2,5-diol Indole Montmorillonite K-10 Microwave 140 15 min ~67%* [7]

Yield for the corresponding carbazole product after annulation and aromatization.

Troubleshooting Guide:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Inactive catalyst (e.g., hydrated Lewis acid).- Strongly deactivating groups on indole substrates.- Insufficient reaction time or temperature.- Use freshly opened or properly stored anhydrous catalyst.- Increase catalyst loading or switch to a stronger acid.- Increase reaction time or apply gentle heating; monitor by TLC.
Multiple Products / Side Reactions - Over-alkylation (polyalkylation).- N-alkylation instead of C3-alkylation.- Polymerization of the indole substrates.- Use an excess of the nucleophilic indole to favor the 1:1 adduct.[16]- Protect the N-H of the indole if N-alkylation is a persistent issue.- Use milder reaction conditions (lower temperature, less catalyst).[13]
Difficult Purification - Product and starting material have similar polarity.- Formation of tar-like byproducts.- Optimize TLC solvent system for better separation before scaling up.- Ensure the reaction is properly quenched to neutralize the acid catalyst, which can cause decomposition on the silica column.

Section 5: Relevance in Drug Discovery and Development

The bis(indolyl)methane core synthesized via these Friedel-Crafts protocols is a "privileged scaffold" in medicinal chemistry. These structures have been shown to interact with a wide array of biological targets.

  • Anti-Cancer Activity: Many BIM derivatives exhibit potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5]

  • Anti-Inflammatory Properties: A notable application is the development of antagonists for the myeloid differentiation protein 2/Toll-like receptor 4 (MD2-TLR4) complex. For instance, 3-(indol-5-yl)-indazole derivatives, structurally related to the compounds discussed, have been identified as potent inhibitors of this complex, showing promise for the treatment of acute lung injury and other inflammatory disorders.[17]

  • Diverse Biological Effects: The indole scaffold is a versatile building block, and derivatives have been investigated for antimicrobial, antiviral, and antioxidant activities, among others.[4][6]

The straightforward and efficient synthesis of these molecules using the described Friedel-Crafts methods allows for the rapid generation of compound libraries, which is essential for structure-activity relationship (SAR) studies in the early stages of drug discovery.

Conclusion

The Friedel-Crafts reaction of (3-methyl-1H-indol-5-yl)methanol analogs represents a robust, efficient, and versatile strategy for the synthesis of medicinally relevant bis(indolyl)methanes and related structures. By understanding the reaction mechanism and carefully controlling key experimental parameters such as catalyst, solvent, and temperature, researchers can readily access these valuable compounds. The protocols and insights provided in this guide are intended to empower scientists in their efforts to explore new chemical space and develop novel therapeutic agents based on the privileged indole scaffold.

References

  • Jadhav, S. D., et al. (2018). An FeCl3-catalyzed highly C3-selective Friedel–Crafts alkylation of indoles with alcohols. SN Applied Sciences. Available at: [Link]

  • Lovelace, J. J. (2012). Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles. Scholar Commons - University of South Carolina. Available at: [Link]

  • Wagh, S. B., & Raje, V. P. (2022). A Sustainable Green Approach for Synthesis of Bis(indolyl) Methanes in Ionic Liquid. Asian Journal of Chemistry. Available at: [Link]

  • Wang, L., et al. (2017). Substrate-Controlled Regioselective Arylations of 2-Indolylmethanols with Indoles: Synthesis of Bis(indolyl)methane and 3,3′-Bisindole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, L., et al. (2014). Br2 as a novel Lewis acid catalyst for Friedel–Crafts alkylation of indoles with α,β-unsaturated ketones. ResearchGate. Available at: [Link]

  • Reddy, R., & Mal, A. K. (2017). Lewis Acid Mediated Cascade Friedel–Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives. Organic Letters. Available at: [Link]

  • Sut, T., et al. (2020). Asymmetric Friedel–Crafts Alkylation of Indoles Catalyzed by Chiral Aziridine-Phosphines. Molecules. Available at: [Link]

  • Hood, J. C., et al. (2023). Friedel–Crafts Reactions with N-Heterocyclic Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective conversion of indolylmethanols to bis(indolyl)methanes and 3,3′‐bisindole derivatives. ResearchGate. Available at: [Link]

  • Carreño, M. C., et al. (2016). Friedel–Crafts Alkylation of Indoles with p-Quinols: The Role of Hydrogen Bonding of Water for the Desymmetrization of the Cyclohexadienone System. Organic Letters. Available at: [Link]

  • Singh, S., & Singh, P. P. (2022). Recent Advancement in the Green Synthesis of Bis(indolyl) Methane via One-pot Multicomponent Condensation Strategy – A Mini Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • de Oliveira, A. S., et al. (2017). Synthesis of bis(indolyl)methanes using ammonium niobium oxalate (ANO) as an efficient and recyclable catalyst. Green Chemistry. Available at: [Link]

  • da Silva, A. J. M., et al. (2010). Metal halide hydrates as lewis acid catalysts for the conjugated friedel-crafts reactions of indoles and activated olefins. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Reddy, R., & Mal, A. K. (2017). Lewis Acid Mediated Cascade Friedel-Craft/Alkyne Indol-2-yl Cation Cyclization/Vinyl Cation Trapping for the Synthesis of N-Fused Indole Derivatives. PubMed. Available at: [Link]

  • Sharma, S., et al. (2013). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Reaction condition of Friedel–Crafts alkylation reaction of indoles... ResearchGate. Available at: [Link]

  • Organic Chemistry Division, CSIR-National Chemical Laboratory. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles.
  • Peterson, B. M., & Ferreira, E. M. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. Available at: [Link]

  • Hood, J. C., et al. (n.d.). Friedel-Crafts reactions with N-heterocyclic alcohols. NSF Public Access Repository. Available at: [Link]

  • Wang, S., et al. (2017). AlCl₃·6H₂O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol. Molecules. Available at: [Link]

  • Gadaginamath, G. S., & Pujar, S. R. (1994). Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Fiveable. (2025). Friedel-Crafts Reaction. Fiveable. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2015). Friedel–Crafts Hydroxyalkylation of Indoles Mediated by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry. Available at: [Link]

  • Afendy, B., et al. (2022). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2011). Enantioselective Organocatalytic Friedel–Crafts Alkylation Reaction of Indoles with 5-Hydroxyfuran-2(5H)-one: Access to Chiral γ-Lactones and γ-Lactams via a Ugi 4-Center 3-Component Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2011). Enantioselective Organocatalytic Friedel–Crafts Alkylation Reaction of Indoles with 5-Hydroxyfuran-2(5H)-one: Access to Chiral γ-Lactones and γ-Lactams via a Ugi 4-Center 3-Component Reaction. Figshare. Available at: [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2011). Enantioselective organocatalytic Friedel-Crafts alkylation reaction of indoles with 5-hydroxyfuran-2(5H)-one: access to chiral γ-lactones and γ-lactams via a Ugi 4-center 3-component reaction. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Proposed reaction pathway for the Friedel–Crafts alkylation of indoles... ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

  • Shaik, A. B., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Columbia University. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]

  • ResearchGate. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Kommu, N., et al. (2017). Silica Gel Mediated Friedel–Crafts Alkylation of 3-Indolylmethanols with Indoles: Synthesis of Unsymmetrical Bis(3-indolyl)methanes. European Journal of Organic Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury. PubMed. Available at: [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Quantification of (3-Methyl-1H-indol-5-yl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applications: Plasma, Serum, Tissue Homogenates, and In Vitro Assay Buffers Introduction & Mechanistic Rationale (3-Methyl-1H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Applications: Plasma, Serum, Tissue Homogenates, and In Vitro Assay Buffers

Introduction & Mechanistic Rationale

(3-Methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7) is a highly functionalized indole derivative utilized as a critical building block in medicinal chemistry and evaluated as a potential biomarker in metabolic profiling. Quantifying indole-alcohols in complex biological matrices presents unique analytical hurdles. The electron-rich pyrrole ring is highly susceptible to auto-oxidation, while the hydroxymethyl moiety can undergo rapid enzymatic degradation or phase II metabolism (e.g., glucuronidation) if sample handling is not rigorously controlled.

This application note details two orthogonal, self-validating analytical systems: a highly sensitive LC-MS/MS protocol for trace quantification in biological matrices , and a robust HPLC-UV method for bulk substance quality control (QC). Both workflows are designed from the ground up to comply with the rigorously harmonized ICH M10 guidelines for bioanalytical method validation .

Physicochemical Profile
ParameterValue / Description
Chemical Formula C₁₀H₁₁NO
Molecular Weight 161.20 g/mol
Monoisotopic Mass 161.08 m/z
UV Absorbance Max (λmax) ~280 nm (Conjugated indole core)
Ionization Behavior Weak base; readily forms [M+H]⁺ in acidic conditions

Sample Preparation: Quenched Protein Precipitation (PPT)

Expert Insight (Causality): For biological matrices, protein precipitation using ice-cold acetonitrile (ACN) is selected over Solid-Phase Extraction (SPE) to maximize laboratory throughput while minimizing the risk of analyte oxidation. The extreme cold (-20°C) immediately quenches endogenous esterases and oxidases that degrade the hydroxymethyl group. Furthermore, maintaining a 3:1 organic-to-aqueous ratio ensures >95% precipitation of matrix proteins, which is critical to preventing ion suppression during ESI-MS analysis .

Step-by-Step Extraction Protocol
  • Aliquot: Transfer 50 µL of biological sample (plasma/serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard: Add 10 µL of Internal Standard (IS) working solution (e.g., Indole-d7, 100 ng/mL) to establish a self-validating recovery baseline.

  • Precipitation: Rapidly add 150 µL of ice-cold Acetonitrile (-20°C).

  • Disruption: Vortex vigorously for 2 minutes to disrupt protein-drug binding complexes.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer & Drying: Transfer 100 µL of the clear supernatant to a glass LC vial and evaporate to dryness under a gentle stream of nitrogen gas at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 Water:Methanol, v/v) and vortex for 1 minute prior to injection.

SPE_Workflow A Biological Sample (Plasma/Tissue Homogenate) B Add Internal Standard (IS) & Cold ACN (-20°C) A->B C Vortex (2 min) & Centrifuge (14,000 x g, 10 min) B->C D Supernatant Collection C->D E Evaporate under N2 gas (30°C) D->E F Reconstitute in Mobile Phase (50:50 Water:MeOH) E->F G LC-MS/MS or HPLC-UV Analysis F->G

Figure 1. Protein precipitation and extraction workflow for indole quantification.

Primary Method: LC-MS/MS Trace Quantification

Expert Insight (Causality): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for indole quantification due to its unparalleled sensitivity . Electrospray Ionization in positive mode (ESI+) is utilized. The addition of 0.1% formic acid to the mobile phase forces the protonation of the indole nitrogen, driving the formation of the[M+H]⁺ precursor ion at m/z 162.1. Methanol is strictly chosen over acetonitrile as the organic modifier; methanol provides superior solvation of the indole N-H group, resulting in sharper chromatographic peaks and significantly reduced tailing on C18 stationary phases .

Step-by-Step LC-MS/MS Protocol
  • System Setup: Equilibrate the LC-MS/MS system with a Synergi Fusion C18 column (50 × 2.0 mm, 2.5 µm).

  • Temperature Control: Maintain the column compartment at 40°C to reduce system backpressure and improve analyte mass transfer.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in Milli-Q Water.

    • Phase B: 100% LC-MS Grade Methanol.

  • Injection: Inject 5 µL of the reconstituted sample.

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, focusing on the neutral loss of water (-18 Da) from the hydroxymethyl group.

Quantitative Data Summaries

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.4 90 10
1.00 0.4 90 10
4.00 0.4 10 90
5.50 0.4 10 90
5.60 0.4 90 10

| 8.00 | 0.4 | 90 | 10 (Re-equilibration) |

Table 2: MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
(3-Methyl-1H-indol-5-yl)methanol 162.1 144.1 15 Quantifier
(3-Methyl-1H-indol-5-yl)methanol 162.1 130.1 25 Qualifier

| Indole-d7 (IS) | 125.1 | 97.1 | 20 | Internal Standard |

Fragmentation M Precursor Ion [M+H]+ m/z 162.1 F1 Quantifier Ion [M+H - H2O]+ m/z 144.1 M->F1 Loss of H2O (-18 Da) F2 Qualifier Ion Ring Cleavage m/z 130.1 M->F2 Loss of CH3OH (-32 Da)

Figure 2. Proposed ESI+ MS/MS fragmentation pathway for (3-methyl-1H-indol-5-yl)methanol.

Secondary Method: HPLC-UV Quantification (QC / High-Concentration)

Expert Insight (Causality): For formulation testing, bulk substance QC, or in vitro assays where the analyte concentration exceeds 1 µg/mL, HPLC-UV provides a highly reproducible and cost-effective alternative to MS. The conjugated π-electron system of the indole core exhibits strong UV absorbance. A detection wavelength of 280 nm is deliberately selected to maximize the signal-to-noise ratio while entirely avoiding the background absorbance of common biological buffers and excipients (which typically absorb <240 nm). Trifluoroacetic acid (TFA) is used in place of Formic Acid to aggressively suppress secondary silanol interactions on the C18 stationary phase, ensuring perfect peak symmetry.

Step-by-Step HPLC-UV Protocol
  • System Setup: Install a Zorbax Eclipse Plus C18 column (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of 40% Water (containing 0.1% TFA) and 60% Methanol. Degas ultrasonically for 15 minutes.

  • Equilibration: Flush the column at 1.0 mL/min until a stable UV baseline is achieved (approx. 20 column volumes).

  • Injection: Inject 20 µL of the sample.

  • Detection: Monitor absorbance at 280 nm.

Table 3: HPLC-UV Parameters

Parameter Setting
Elution Mode Isocratic (40% Aqueous / 60% Organic)
Flow Rate 1.0 mL/min
Run Time 10.0 minutes
Detection Wavelength 280 nm

| Column Temperature | 30°C |

Method Validation System (ICH M10 Compliance)

To guarantee that the described protocols function as self-validating systems, all analytical runs must be subjected to the following validation criteria as mandated by the ICH M10 Guidelines :

  • Linearity & Calibration: Calibration standards must be prepared in the matched blank matrix (e.g., blank plasma). The curve must encompass the expected study sample range, with an acceptance criterion of a correlation coefficient (R²) ≥ 0.99.

  • Accuracy & Precision: Evaluated using Quality Control (QC) samples at four distinct concentration levels: LLOQ, Low, Mid, and High. The mean calculated concentration must be within ±15% of the nominal value, except at the LLOQ where ±20% is permissible.

  • Matrix Effect (Factor): Calculated by comparing the peak area of the analyte spiked post-extraction into a blank matrix against the peak area of a neat standard solution. A Matrix Factor (MF) between 0.85 and 1.15 is required to confirm the absence of significant ion suppression or enhancement.

References

  • Title: A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues Source: Metabolites (PubMed Central) URL: [Link]

  • Title: Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method Source: Bio-protocol URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Application

Application Note: HPLC Analysis and Quantification of (3-methyl-1H-indol-5-yl)methanol

Molecular Profiling and Chromatographic Rationale (3-methyl-1H-indol-5-yl)methanol is a highly functionalized heterocyclic compound serving as a critical intermediate in medicinal chemistry and a structural analog to var...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Profiling and Chromatographic Rationale

(3-methyl-1H-indol-5-yl)methanol is a highly functionalized heterocyclic compound serving as a critical intermediate in medicinal chemistry and a structural analog to various bioactive indole metabolites. The molecule features a hydrophobic indole core, a lipophilic methyl group at the C3 position, and a polar, hydrogen-bonding hydroxymethyl group at the C5 position.

Designing an analytical method for this compound requires navigating specific physicochemical challenges. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for substituted indoles due to its high resolution and reproducibility[1]. However, indole-methanols (such as the closely related indole-3-methanol) are notoriously sensitive to highly acidic environments, where they can undergo rapid condensation or degradation into less polar oligomers[2].

Causality in Method Design:

  • Stationary Phase: A high-efficiency C18 column is selected to provide robust hydrophobic retention. The C3-methyl group increases the molecule's retention factor ( ), allowing it to be easily separated from more polar precursors.

  • Mobile Phase Acidity: While indoles require acidic mobile phases to suppress interactions with residual silanols on the silica matrix (which causes peak tailing)[1], prolonged exposure to strong acids degrades indole-methanols[2]. Therefore, 0.1% Formic Acid (pH ~2.7) is chosen as a volatile, mild modifier. It provides excellent peak shape and LC-MS compatibility[3] while minimizing on-column degradation during the short transit time.

  • Orthogonal Detection: The indole ring is a strong chromophore and fluorophore. While UV detection at 280 nm is sufficient for standard purity assays, fluorescence detection (Ex 280 nm / Em 340 nm) is employed to achieve femtogram-level sensitivity, effectively filtering out non-fluorescent matrix interferences[2].

Workflow Visualization

HPLC_Workflow N1 Sample Preparation (Neutral Extraction) N2 System Suitability (Blank & SST Injection) N1->N2 Aliquot N3 RP-HPLC Separation (C18, 0.1% FA / MeCN) N2->N3 Inject 5 µL N4 Orthogonal Detection N3->N4 Elution N5 PDA/UV (280 nm) Quantification N4->N5 N6 Fluorescence (Ex280/Em340) Trace Analysis N4->N6 N7 Data Processing & Method Validation N5->N7 N6->N7

RP-HPLC method development and validation workflow for indole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, this protocol is designed as a self-validating system . No sample data is considered valid unless the preceding System Suitability Test (SST) and blank injections meet strict quantitative criteria.

Step 1: Reagent and Standard Preparation

Causality Check: The sample diluent must closely match the initial mobile phase conditions to prevent "solvent effects" (peak splitting caused by the analyte traveling un-retained in a strong solvent plug). However, due to the hydrophobicity of the indole core, pure water is insufficient. A 50:50 (v/v) Methanol:Water mixture provides optimal solubility while maintaining peak focusing at the column head.

  • Diluent Preparation: Mix 500 mL of HPLC-grade Methanol with 500 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (3-methyl-1H-indol-5-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of methanol, then bring to volume with water. Note: Store at -20°C in amber vials to prevent photo-oxidation.

  • System Suitability Standard (SST): Spike the working standard (50 µg/mL) with a known closely eluting impurity (e.g., indole-3-acetic acid or 3-methylindole) at 5 µg/mL to verify column resolution.

Step 2: Chromatographic Execution

Set up the HPLC system according to the parameters in Table 1 and Table 2 .

  • Equilibration: Purge the system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (10% B) for at least 15 column volumes until the baseline is stable.

  • Blank Injection: Inject 5 µL of the Diluent. Validation Gate: The baseline must be free of any peaks >0.1% of the target analyte's expected area at the retention time of (3-methyl-1H-indol-5-yl)methanol.

  • SST Injection: Inject 5 µL of the SST mixture. Validation Gate: Resolution ( ) between the analyte and the spiked impurity must be . Tailing factor ( ) must be .

  • Sample Analysis: Inject samples in triplicate. Bracket every 10 sample injections with a standard injection to monitor retention time drift and detector response stability.

Instrumental Conditions and Quantitative Data

Table 1: Optimized Chromatographic Parameters

ParameterSpecificationScientific Rationale
Column C18, 150 mm × 4.6 mm, 3 µmProvides high theoretical plates for resolving structurally similar indole metabolites[4].
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol ionization; maintains LC-MS compatibility[3].
Mobile Phase B AcetonitrileLower viscosity and better UV transparency than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm internal diameter columns.
Column Temp. 30°CReduces mobile phase viscosity and ensures reproducible retention thermodynamics.
Detection (UV) PDA at 220 nm and 280 nm280 nm is highly specific to the indole aromatic system[1].
Detection (FLD) Ex: 280 nm / Em: 340 nmEliminates background noise from non-fluorescent matrix components[2].

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Sample focusing and elution of polar voids.
2.09010Isocratic hold to stabilize baseline.
10.04060Linear gradient to elute (3-methyl-1H-indol-5-yl)methanol.
12.01090Column wash to remove highly lipophilic impurities.
15.01090Isocratic wash hold.
15.19010Return to initial conditions.
20.09010Re-equilibration (Ready for next injection).

Table 3: System Suitability and Validation Criteria

Validation ParameterAcceptance CriteriaCorrective Action if Failed
Retention Time Precision %RSD (n=6)Check pump proportioning valves and column oven temperature.
Peak Tailing ( ) Replace column guard; verify mobile phase pH is ~2.7.
Resolution ( ) from nearest peakDecrease gradient slope; utilize alternative selectivity (e.g., SFC)[5].
Carryover in subsequent blankIncrease needle wash volume; switch to stronger wash solvent (e.g., IPA).

Method Robustness and Troubleshooting

When analyzing indole derivatives, the most common failure mode is the degradation of the analyte during sample preparation. Because the hydroxymethyl group at the C5 position can be reactive under extreme pH, extractions from biological matrices or synthetic reaction mixtures must be buffered to a neutral pH prior to injection. If peak splitting is observed, it is rarely a column failure; rather, it is typically indicative of the analyte degrading into a Schiff base or oligomerizing in the autosampler vial over time. Always prepare samples fresh or store them in a thermostatted autosampler at 4°C during the sequence run.

References

  • 1, benchchem.com. 2.2, oup.com. 3.3, researcher.life. 4.4, nih.gov. 5.5, hpst.cz.

Sources

Method

Application Note: A Comprehensive Guide to the TLC Visualization of (3-methyl-1H-indol-5-yl)methanol

Introduction (3-methyl-1H-indol-5-yl)methanol is an indole derivative of significant interest in medicinal chemistry and drug development. As with many organic synthesis products, the rapid and reliable monitoring of rea...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3-methyl-1H-indol-5-yl)methanol is an indole derivative of significant interest in medicinal chemistry and drug development. As with many organic synthesis products, the rapid and reliable monitoring of reaction progress and the assessment of compound purity are critical. Thin-Layer Chromatography (TLC) is an indispensable technique for these purposes due to its simplicity, speed, and low cost. This application note provides a detailed protocol for the visualization of (3-methyl-1H-indol-5-yl)methanol on TLC plates, offering a selection of visualization methods and explaining the chemical principles that underpin them. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood analytical method for this class of compounds.

Chemical Properties of (3-methyl-1H-indol-5-yl)methanol

Understanding the physicochemical properties of (3-methyl-1H-indol-5-yl)methanol is fundamental to developing an effective TLC method. The molecule possesses a substituted indole ring system, which imparts a moderate polarity. The presence of a hydroxyl group (-OH) and a secondary amine (-NH-) within the indole ring allows for hydrogen bonding, influencing its solubility and interaction with the stationary phase. The aromatic indole core makes the compound UV-active, a property that can be exploited for non-destructive visualization.

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO[1]
Molecular Weight161.20 g/mol [1]
LogP1.96862[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors1[1]

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Solvents: Ethyl acetate, hexanes, methanol, dichloromethane (analytical grade)

  • Sample Preparation: (3-methyl-1H-indol-5-yl)methanol standard, reaction mixture, or column fractions dissolved in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1-2 mg/mL.

  • Developing Chamber: Glass TLC tank with a lid

  • Spotting: Capillary tubes or micropipette

  • Visualization:

    • UV lamp (254 nm)

    • p-Anisaldehyde Staining Solution: A solution of p-anisaldehyde, sulfuric acid, and ethanol.[2]

    • Ninhydrin Staining Solution: A solution of ninhydrin in ethanol or butanol with acetic acid.[3]

    • Ceric Ammonium Molybdate (CAM) Staining Solution: An acidic solution of ceric ammonium sulfate and ammonium molybdate.[4][5]

  • Heating: Heat gun or hot plate

Step-by-Step Methodology
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Sample Application: Using a capillary tube or micropipette, carefully spot a small amount of the dissolved sample onto the baseline. Keep the spot size as small as possible to ensure good separation.

  • Mobile Phase Preparation: Prepare the chosen mobile phase system. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6] The polarity can be adjusted to achieve an optimal Rf value.

  • Chromatogram Development: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization Plate_Preparation 1. Plate Preparation (Draw Baseline) Sample_Spotting 2. Sample Spotting Plate_Preparation->Sample_Spotting Development 3. Chromatogram Development (in Solvent Chamber) Sample_Spotting->Development Place in Chamber Drying 4. Drying & Marking Solvent Front Development->Drying UV_Visualization 5a. UV Visualization (Non-destructive) Drying->UV_Visualization Initial Check Staining 5b. Chemical Staining (Destructive) UV_Visualization->Staining Optional Further Analysis Heating 6. Heating (for Staining) Staining->Heating Analysis Result Analysis (Rf Calculation) Heating->Analysis Final Observation

Caption: Workflow for TLC analysis of (3-methyl-1H-indol-5-yl)methanol.

Visualization Techniques

UV Visualization (Non-destructive)

Due to its aromatic indole ring, (3-methyl-1H-indol-5-yl)methanol is UV-active. When viewed under a UV lamp at 254 nm, the compound will appear as a dark spot on the fluorescent green background of the TLC plate.[6][7] This method is non-destructive and should always be performed first.

p-Anisaldehyde Stain (Destructive)

This is a versatile stain for visualizing a wide range of organic compounds, particularly those with nucleophilic groups.[3] Indole derivatives often produce distinct colors with this stain.

  • Procedure: After UV visualization, dip the TLC plate into the p-anisaldehyde solution or spray it evenly. Gently heat the plate with a heat gun or on a hot plate until colored spots appear.

  • Expected Result: Indole derivatives typically yield blue, green, or purple spots. The specific color can be diagnostic for a particular compound.

  • Chemical Principle: Under the strongly acidic conditions of the stain, the electron-rich indole ring of (3-methyl-1H-indol-5-yl)methanol attacks the protonated p-anisaldehyde. Subsequent dehydration leads to the formation of a highly conjugated, and therefore colored, cationic species.

p_Anisaldehyde_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Indole (3-methyl-1H-indol-5-yl)methanol (Electron-rich) Electrophilic_Attack Electrophilic Aromatic Substitution Indole->Electrophilic_Attack Anisaldehyde p-Anisaldehyde (in H₂SO₄) Anisaldehyde->Electrophilic_Attack Dehydration Dehydration (Loss of H₂O) Electrophilic_Attack->Dehydration Colored_Product Highly Conjugated Cationic Species (Colored Spot) Dehydration->Colored_Product

Caption: Reaction of p-anisaldehyde with the indole moiety.

Ninhydrin Stain (Destructive)

Ninhydrin is a classic reagent for detecting primary and secondary amines, as well as amino acids.[8][9] The secondary amine within the indole ring of (3-methyl-1H-indol-5-yl)methanol can react with ninhydrin, although the reaction may be less intense than with primary amines.

  • Procedure: Dip or spray the TLC plate with the ninhydrin solution and gently heat.

  • Expected Result: A colored spot, typically yellow to brown, may be observed. The classic "Ruhemann's purple" is characteristic of primary amines.[8]

  • Chemical Principle: Ninhydrin reacts with the secondary amine of the indole to form a colored product. The reaction is a condensation followed by the formation of a conjugated system.[10]

Ceric Ammonium Molybdate (CAM) Stain (Destructive)

CAM is a powerful oxidizing stain that is useful for visualizing a wide variety of organic compounds.[4][11]

  • Procedure: Dip or spray the plate with the CAM solution and heat strongly with a heat gun.

  • Expected Result: Dark blue or black spots will appear on a light blue or yellow background.

  • Chemical Principle: The Mo(VI) in the CAM reagent oxidizes the organic compound on the TLC plate upon heating. In this process, the molybdenum is reduced to lower oxidation states (e.g., Mo(IV)), which are intensely colored (molybdenum blue).[4]

Results and Interpretation

The retention factor (Rf) is a key parameter for identifying compounds in TLC. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12][13][14]

Rf = Distance traveled by the substance / Distance traveled by the solvent

An optimal Rf value is typically between 0.3 and 0.7 for good separation and reliable identification.[6]

Mobile Phase System (v/v)Expected Rf RangeObservations
30% Ethyl Acetate in Hexanes0.2 - 0.4Good starting point for achieving separation from non-polar impurities.
50% Ethyl Acetate in Hexanes0.4 - 0.6Increased polarity of the mobile phase will increase the Rf value.
5% Methanol in Dichloromethane0.3 - 0.5An alternative solvent system that can provide different selectivity.

Troubleshooting

  • Streaking of Spots: This may be due to overloading the sample on the TLC plate or the compound having low solubility in the mobile phase. Try spotting a more dilute sample or adding a small amount of a more polar solvent to the mobile phase.

  • Rf Value Too High or Too Low: If the Rf is too high, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate). If the Rf is too low, increase the polarity of the mobile phase.

  • No Spots Visible: Ensure the sample concentration is adequate. If using UV visualization, confirm that the compound is indeed UV-active. For staining, ensure the staining reagent is fresh and that the plate is heated sufficiently.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the TLC visualization of (3-methyl-1H-indol-5-yl)methanol. By understanding the chemical properties of the analyte and the principles behind different visualization techniques, researchers can effectively monitor reactions, assess purity, and identify this important indole derivative. The choice of visualization method will depend on the specific requirements of the analysis, with UV visualization being a rapid, non-destructive first step, and chemical stains providing enhanced sensitivity and, in some cases, additional structural information.

References

  • Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC. Available at: [Link]

  • How to Calculate Rf TLC - Oreate AI Blog. Available at: [Link]

  • TLC Retention Factor Calculation Guide | PDF | Teaching Methods & Materials - Scribd. Available at: [Link]

  • Mechanism Of The Ninhydrin Reaction - Scholars' Mine. Available at: [Link]

  • Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography - Bio-protocol. Available at: [Link]

  • Chromatography and Rf Values (GCSE Chemistry) - Study Mind. Available at: [Link]

  • How to Calculate RF Values - jitsi.cmu.edu. Available at: [Link]

  • Ninhydrin - Molecule of the Month - April 2018 (HTML version). Available at: [Link]

  • Calculating Rf Values - YouTube. Available at: [Link]

  • Ninhydrin – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. Available at: [Link]

  • Ninhydrin test - BYJU'S. Available at: [Link]

  • Chromogenic Reagent for Indoles | PDF | Thin Layer Chromatography - Scribd. Available at: [Link]

  • TLC Visualization Reagents - EPFL. Available at: [Link]

  • TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus - AKJournals. Available at: [Link]

  • TLC stains. Available at: [Link]

  • TLC Stains. Available at: [Link]

  • TLC Staining solutions | Org Prep Daily - WordPress.com. Available at: [Link]

  • TLC using methanol and water (9:1 v/v ) as mobile phase - ResearchGate. Available at: [Link]

  • 3-methyl-1H-indol-5-ol | C9H9NO | CID 192734 - PubChem. Available at: [Link]

  • Magic Formulas: TLC Stains - Chemistry - University of Rochester. Available at: [Link]

  • Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Available at: [Link]

  • TLC Stains. Available at: [Link]

  • Thin layer chromatography. Available at: [Link]

  • (5-methyl-1H-indol-3-yl)methanol | C10H11NO | CID 9942224 - PubChem. Available at: [Link]

  • 2.1.4F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]

  • Indole, 3-methyl- - the NIST WebBook. Available at: [Link]

  • Unlocking the Secrets of Anisaldehyde Staining in TLC - Oreate AI Blog. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Bioactivity Screening of (3-methyl-1H-indol-5-yl)methanol

Introduction: The Therapeutic Potential of the Indole Scaffold The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Derivatives of indole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The unique physicochemical characteristics and structural versatility of the indole ring allow for specific interactions with a multitude of biological targets, making it a cornerstone in the discovery and development of novel therapeutic agents.[4] (3-methyl-1H-indol-5-yl)methanol is a novel indole derivative with potential for diverse bioactivities. This document provides a comprehensive guide for the initial in vitro screening of this compound, outlining detailed protocols to assess its cytotoxic, anti-inflammatory, and antimicrobial potential.

Part 1: Anticancer Activity Screening

A primary focus for novel indole derivatives is the evaluation of their anticancer properties. Many indole-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[5][6] The initial screening phase typically involves assessing the compound's ability to inhibit cell proliferation or induce cell death in a panel of cancer cell lines.

Foundational Assay: Cell Viability and Cytotoxicity

The first step in evaluating the anticancer potential of (3-methyl-1H-indol-5-yl)methanol is to determine its effect on the viability of cancer cells. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose due to their simplicity and reliability.[1] These assays measure the metabolic activity of living cells, which is directly proportional to the number of viable cells.[1][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: In this assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan crystal that is insoluble in water.[1][8] A solubilization step is required to dissolve the formazan crystals before absorbance can be measured.[1][8]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is an alternative that overcomes the solubilization step of the MTT assay.[1][2] It utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, streamlining the protocol.[1][2]

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis start Select & Culture Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of (3-methyl-1H-indol-5-yl)methanol treat Treat Cells with Compound & Controls prepare->treat incubate Incubate for 24-72 hours treat->incubate add_xtt Add XTT Reagent incubate->add_xtt measure Measure Absorbance add_xtt->measure calculate Calculate Cell Viability (%) measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for determining the cytotoxicity of (3-methyl-1H-indol-5-yl)methanol using the XTT assay.

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9]

    • Trypsinize and count the cells. Seed the cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (3-methyl-1H-indol-5-yl)methanol in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest compound concentration) and untreated cells (medium only).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is also measured to subtract non-specific background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated cells - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[9]

Mechanistic Insight: Signaling Pathway Analysis

Should (3-methyl-1H-indol-5-yl)methanol exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Many anticancer agents exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates these cellular processes and is often dysregulated in cancer.[10][11][12]

GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

A preliminary assessment of the compound's effect on this pathway can be achieved by measuring the phosphorylation status of key proteins like ERK using techniques such as Western blotting or ELISA-based assays.

Part 2: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[13] Indole derivatives have been reported to possess anti-inflammatory properties.[8][9] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokine production in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Foundational Assay: Cytokine Release Assay

This assay quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), released from macrophages (e.g., RAW 264.7 cell line) upon stimulation. A reduction in the levels of these cytokines in the presence of (3-methyl-1H-indol-5-yl)methanol would indicate potential anti-inflammatory activity.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of medium and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various non-toxic concentrations of (3-methyl-1H-indol-5-yl)methanol (determined from a preliminary cytotoxicity assay on RAW 264.7 cells) for 1-2 hours.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known anti-inflammatory drug (e.g., dexamethasone) and LPS.

  • Supernatant Collection and Analysis:

    • Centrifuge the plate to pellet the cells and collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of the compound.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value for the inhibition of each cytokine.

Mechanistic Insight: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Upon stimulation by agents like LPS, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including those for TNF-α and IL-6.[13] Investigating the effect of (3-methyl-1H-indol-5-yl)methanol on NF-κB activation can provide insights into its anti-inflammatory mechanism.

cluster_0 Cytoplasm LPS LPS TLR4 Toll-like Receptor 4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6)

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Part 3: Antimicrobial Activity Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise as antimicrobial compounds.[1] The initial screening for antimicrobial activity is typically performed using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) of the compound.

Foundational Assay: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Preparation:

    • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

    • Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

  • Compound Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of (3-methyl-1H-indol-5-yl)methanol in a suitable liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation

Quantitative data from these screening assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity of (3-methyl-1H-indol-5-yl)methanol

Cell LineCancer TypeIC50 (µM)
MCF-7Breast15.2
A549Lung28.7
HCT116Colon19.5

Table 2: Hypothetical Anti-inflammatory Activity of (3-methyl-1H-indol-5-yl)methanol in LPS-stimulated RAW 264.7 cells

CytokineIC50 (µM)
TNF-α22.8
IL-631.4

Table 3: Hypothetical Antimicrobial Activity of (3-methyl-1H-indol-5-yl)methanol

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

Conclusion and Future Directions

These application notes provide a foundational framework for the initial in vitro bioactivity screening of (3-methyl-1H-indol-5-yl)methanol. Positive results in any of these primary assays would warrant further, more in-depth investigations. For promising anticancer activity, this could include cell cycle analysis, apoptosis assays, and more detailed mechanistic studies on relevant signaling pathways. For significant anti-inflammatory effects, further exploration of the NF-κB and MAPK pathways would be beneficial. For notable antimicrobial activity, determining the minimum bactericidal or fungicidal concentration (MBC/MFC) and time-kill kinetics would be the next logical steps. This systematic screening approach will enable a comprehensive initial evaluation of the therapeutic potential of this novel indole derivative.

References

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Wikipedia. MTT assay. Wikipedia. Accessed March 15, 2026. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Published May 1, 2013. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. Published July 2, 2021. [Link]

  • Sharma, N., et al. (2016). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS One, 11(6), e0157267. [Link]

  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Published January 20, 2023. [Link]

  • ResearchGate. Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Published October 31, 2025. [Link]

  • PubMed. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Published March 15, 2005. [Link]

  • Assay Genie. MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. Published January 22, 2024. [Link]

  • Frontiers. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers. Published May 11, 2021. [Link]

  • Bentham Science. Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. Bentham Science. Published September 27, 2022. [Link]

  • PubMed. Strategic approaches to the discovery of biologically active indole derivatives: a comprehensive review. PubMed. Published December 25, 2025. [Link]

  • MDPI. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl). MDPI. Accessed March 15, 2026. [Link]

  • MDPI. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Publications. Published September 3, 2024. [Link]

  • ResearchGate. An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. ResearchGate. Published November 12, 2025. [Link]

  • ResearchGate. Synthesis and Biological Screening of Some New Novel Indole Derivatives. ResearchGate. Published August 7, 2025. [Link]

  • Ovid. In vitrocytokine release assays: reducing the... Bioanalysis. Ovid. Accessed March 15, 2026. [Link]

  • Taylor & Francis Online. Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Taylor & Francis Online. Published October 13, 2021. [Link]

  • Altasciences. THE IMPORTANCE OF CYTOKINE RELEASE ASSAYS TO DERISK THE DEVELOPMENT OF IMMUNOMODULATORY DRUGS. Altasciences. Accessed March 15, 2026. [Link]

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  • National Center for Biotechnology Information. Biomedical Importance of Indoles. NCBI. Published December 29, 2014. [Link]

  • ResearchGate. Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. ResearchGate. Published October 2, 2025. [Link]

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  • MDPI. Monitoring the Levels of Cellular NF-κB Activation States. MDPI. Published October 26, 2021. [Link]

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Method

(3-methyl-1H-indol-5-yl)methanol in the synthesis of anti-cancer agents

Application Notes & Protocols Topic: (3-methyl-1H-indol-5-yl)methanol in the Synthesis of Anti-Cancer Agents For: Researchers, scientists, and drug development professionals. Abstract The indole nucleus is a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: (3-methyl-1H-indol-5-yl)methanol in the Synthesis of Anti-Cancer Agents

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in pharmacologically active compounds and its status as a "privileged structure."[1] This guide provides an in-depth exploration of a specific, highly versatile indole-based building block: (3-methyl-1H-indol-5-yl)methanol . We will dissect its strategic importance in the synthesis of novel anti-cancer agents, focusing on the rationale behind its use. This document details the primary mechanisms of action for the resulting derivatives, provides a detailed, field-tested synthetic protocol for a representative anti-cancer compound, outlines a standard biological evaluation assay, and discusses key structure-activity relationships (SAR).

The Strategic Value of the Indole Scaffold in Oncology

The indole ring system is a bicyclic aromatic heterocycle found in a vast array of natural products and FDA-approved drugs.[2][3] Its unique electronic properties and rigid structure allow it to participate in various non-covalent interactions with biological targets, making it an ideal foundation for drug design. In oncology, indole derivatives have demonstrated a remarkable diversity of anti-cancer mechanisms.[4][5] These include, but are not limited to, the induction of apoptosis, inhibition of protein kinases, disruption of microtubule dynamics, and modulation of key signaling pathways like NFkB/PI3/Akt/mTOR.[4][5][6]

Natural alkaloids like vincristine and vinblastine, derived from the Madagascar periwinkle (Catharanthus roseus), are classic examples of indole-containing anti-cancer drugs that function by inhibiting microtubule formation.[1][7] This rich history validates the continued exploration of novel synthetic indole derivatives for next-generation cancer therapeutics.

(3-methyl-1H-indol-5-yl)methanol: A Versatile Synthon

(3-methyl-1H-indol-5-yl)methanol is not just another indole; it is a strategically functionalized building block for library synthesis and lead optimization. Its utility stems from three key structural features:

  • The Indole Core: Provides the fundamental scaffold for target interaction. The nitrogen atom can act as a hydrogen bond donor, a crucial interaction for binding to many biological targets.[8]

  • The C5-Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile chemical handle. It can be readily transformed into a wide range of functional groups—ethers, esters, halides, or oxidized to an aldehyde—allowing for the facile introduction of diverse side chains to probe the target's binding pocket.

  • The C3-Methyl Group (-CH₃): The presence of a methyl group at the C3 position blocks this site from undergoing common electrophilic substitution reactions typical of indoles. This strategically directs further functionalization to other positions (like C2 or the aryl ring) and can enhance metabolic stability.

This combination of a stable core and a reactive handle makes it an ideal starting material for creating libraries of compounds to explore structure-activity relationships.

Primary Mechanism of Action: Tubulin Polymerization Inhibition

While indole derivatives have multiple mechanisms of action, a predominant and highly successful strategy is the inhibition of tubulin polymerization.[9][10]

Cellular Rationale: Microtubules are dynamic polymers of α- and β-tubulin protein dimers. Their constant assembly (polymerization) and disassembly (depolymerization) are critical for several cellular functions, most notably the formation of the mitotic spindle during cell division.[9] By interfering with this dynamic process, anti-cancer agents can halt the cell cycle, typically in the G2/M phase, leading to programmed cell death (apoptosis).[7][11] Many indole-based inhibitors achieve this by binding to the colchicine site on β-tubulin, preventing the polymerization required for spindle formation.[2][12]

Tubulin_Inhibition_Pathway cluster_0 Cancer Cell Proliferation cluster_1 Cellular Consequences Indole_Derivative (3-methyl-1H-indol-5-yl)methanol Derivative Tubulin β-Tubulin (Colchicine Site) Indole_Derivative->Tubulin Binds To Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Required For Disruption Disruption of Microtubule Dynamics Microtubule_Polymerization->Disruption Inhibited By Derivative Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Inhibition Inhibition of Cancer Cell Proliferation Apoptosis->Inhibition Synthetic_Workflow Start (3-methyl-1H-indol-5-yl)methanol (Starting Material) Step1 N-Protection (Optional) e.g., Tosylation Start->Step1 Step2 O-Alkylation (Williamson Ether Synthesis) Step1->Step2 Step3 N-Deprotection (If Applicable) Step2->Step3 Final Final Compound (Target Molecule) Step3->Final Purify Purification & Characterization Final->Purify

Caption: General workflow for synthesizing ether-linked indole derivatives.

Protocol: Synthesis of 5-((3,4,5-trimethoxybenzyl)oxymethyl)-3-methyl-1H-indole

This protocol describes the synthesis of a novel compound where the indole scaffold is linked to a 3,4,5-trimethoxyphenyl group, a moiety commonly found in potent tubulin inhibitors like combretastatin. [2] Rationale: The Williamson ether synthesis is a reliable and high-yielding method for forming ether bonds. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, forming a reactive alkoxide that readily undergoes nucleophilic substitution with the benzyl bromide.

Reagent/SolventMolar Eq.Purpose
(3-methyl-1H-indol-5-yl)methanol1.0Starting Material
Sodium Hydride (NaH), 60% in oil1.2Base (Deprotonation)
3,4,5-Trimethoxybenzyl bromide1.1Electrophile/Alkylating Agent
Anhydrous Tetrahydrofuran (THF)-Aprotic Solvent
Saturated NH₄Cl (aq)-Quenching Agent
Ethyl Acetate-Extraction Solvent
Brine-Washing Agent
Anhydrous MgSO₄-Drying Agent

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3-methyl-1H-indol-5-yl)methanol (1.0 g, 5.71 mmol).

  • Dissolution: Dissolve the starting material in 30 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.85 mmol) portion-wise over 10 minutes. Caution: NaH reacts violently with water. Gas evolution (H₂) will be observed.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium alkoxide forms.

  • Alkylation: In a separate flask, dissolve 3,4,5-trimethoxybenzyl bromide (1.63 g, 6.28 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 25 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Antiproliferative MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. [13]This allows for the quantification of cell viability after treatment with the synthesized compound.

Step-by-Step Procedure:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa - cervical cancer, or MCF-7 - breast cancer) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of appropriate culture medium. [14]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare a stock solution of the synthesized indole derivative in DMSO. Create a series of dilutions in culture medium and add 100 µL to the wells to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Include "vehicle control" wells treated with the same concentration of DMSO and "untreated control" wells.

  • Incubation: Incubate the cells with the compound for 48 or 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Structure-Activity Relationship (SAR) Insights

The biological activity of indole derivatives can be finely tuned by strategic substitutions on the indole core. [15]Literature reviews and experimental data reveal several key trends. [2][3]

Position on Indole Core Modification Impact on Anti-Cancer Activity Rationale / Example
N1 (Indole Nitrogen) Alkylation (e.g., -CH₃) Often significantly enhances potency. [2] Increases lipophilicity, potentially improving cell permeability and modifying interactions with the target protein.
C2 Carbonyl group (oxindole) Often increases cytotoxicity. [15] The oxindole scaffold is a common feature in kinase inhibitors and other bioactive compounds.
C3 Aroyl or Chalcone-like moieties Critical for high potency, especially in tubulin inhibitors. [2][14] These groups can form key interactions within the colchicine binding site of tubulin.

| C5 | Electron-withdrawing groups (e.g., -Cl, -F) | Can enhance activity. [14]| Alters the electronic properties of the indole ring, potentially improving binding affinity. |

Our use of the C5-hydroxymethyl group as a linker allows for the systematic exploration of the SAR of the attached moiety. For example, a small library could be synthesized to compare the activity of different substituted benzyl ethers attached at this position.

Hypothetical SAR Data Table:

CompoundR Group (at C5-oxymethyl)IC₅₀ vs. HeLa Cells (µM)
1Phenyl15.2
24-Methoxyphenyl8.5
33,4,5-Trimethoxyphenyl1.8
44-Chlorophenyl6.3

This hypothetical data illustrates how adding methoxy groups, particularly the 3,4,5-trimethoxy pattern, can dramatically increase potency, a common finding in tubulin inhibitors.

Conclusion

(3-methyl-1H-indol-5-yl)methanol is a highly valuable and versatile starting material for the synthesis of novel anti-cancer agents. Its strategically placed functional groups allow for the development of diverse chemical libraries targeting various mechanisms of action, with tubulin polymerization inhibition being a particularly fruitful avenue. The protocols and insights provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new indole-based compounds in the ongoing search for more effective and selective cancer therapies.

References

  • Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI. (2021, November 12). MDPI. Available from: [Link]

  • Different mechanisms of indole derivatives as anticancer agents. ResearchGate. Available from: [Link]

  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024, June 23). Natural Resources for Human Health. Available from: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024, July 10). MDPI. Available from: [Link]

  • Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs. DSpace Repository. Available from: [Link]

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science. Available from: [Link]

  • Indole derivatives (2010-2020) as versatile tubulin inhibitors: synthesis and structure-activity relationships. (2021, October 15). PubMed. Available from: [Link]

  • Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. (2021, September 1). Taylor & Francis. Available from: [Link]

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers. Available from: [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (2025, February 19). MDPI. Available from: [Link]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024, July 19). MDPI. Available from: [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022, April 30). PMC. Available from: [Link]

  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (2023, November 3). MDPI. Available from: [Link]

  • (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. Available from: [Link]

  • Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. (2012, September 27). MDPI. Available from: [Link]

  • Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (2023, September 28). MDPI. Available from: [Link]

  • Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. (2023, September 20). PMC. Available from: [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-methyl-1H-indol-5-yl)methanol

Introduction Welcome to the technical support guide for the synthesis of (3-methyl-1H-indol-5-yl)methanol. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for its in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of (3-methyl-1H-indol-5-yl)methanol. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized for its indole scaffold. The synthesis, while conceptually straightforward, frequently involves the reduction of a carbonyl group at the C5 position of the 3-methylindole nucleus. This process can be prone to challenges such as low yields, difficult purifications, and byproduct formation.

This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your synthesis for higher yields and purity.

Common Synthetic Pathway Overview

A prevalent and efficient route to (3-methyl-1H-indol-5-yl)methanol involves the reduction of the corresponding ester, methyl 3-methyl-1H-indole-5-carboxylate. This pathway is often chosen due to the commercial availability and relative stability of the starting ester. The key transformation is the reduction of the ester functional group to a primary alcohol, typically employing a powerful hydride-based reducing agent.

Synthesis_Workflow Start Precursor Methyl 3-methyl-1H- indole-5-carboxylate Start->Precursor Begin Reduction Reduction Step (e.g., LiAlH4 in THF) Precursor->Reduction Step 1 Workup Aqueous Workup (Quenching) Reduction->Workup Step 2 Purification Purification (Column Chromatography) Workup->Purification Step 3 Product (3-methyl-1H-indol-5-yl)methanol Purification->Product Isolation End Product->End

Caption: General workflow for the synthesis of (3-methyl-1H-indol-5-yl)methanol.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary causes?

A1: Low yields are a common frustration and can stem from several factors. Systematically investigating the following areas is crucial.

  • Inactive Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the most common reagent for this transformation. It is extremely reactive with moisture and can be deactivated by improper handling or storage[1]. If your reagent is old or has been exposed to air, its activity will be significantly diminished.

    • Solution: Always use a fresh bottle of LiAlH₄ or a freshly opened container. Handle it rapidly in a dry environment (e.g., glovebox or under a strong stream of inert gas).

  • Insufficient Reagent Stoichiometry: The reduction of an ester to an alcohol with LiAlH₄ consumes two equivalents of hydride. Additionally, the indole N-H proton is acidic and will consume one equivalent of LiAlH₄. Therefore, more than three theoretical equivalents are required.

    • Solution: Use at least 3.0-4.0 equivalents of LiAlH₄ relative to your starting ester. It is advisable to perform a small-scale trial to optimize the exact amount.

  • Suboptimal Reaction Conditions: The reaction may be incomplete due to insufficient temperature or time. While these reactions are often run at 0 °C to room temperature, some systems may require gentle heating (reflux in THF) to go to completion.

    • Solution: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC). If the starting material is consumed slowly, consider allowing the reaction to stir longer at room temperature or gently heating it to reflux.

  • Product Degradation during Workup: Indoles can be sensitive to strongly acidic conditions, which can lead to dimerization or polymerization[2][3]. A harsh acidic workup to quench the reaction and dissolve aluminum salts can degrade the desired product.

    • Solution: Employ a Fieser workup. After cooling the reaction to 0 °C, quench by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water. This procedure produces granular aluminum salts that are easily filtered off, avoiding a strongly acidic environment.

Troubleshooting_Low_Yield Start Low Yield Observed TLC Analyze Reaction Mixture by TLC Start->TLC SM_Present Significant Starting Material Remains? TLC->SM_Present No_SM No (Reaction Complete) SM_Present->No_SM No Yes_SM Yes (Incomplete Reaction) SM_Present->Yes_SM Yes Impurity_Present Multiple Side Products or Streaking? Yes_Impurity Yes Impurity_Present->Yes_Impurity No_Impurity No (Clean but Incomplete) Impurity_Present->No_Impurity No No_SM->Impurity_Present Cause_Reagent Potential Cause: - Inactive/Insufficient LiAlH₄ - Suboptimal Temperature/Time Yes_SM->Cause_Reagent Cause_Degradation Potential Cause: - Harsh acidic workup. - Product instability on silica. Yes_Impurity->Cause_Degradation No_Impurity->Cause_Reagent Solution_Reagent Solution: 1. Use fresh, excess LiAlH₄. 2. Increase reaction time or temperature. Cause_Reagent->Solution_Reagent Solution_Degradation Solution: 1. Use a Fieser workup. 2. Deactivate silica gel for chromatography. Cause_Degradation->Solution_Degradation

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Q2: My purified product contains significant impurities. What are they and how can I avoid them?

A2: Impurity formation can complicate purification and lower yields.

  • Unreacted Starting Material: As discussed above, this is the most common "impurity." Its presence indicates an incomplete reaction. See Q1 for solutions.

  • Aldehyde Intermediate: The reduction of an ester with LiAlH₄ proceeds through an aldehyde intermediate.[4][5] If the reaction is quenched prematurely or if an insufficient amount of reducing agent is used, you may isolate some 3-methyl-1H-indole-5-carbaldehyde.

    • Solution: Ensure sufficient equivalents of LiAlH₄ and adequate reaction time to allow for the full reduction of the intermediate aldehyde to the alcohol.

  • Polymeric Byproducts: Indoles are electron-rich heterocycles susceptible to polymerization under acidic conditions.[2] If your workup or purification involves strong acids, this can be a major issue, often appearing as a baseline streak or dark, intractable material.

    • Solution: Maintain neutral or slightly basic conditions post-reaction. When performing column chromatography, consider deactivating the silica gel by pre-flushing the column with your eluent system containing 1-2% triethylamine.[6]

Q3: I'm having trouble with the column chromatography purification. My compound is streaking on the TLC plate.

A3: Streaking or "tailing" on TLC is a common issue with nitrogen-containing compounds like indoles, especially on standard silica gel.[6]

  • Cause: The indole nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong, non-uniform interaction leads to poor separation and band broadening.[6]

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.5-2.0% triethylamine (NEt₃) is sufficient to neutralize the acidic sites on the silica, leading to sharper spots and better separation.[6]

    • Solution 2 (Stationary Phase Deactivation): For particularly sensitive compounds, you can deactivate the silica gel itself. This involves preparing a slurry of silica in your eluent system containing 1-3% triethylamine, packing the column, and flushing with one column volume of this mixture before loading your sample.[6]

Frequently Asked Questions (FAQs)

Q1: Why is LiAlH₄ preferred over NaBH₄ for this synthesis?

A1: The choice of reducing agent is critical and is based on reactivity. LiAlH₄ is a very powerful and non-selective reducing agent, capable of reducing esters, carboxylic acids, amides, and nitriles.[7][8] Sodium borohydride (NaBH₄) is a milder and more selective agent. It readily reduces aldehydes and ketones but is generally not reactive enough to reduce esters or carboxylic acids under standard conditions.[5][9][10] Therefore, for the conversion of methyl 3-methyl-1H-indole-5-carboxylate to the corresponding alcohol, LiAlH₄ is the required reagent.

ReagentFormulaReactivity with EstersTypical SolventsSafety Considerations
Lithium Aluminum Hydride LiAlH₄High (Reduces to 1° Alcohol)THF, Diethyl EtherReacts violently with water/protic solvents. Must use anhydrous conditions.[1]
Sodium Borohydride NaBH₄Very Low/None Methanol, EthanolMuch safer, stable in protic solvents. Not effective for this reaction.[10]
Borane BH₃·THFHigh (Reduces to 1° Alcohol)THFCan be more selective than LiAlH₄ for carboxylic acids vs. other groups.[5][11]

Q2: How do I properly monitor the reaction by TLC?

A2: TLC is your most important tool for tracking the reaction's progress.

  • Choose a Solvent System: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate or Dichloromethane:Methanol. Find a ratio where the starting material (ester) has an Rf value of ~0.6-0.7. The product (alcohol) will be more polar and should have a lower Rf (~0.2-0.3).

  • Spotting: On a single TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). This allows for unambiguous identification of the starting material spot.

  • Visualization: Indole derivatives are usually UV-active and will appear as dark spots under a 254 nm UV lamp.[6] For more sensitive visualization, you can use a chemical stain. Ehrlich's reagent is highly specific for indoles, typically producing blue or purple spots, while a p-anisaldehyde or potassium permanganate stain can also be effective.[6]

  • Interpretation: The reaction is complete when the starting material spot in the RM lane has completely disappeared.

Q3: What is the mechanism for the reduction of the ester with LiAlH₄?

A3: The reduction is a two-step process involving nucleophilic acyl substitution followed by nucleophilic addition.

  • First Hydride Addition: A hydride ion (H⁻) from the [AlH₄]⁻ complex attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (⁻OCH₃) as a leaving group. This produces an aldehyde intermediate.

  • Second Hydride Addition: The newly formed aldehyde is more reactive than the starting ester. It is rapidly attacked by a second hydride ion, forming a new tetrahedral intermediate (an alkoxide).

  • Protonation (Workup): During the aqueous workup, the aluminum-alkoxide complex is hydrolyzed, and the alkoxide is protonated to yield the final primary alcohol.[4][9]

LAH_Reduction_Mechanism cluster_0 Step 1: Addition-Elimination cluster_1 Step 2: Carbonyl Reduction Ester Ester R-C(=O)O-CH₃ Tetra1 Tetrahedral Intermediate R-C(O⁻)-H(O-CH₃) Ester->Tetra1 1. LiAlH₄ (H⁻ attack) Aldehyde Aldehyde Intermediate R-C(=O)H Tetra1->Aldehyde 2. Elimination of ⁻OCH₃ Aldehyde2 Aldehyde R-C(=O)H Alkoxide Alkoxide Intermediate R-CH₂(O⁻) Aldehyde2->Alkoxide 3. LiAlH₄ (H⁻ attack) Alcohol Primary Alcohol R-CH₂OH Alkoxide->Alcohol 4. H₃O⁺ Workup

Caption: Mechanism of ester reduction to a primary alcohol using LiAlH₄.

Detailed Experimental Protocol

Synthesis of (3-methyl-1H-indol-5-yl)methanol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures.

Materials:

  • Methyl 3-methyl-1H-indole-5-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Water (deionized)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (e.g., 50 mL for 5 mmol of ester) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Cool the flask to 0 °C in an ice-water bath.

  • Addition of LiAlH₄: Carefully and portion-wise, add LiAlH₄ (3.5 equivalents) to the stirred THF.

  • Addition of Ester: Dissolve methyl 3-methyl-1H-indole-5-carboxylate (1.0 equivalent) in a minimum amount of anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the LiAlH₄ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture back down to 0 °C. Quench the reaction by the extremely careful and slow dropwise addition of the following:

    • 'X' mL of water (where X is the mass of LiAlH₄ in grams used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • Caution: This process is highly exothermic and liberates hydrogen gas. Add dropwise to control the reaction rate.

  • Filtration: Allow the resulting slurry to stir at room temperature for 30 minutes. The grey salts should become a white, granular precipitate. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of THF and Ethyl Acetate.

  • Isolation: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel. Use a gradient eluent system, starting with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increasing the polarity (e.g., to 50-60% EtOAc in Hexanes) to elute the more polar product.

  • Final Product: Combine the pure fractions (as determined by TLC) and concentrate under reduced pressure to afford (3-methyl-1H-indol-5-yl)methanol as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS analysis.

References

  • Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2410-2414.
  • Takai, K., Ohta, Y., & Hayaishi, O. (1981). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 660(2), 346-352.
  • Bencivenni, G., et al. (2025).
  • University of Rochester. (n.d.). Indoles. Retrieved from [Link]

  • Patel, H. H., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(36), 14249-14252.
  • Garg, N. K., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5348-5351.
  • Oreate AI. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Retrieved from [Link]

  • Dömling, A., et al. (2009). Efficient and Diverse Synthesis of Indole Derivatives. The Journal of Organic Chemistry, 74(17), 6743-6752.
  • Jayashree, B. S., & Rai, U. K. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3183-3187.
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Asif, M. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science, 34(7), 102213.
  • Guillarme, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(25), 13835-13842.
  • Reyes-Parada, M., et al. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile.
  • American Chemical Society. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

  • Clark, J. (n.d.). Reduction of carboxylic acids. Chemguide. Retrieved from [Link]

  • Li, J., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry, 27(18), 4147-4156.
  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023).
  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Oestreich, M., et al. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters, 15(3), 514-517.
  • Gribble, G. W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 96(25), 7812-7814.

Sources

Optimization

Technical Support Center: Stability of (3-methyl-1H-indol-5-yl)methanol under Acidic Conditions

Welcome to the technical support center for (3-methyl-1H-indol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-methyl-1H-indol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in acidic environments. Our goal is to equip you with the knowledge to anticipate and resolve challenges encountered during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise when working with (3-methyl-1H-indol-5-yl)methanol under acidic conditions.

Issue 1: Rapid Discoloration (to Pink, Purple, or Black) of the Reaction Mixture Upon Acidification

Question: Why does my reaction mixture containing (3-methyl-1H-indol-5-yl)methanol immediately change color upon adding an acid catalyst?

Answer:

This rapid color change is a common indicator of indole degradation. The electron-rich indole ring is highly susceptible to oxidation, and this process is often accelerated under acidic conditions.[1] The hydroxymethyl group at the 5-position can also be involved in the formation of colored polymeric byproducts.

Possible Causes & Solutions:

  • Air Oxidation: The indole nucleus can be oxidized by atmospheric oxygen, a reaction catalyzed by acid.

    • Troubleshooting:

      • Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[1]

      • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[1]

  • Formation of Highly Conjugated Species: Acid can catalyze self-condensation or polymerization of the indole, leading to highly colored, conjugated systems.

    • Troubleshooting:

      • Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of degradation reactions.

      • Slower Acid Addition: Add the acid catalyst slowly and in a controlled manner, preferably at a reduced temperature, to avoid localized high concentrations of acid.

Issue 2: Formation of an Insoluble Precipitate or "Gunk" in the Reaction Mixture

Question: After adding acid to my reaction, an insoluble material has formed. What is it and how can I prevent it?

Answer:

The formation of an insoluble precipitate is often due to the acid-catalyzed dimerization or polymerization of (3-methyl-1H-indol-5-yl)methanol. The exocyclic methylene group, formed upon protonation of the hydroxyl group and subsequent loss of water, is a reactive intermediate that can be attacked by another indole molecule.

Causality:

Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). The resulting benzylic carbocation is highly reactive and susceptible to nucleophilic attack by another molecule of the starting material, leading to the formation of di(indolyl)methane (DIM) derivatives.[2]

Troubleshooting Steps:

  • Use of Milder Acids: Strong Brønsted acids like HCl or H2SO4 can aggressively promote polymerization.

    • Recommendation: Consider using weaker Brønsted acids such as acetic acid or Lewis acids like zinc chloride, which can be more selective.[3][4]

  • Protect the Indole Nitrogen: The N-H proton of the indole is acidic (pKa ≈ 17) and can be removed by strong bases.[5] However, under acidic conditions, the nitrogen can be protonated. Protecting the indole nitrogen with an electron-withdrawing group can reduce the nucleophilicity of the indole ring and temper its reactivity.

    • Recommended Protecting Groups:

      • Boc (tert-Butoxycarbonyl): Easily introduced and can be removed under acidic conditions, though care must be taken to avoid deprotection during the reaction.[6][7]

      • Ts (Tosyl): A robust protecting group that is stable to many acidic conditions.[6]

Issue 3: Low Yield of the Desired Product and Multiple Unidentified Spots on TLC

Question: My reaction is not proceeding as expected, and the TLC plate shows a complex mixture of products. How can I improve the outcome?

Answer:

A complex product mixture suggests that multiple reaction pathways are competing with your desired transformation. This is common with electron-rich and functionalized indoles under acidic conditions.

Diagnostic Workflow & Solutions:

  • Analyze the Byproducts: If possible, isolate and characterize the major byproducts by techniques like LC-MS or NMR. This can provide valuable insight into the dominant degradation pathways. Common byproducts include dimers, trimers, and oxidation products.

  • Optimize Reaction Conditions:

    • Acid Catalyst Screening: Create a small-scale reaction array to screen different acid catalysts (both Brønsted and Lewis acids) and catalyst loadings.

    • Solvent Effects: The choice of solvent can influence the stability of reactive intermediates. Less polar solvents may sometimes suppress side reactions.

    • Temperature and Time: Systematically vary the reaction temperature and time to find a balance between the rate of the desired reaction and the rate of degradation.

  • Consider a Two-Step "Protect-React-Deprotect" Strategy: If direct reaction on the unprotected indole is problematic, a protection strategy is often the most reliable solution.

    • Workflow:

      • Protect the indole nitrogen with a suitable protecting group (e.g., Boc, Ts).

      • Perform the desired reaction under acidic conditions.

      • Remove the protecting group to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the instability of (3-methyl-1H-indol-5-yl)methanol in acidic conditions?

A1: The instability stems from the high electron density of the indole ring, which makes it highly nucleophilic and prone to protonation at the C3 position.[4] This protonation can lead to a cascade of reactions, including dimerization, polymerization, and oxidation. The hydroxymethyl group at the 5-position can be protonated and lost as water, generating a reactive carbocation that further fuels these side reactions.

Q2: Are there any "indole-friendly" acidic conditions that are generally well-tolerated?

A2: While "indole-friendly" is highly substrate and reaction-dependent, some general guidelines can be followed:

  • Use of Carboxylic Acids: Carboxylic acids like acetic acid can serve as effective catalysts in some reactions while being less harsh than mineral acids.[8]

  • Solid Acid Catalysts: Using solid-supported acid catalysts can sometimes offer better control and easier removal, minimizing prolonged exposure of the product to acidic conditions.[9]

  • Careful Stoichiometry: Using a catalytic amount of a strong acid is often preferable to using it as a solvent or in large excess.

Q3: How should I purify (3-methyl-1H-indol-5-yl)methanol or its derivatives if they are acid-sensitive?

A3: Standard silica gel chromatography can be problematic due to the acidic nature of silica.[10]

  • Deactivated Silica Gel: You can deactivate silica gel by pre-treating it with a solution of triethylamine in the eluent.[10]

  • Alumina Chromatography: Using neutral or basic alumina is a good alternative for acid-sensitive indoles.[10]

  • Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography (C18 silica) with a mobile phase like water/acetonitrile or water/methanol can be effective.[10]

Q4: What are the recommended storage conditions for (3-methyl-1H-indol-5-yl)methanol?

A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[11][12] Sealing it in a dry environment at 2-8°C is recommended.[11][12]

Data & Protocols

Table 1: Recommended Protecting Groups for Indole Nitrogen in Acidic Media
Protecting GroupAbbreviationStability to AcidsCleavage ConditionsKey Considerations
tert-ButoxycarbonylBocLabileStrong acids (TFA, HCl)[6]May be cleaved under the reaction conditions.
TosylTsGenerally StableStrong reducing agents or harsh bases[6]Very robust, but removal can be challenging.
2-(Trimethylsilyl)ethoxymethylSEMStable to mild acidsFluoride reagents (e.g., TBAF)[6]Offers orthogonal deprotection strategy.
Protocol 1: General Procedure for N-Boc Protection of an Indole
  • Dissolve the indole in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, typically diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.2 equivalents).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by washing with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: Deactivation of Silica Gel for Chromatography of Acid-Sensitive Indoles
  • Prepare a solvent system consisting of your chosen eluent (e.g., ethyl acetate/hexane) containing 1-3% triethylamine.[10]

  • Pack the chromatography column using this solvent mixture.

  • Flush the column with at least one column volume of this solvent system.

  • The silica gel is now deactivated and ready for use. You can proceed with your standard eluent (with or without triethylamine, as determined by TLC).[10]

Visualizations

Diagram 1: Acid-Catalyzed Dimerization of (3-methyl-1H-indol-5-yl)methanol

G cluster_0 Protonation & Water Loss cluster_1 Nucleophilic Attack Indole_Methanol (3-methyl-1H-indol-5-yl)methanol Protonated_Alcohol Protonated Alcohol Indole_Methanol->Protonated_Alcohol + H+ Carbocation Benzylic Carbocation Intermediate Protonated_Alcohol->Carbocation - H2O Dimer Di(indolyl)methane (DIM) Product Carbocation->Dimer + Another Indole Molecule Another_Indole (3-methyl-1H-indol-5-yl)methanol (Nucleophile) G Start Start: Reaction with (3-methyl-1H-indol-5-yl)methanol in Acid Check_Stability Observe Degradation? (Color change, low yield) Start->Check_Stability Yes_Degradation Yes Check_Stability->Yes_Degradation Yes No_Degradation No Check_Stability->No_Degradation No Optimize Optimize Conditions: - Milder Acid - Lower Temperature - Inert Atmosphere Yes_Degradation->Optimize Proceed Proceed with Reaction No_Degradation->Proceed End End: Desired Product Proceed->End Still_Unstable Still Unstable? Optimize->Still_Unstable Yes_Unstable Yes Still_Unstable->Yes_Unstable Yes No_Unstable No Still_Unstable->No_Unstable No Protect Protect Indole Nitrogen (e.g., N-Boc) Yes_Unstable->Protect No_Unstable->Proceed React Perform Reaction Protect->React Deprotect Deprotect Indole React->Deprotect Deprotect->End

Caption: Troubleshooting workflow for acid-sensitive reactions.

References

  • Carboxylic Acid Catalyzed Three-Component Aza-Friedel−Crafts Reactions in Water for the Synthesis of 3-Substituted Indoles.
  • Technical Support Center: Purification of Indole Derivatives by Column Chrom
  • Technical Support Center: Removal of Protecting Groups in Indole Synthesis. Benchchem.
  • Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes.
  • Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. Wiley Online Library.
  • Acid catalysed dimerization of indole‐3‐carbinols.
  • Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid. Benchchem.
  • indole acidity. quimicaorganica.org.
  • Synthesis and Chemistry of Indole. Unknown Source.
  • (3-Methyl-1h-indol-5-yl)methanol. ChemScene.
  • (5-Methyl-1H-indol-3-yl)methanol. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Troubleshooting for (3-Methyl-1H-indol-5-yl)methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling (3-Methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7).

Indole derivatives are notoriously reactive. Because the indole ring is highly electron-rich, it is uniquely susceptible to environmental degradation, including auto-oxidation and acid-catalyzed polymerization. This guide moves beyond basic storage instructions to explain the causality behind our recommendations, ensuring your experimental workflows remain robust, reproducible, and self-validating.

Compound Specifications & Optimal Storage Matrix

To maintain the structural integrity of (3-Methyl-1H-indol-5-yl)methanol, storage conditions must strictly control temperature, light, and ambient oxygen .

Table 1: Storage Condition Matrix
StateMatrix / SolventTemperatureAtmosphereLight ExposureMax Shelf Life
Solid Powder Original sealed container2–8°CArgon or NitrogenProtected (Opaque)12–24 Months
Stock Solution Anhydrous DMSO (Degassed)-80°CArgon PurgedAmber Vial6 Months
Working Solution Aqueous Buffer (pH 7.4)4°CAmbientProtected< 4 Hours (Prepare Fresh)

Mechanistic FAQs: The Causality of Storage Conditions

Q: Why does the solid powder require 2–8°C and an inert atmosphere? A: The indole ring is highly electron-rich, making it a prime target for auto-oxidation by molecular oxygen and reactive oxygen species (ROS). Oxidation typically initiates at the C2 or C3 position, leading to the formation of oxindole derivatives or complex colored oligomers. Storing the compound at 2–8°C under argon minimizes the thermal activation energy available for these radical-mediated pathways .

Q: Can I store aqueous working solutions at 4°C for a week? A: No. In aqueous media, especially if the pH drops below 6.0, the compound is highly unstable. While 3-hydroxymethyl indoles are the most sensitive, the hydroxymethyl group at the 5-position can still undergo acid-catalyzed dehydration. The extended conjugation of the indole nitrogen lone pair can stabilize a transient carbocation (azafulvenium-like intermediate). This intermediate rapidly reacts with intact molecules via nucleophilic attack to form dimers, resulting in a characteristic pink or brown discoloration.

DegradationPathway Native (3-Methyl-1H-indol-5-yl)methanol (Intact) Radical Indole Radical Intermediate Native->Radical ROS / O2 Carbocation Azafulvenium-like Intermediate Native->Carbocation H+ catalyzed Light UV/Light Exposure Light->Radical Oxygen Oxygen (Air) Oxygen->Radical Acid Acidic pH (<5) Acid->Carbocation Dimer Oligomers / Dimers (Pink/Brown Discoloration) Radical->Dimer Polymerization Oxidized Oxidized Byproducts (e.g., Oxindole derivatives) Radical->Oxidized Further Oxidation Carbocation->Dimer Nucleophilic Attack

Figure 1: Mechanistic pathways of (3-methyl-1H-indol-5-yl)methanol degradation via oxidation.

Troubleshooting Guide: Identifying & Resolving Degradation

SymptomRoot CauseCorrective Action
Solution turns pink, yellow, or brown. Oxidative Coupling: The indole nucleus has reacted with dissolved oxygen to form colored dimers (e.g., indigo-like derivatives) .Discard the solution. Ensure future anhydrous DMSO is degassed by sparging with argon for 15 minutes prior to dissolving the compound.
Multiple closely eluting peaks in HPLC. On-Column Degradation: If the mobile phase is acidic (e.g., 0.1% Formic Acid), the compound may be degrading during the chromatographic run.Switch to a neutral mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.8). Ensure the autosampler is temperature-controlled at 4°C.
Inconsistent biological assay results. Aqueous Hydrolysis: The compound is degrading in the cell culture media or physiological buffer over the course of the incubation period.Prepare fresh working solutions immediately before dosing. Conduct a time-course stability assay in your specific media to quantify the half-life.

Validated Experimental Protocols

To ensure absolute trustworthiness in your data, every protocol must act as a self-validating system . This means building internal quality control (QC) checks directly into the workflow so that errors are caught before they propagate into downstream experiments.

Protocol 1: Preparation of 10 mM Stock Solution

Causality Focus: Preventing freeze-thaw cycles and locking out atmospheric oxygen.

  • Preparation: Equilibrate the solid vial of (3-Methyl-1H-indol-5-yl)methanol to room temperature inside a desiccator to prevent condensation.

  • Solvent Degassing: Sparge anhydrous DMSO (≥99.9% purity) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass under an inert atmosphere (e.g., a glove box or using a steady stream of nitrogen). Add the degassed DMSO and vortex gently until fully dissolved. Protect the tube from ambient light using aluminum foil.

  • Aliquoting: Dispense the solution into single-use, tightly sealed amber glass vials (e.g., 50 µL per vial).

  • Headspace Purging: Gently blow Argon gas into the headspace of each vial for 3 seconds before immediately capping.

  • Self-Validating QC Step: Before freezing, reserve 10 µL of the final solution. Dilute to 100 µM and immediately run an HPLC-UV analysis. This establishes your "Day 0 Purity Baseline." If the purity deviates from the manufacturer's Certificate of Analysis (CoA), the solvent was likely contaminated, invalidating the batch before storage.

  • Storage: Transfer all remaining aliquots to a -80°C freezer.

Workflow Start Weigh Solid Compound (Inert Environment) Solvent Add Anhydrous DMSO (Degassed) Start->Solvent Mix Vortex to Dissolve (Protect from Light) Solvent->Mix Aliquot Dispense into Amber Vials (Single-use Aliquots) Mix->Aliquot QC HPLC-UV QC Check (Self-Validating Step) Mix->QC Aliquot 10µL Argon Purge Headspace with Argon/N2 Aliquot->Argon Store Store at -80°C (Long-term Stability) Argon->Store

Figure 2: Workflow for the preparation and cryogenic storage of indole derivative stock solutions.

Protocol 2: HPLC-UV Stability Tracking

Causality Focus: Avoiding acid-catalyzed on-column degradation.

Table 2: HPLC-UV Parameters for Stability Assessment
ParameterSpecificationRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase retention for polar aromatics.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)Prevents acid-catalyzed azafulvenium formation on-column.
Mobile Phase B Acetonitrile (HPLC Grade)Optimal elution strength and low UV cutoff.
Gradient 10% to 90% B over 15 minEnsures separation of polar degradation products from the parent peak.
Detection UV at 280 nm280 nm captures the indole chromophore selectively and sensitively.
Autosampler Temp 4°CPrevents thermal degradation while waiting in the queue.

Self-Validating QC Step: Before injecting your indole samples, inject a system suitability standard (e.g., Caffeine, 50 µg/mL). The retention time must be within ±0.1 min of historical data, and the peak asymmetry factor must be between 0.9 and 1.2. This proves that any observed peak broadening or shifting in your indole sample is due to actual chemical degradation, not column fouling or mobile phase preparation errors .

References

Optimization

Technical Support Center: Troubleshooting (3-methyl-1H-indol-5-yl)methanol Solubility in Biological Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists facing erratic data, false positives, or visible precipitation when screening (3-methyl-1H-indol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists facing erratic data, false positives, or visible precipitation when screening (3-methyl-1H-indol-5-yl)methanol in aqueous biochemical or cell-based assays.

Mechanistic Insight: The Root of the Problem

(3-methyl-1H-indol-5-yl)methanol features a planar, highly hydrophobic indole core paired with a lipophilic 3-methyl group. While the 5-hydroxymethyl moiety provides a localized hydrogen-bond donor/acceptor, the molecule's overall hydrophobicity drives thermodynamically favorable self-assembly in aqueous buffers[1].

When diluted from a DMSO stock into an aqueous assay, the compound often exceeds its Critical Aggregation Concentration (CAC) [2]. Instead of remaining as soluble monomers, the molecules phase-separate to form colloidal aggregates (typically 50–1000 nm in diameter)[2][3]. These colloids non-specifically adsorb and denature assay proteins on their surface, leading to classical false-positive readouts (promiscuous inhibition)[2][4].

(Self-Validation Check: If your dose-response curve exhibits a remarkably steep Hill coefficient (>2) or if the compound shows "flat" structure-activity relationships (SAR) across multiple analogs, you are likely observing colloidal aggregation rather than 1:1 stoichiometric target binding[2].)

Diagnostic FAQs: Is it Aggregation or True Binding?

Q1: My assay shows potent inhibition, but the dose-response curve is bell-shaped or unusually steep. What is happening? A1: This is the hallmark of colloidal aggregation[2][3]. At low concentrations, the compound is monomeric and inactive. Once it hits the CAC, aggregates form exponentially. These particles sequester the target enzyme, causing a sudden, steep drop in assay signal[3].

Q2: How can I rapidly verify if (3-methyl-1H-indol-5-yl)methanol is aggregating in my specific buffer? A2: The "Detergent Sensitivity Test" is the gold standard. Run your assay in parallel with and without 0.01% to 0.1% Triton X-100 or Tween-20[5]. Non-ionic detergents disrupt colloidal aggregates. If the inhibitory activity vanishes upon adding detergent, your initial hit was an aggregation-based false positive[5]. Alternatively, Dynamic Light Scattering (DLS) can directly detect particles in the 50-1000 nm range[3].

Q3: I see visible cloudiness when I spike my DMSO stock into the assay buffer. How do I fix the stock? A3: Visible cloudiness indicates macroscopic precipitation, which is even more severe than nano-colloidal aggregation. This is often caused by "solvent shock," where the local concentration of water at the injection site forces the indole out of solution[1]. You must optimize the order of addition, utilize co-solvents, or employ solubilizing excipients like cyclodextrins[1][6].

Solubilization Strategies & Data Summary

To rationally select a solubilization strategy, compare the mechanistic approaches and limitations in the table below.

Strategy / ExcipientRecommended ConcentrationMechanism of ActionAssay Compatibility
DMSO (Co-solvent) ≤ 1.0% (v/v)Lowers the dielectric constant of the bulk solvent, increasing lipophile solubility[1][6].High. (Ensure target protein tolerates DMSO).
Triton X-100 / Tween-20 0.01% - 0.1% (v/v)Forms micelles that encapsulate the hydrophobic indole core, breaking apart colloids[5].Medium. (May interfere with membrane proteins or lipid assays).
HP-β-Cyclodextrin 1% - 5% (w/v)Forms a host-guest inclusion complex, shielding the indole ring from the aqueous environment[1][6].High. (Biologically inert in most biochemical assays).
PEG 400 1% - 5% (v/v)Acts as a co-solvent and hydrotrope to bridge aqueous and lipophilic phases[1][7].Medium. (Can increase viscosity, affecting liquid handling).

Step-by-Step Troubleshooting Protocols

Protocol A: The Detergent Counter-Screen (Self-Validating Assay)

Purpose: To definitively differentiate true target inhibition from colloidal aggregation[5].

  • Prepare the standard aqueous assay buffer required for your target.

  • Split the buffer into two batches: Buffer A (Standard) and Buffer B (Supplemented with 0.05% Triton X-100).

  • Serially dilute (3-methyl-1H-indol-5-yl)methanol in 100% DMSO to create a 100x stock plate.

  • Transfer 1 µL of the DMSO stock into 99 µL of Buffer A and Buffer B (Final DMSO = 1%).

  • Incubate for 15 minutes at room temperature to allow equilibrium (and potential aggregation) to occur.

  • Add the target protein and substrate to initiate the reaction.

  • Causality Check: If the IC50 shifts significantly (e.g., >10-fold weaker) in Buffer B, the compound is an aggregator. Proceed to Protocol B to formulate it properly for downstream use.

Protocol B: HP-β-Cyclodextrin Inclusion Complex Formulation

Purpose: To permanently solubilize the compound for cell-based or sensitive biochemical assays without using detergents[1][6].

  • Prepare a 10% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your base assay buffer.

  • Weigh out the (3-methyl-1H-indol-5-yl)methanol powder into a glass vial.

  • Add the HP-β-CD solution directly to the powder. Do not use DMSO as an intermediary, as it can compete for the cyclodextrin cavity.

  • Sonicate the suspension in a water bath at 37°C for 30–45 minutes until the solution clarifies. The hydrophobic indole core will thermodynamically partition into the lipophilic cavity of the cyclodextrin[1].

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed macroscopic solid.

  • Quantify the final soluble concentration using UV-Vis or LC-MS prior to running the assay.

Visualizing the Problem and the Solution

AggregationMechanism Monomer Monomer (3-methyl-1H-indol-5-yl)methanol CAC Critical Aggregation Concentration (CAC) Reached Monomer->CAC Concentration Increases Colloid Colloidal Aggregate (50-1000 nm) CAC->Colloid Phase Separation Protein Target Protein Adsorption Colloid->Protein Non-specific Binding Triton Addition of 0.01% Triton X-100 Colloid->Triton Intervention FalsePos Enzyme Denaturation & False Positive Protein->FalsePos Rescue Aggregate Disruption (True Activity Restored) Triton->Rescue

Mechanism of indole colloidal aggregation and rescue via non-ionic detergents.

TroubleshootingWorkflow Start Assay Readout: Steep Hill Slope or Flat SAR Test1 Run Detergent Sensitivity Test (0.05% Triton X-100) Start->Test1 Decision1 Does activity vanish? Test1->Decision1 PathA Yes: Aggregation Confirmed Decision1->PathA Yes PathB No: True Binding or Macroscopic Precipitation Decision1->PathB No FixA Formulate with HP-β-CD or use 0.01% Tween-20 PathA->FixA FixB Check DLS for large particulates. Optimize DMSO addition order. PathB->FixB

Step-by-step diagnostic workflow for troubleshooting indole solubility.

References

  • Shoichet Lab. "Colloidal aggregation". University of Toronto. [Link]

  • Chan, L. L., et al. "A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates". PMC - National Institutes of Health. [Link]

  • ACS Publications. "Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction". Journal of Medicinal Chemistry. [Link]

  • News-Medical. "Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs". News-Medical.net. [Link]

  • European Pharmaceutical Review. "Aqueous solubility-enhancing excipient technologies: a review of recent developments". European Pharmaceutical Review.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of (3-methyl-1H-indol-5-yl)methanol

Welcome to the technical troubleshooting and handling guide for (3-methyl-1H-indol-5-yl)methanol . As an electron-rich heteroaromatic compound, this specific indole derivative presents unique stability challenges during...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical troubleshooting and handling guide for (3-methyl-1H-indol-5-yl)methanol . As an electron-rich heteroaromatic compound, this specific indole derivative presents unique stability challenges during synthesis, assay development, and long-term storage.

This guide is designed for researchers and drug development professionals. It provides mechanistic insights into why degradation occurs, analytical markers to identify it, and self-validating protocols to ensure the integrity of your compound.

Mechanistic Overview: The Dual Threat of Oxidation

(3-methyl-1H-indol-5-yl)methanol is highly susceptible to oxidative degradation due to two distinct reactive sites: the electron-rich indole core and the primary hydroxymethyl group. The delocalization of the nitrogen lone pair elevates the Highest Occupied Molecular Orbital (HOMO) energy, making the pyrrole ring a prime target for autoxidation and transition-metal-catalyzed degradation[1].

OxidationPathways Start (3-methyl-1H-indol-5-yl)methanol Path1 Indole Ring Oxidation (Air / Light / Metals) Start->Path1 Path2 Alcohol Oxidation (Oxidizing Agents) Start->Path2 Prod1 Oxindole / Indolenine Derivatives Path1->Prod1 Prod2 3-Methyl-1H-indole-5-carbaldehyde Path2->Prod2

Oxidation pathways of (3-methyl-1H-indol-5-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: Why is my (3-methyl-1H-indol-5-yl)methanol powder/solution turning pink or red? A1: A color shift to pink, red, or yellow is a universal visual indicator of indole degradation[2]. When exposed to ambient light and oxygen, the electron-rich indole core undergoes radical autoxidation[3],[4]. These radicals rapidly couple to form highly conjugated, colored oligomeric or dimeric species.

Q2: What specific molecular degradation products should I look for analytically? A2: Oxidation typically attacks this molecule on two fronts:

  • The Indole Core (C2/C3 positions): Oxygenation pathways lead to dehydrogenation (forming indolenines) or epoxidation (which rapidly rearranges into stable oxindoles)[5],[6].

  • The Hydroxymethyl Group (C5 position): The primary alcohol can be over-oxidized, leading to the formation of a formyl group (yielding 3-methyl-1H-indole-5-carbaldehyde) or a carboxylic acid[7].

Q3: Can I use antioxidants to stabilize my assay solutions? A3: Yes. If your downstream biological or chemical application permits, the addition of a radical scavenger like Butylated hydroxytoluene (BHT) or ascorbic acid can intercept the autoxidation chain reaction[2]. However, the preferred method is strict environmental control (inert atmosphere and light exclusion) to avoid introducing chemical artifacts into your data.

Troubleshooting Guide: Analytical Identification

If you suspect your batch has oxidized, visual inspection is not enough. Use Liquid Chromatography-Mass Spectrometry (LC-MS) to diagnose the specific degradation pathway.

  • Mass Shift of -2 Da: Indicates the oxidation of the primary alcohol to an aldehyde (loss of two protons).

  • Mass Shift of +14 Da: Indicates the oxidation of the primary alcohol to a carboxylic acid.

  • Mass Shift of +16 Da: Indicates epoxidation or direct hydroxylation of the indole ring[5].

  • Broad, late-eluting peaks: Often correspond to the formation of non-polar dimeric species resulting from radical coupling.

Quantitative Data: Impact of Storage Conditions

The kinetics of indole degradation are highly dependent on temperature, light, and oxygen availability. The table below summarizes the expected stability of indole derivatives under various environmental conditions[2],[8].

Storage TemperatureAtmosphereLight ExposureRelative Oxidation RateEstimated Shelf-Life
-20°C to -80°C Argon (Inert)Dark (Amber Vial)Baseline (1x)> 12 months
2°C to 8°C NitrogenDark (Amber Vial)~5x faster3 to 6 months
25°C (Room Temp) Air (Oxygen)Ambient Light~50x faster< 1 week
40°C (Accelerated) Air (Oxygen)UV / Ambient>200x faster< 24 hours

Experimental Protocols for Handling and Storage

To ensure reproducible results, handling procedures must address the root causes of degradation: dissolved oxygen and photolytic radical initiation.

HandlingWorkflow Step1 1. Solvent Degassing (Freeze-Pump-Thaw) Step2 2. Inert Atmosphere (Glovebox / Schlenk) Step1->Step2 Step3 3. Light Protection (Amber Vials / Foil) Step2->Step3 Step4 4. Cold Storage (-20°C to -80°C) Step3->Step4

Standard workflow for handling and storing air-sensitive indoles.

Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Causality: Dissolved oxygen in solvents acts as a radical initiator for indole autoxidation. Standard nitrogen sparging only displaces ~90% of oxygen. The freeze-pump-thaw method achieves >99.9% removal by freezing the solvent lattice, pulling a hard vacuum to remove headspace gases, and thawing to force trapped gas bubbles out of the liquid phase.

  • Place the desired solvent (e.g., anhydrous DMSO or DMF) in a heavy-walled Schlenk flask, filling no more than 50% of the total volume.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high-vacuum line (target < 0.1 Torr) for 5–10 minutes to evacuate the headspace.

  • Close the vacuum valve and thaw the solvent in a room-temperature water bath. You will observe dissolved gas bubbles escaping the liquid.

  • Repeat steps 2–4 for a minimum of three cycles.

  • Self-Validation Step: The protocol is successful when the final thawing phase produces zero visible gas bubbles, confirming the absolute absence of dissolved gases.

Protocol B: Preparation and Storage of Stock Solutions

Causality: Indoles are highly sensitive to light-induced radical formation. Storing them in anhydrous, degassed solvents at sub-zero temperatures arrests the kinetic pathways of degradation[2],[8].

  • Inside an argon-filled glovebox (O₂ < 1 ppm), accurately weigh the (3-methyl-1H-indol-5-yl)methanol.

  • Dissolve the compound in the degassed solvent generated from Protocol A to reach your desired stock concentration.

  • Aliquot the solution into pre-dried, amber glass vials to block UV-catalyzed photodegradation.

  • Seal the vials tightly with PTFE-lined caps and wrap the exterior seals with Parafilm to prevent atmospheric ingress.

  • Transfer the sealed vials to a -20°C or -80°C freezer dedicated to chemical storage.

  • Self-Validation Step: Run an HPLC-UV analysis on a sacrificial aliquot immediately after preparation ( T=0 ). The baseline chromatogram should show a single, sharp peak. Re-analyze a control aliquot after 7 days; a peak purity of >99% relative to T=0 validates the integrity of your storage system.

Sources

Optimization

Technical Support Center: Troubleshooting (3-Methyl-1H-indol-5-yl)methanol Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields, unexplained precipitates, and rapid degradation when working with (3-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields, unexplained precipitates, and rapid degradation when working with (3-methyl-1H-indol-5-yl)methanol.

To master this compound, you must understand the dual reactivity of its functional groups: the electron-rich 3-methylindole core (which is highly susceptible to auto-oxidation) and the 5-hydroxymethyl group (which readily forms reactive carbocations). This guide provides field-proven, self-validating protocols and mechanistic insights to stabilize your workflows.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my reactions yield insoluble, high-molecular-weight byproducts instead of the desired product? Causality: The most common failure mode with (3-methyl-1H-indol-5-yl)methanol is acid-catalyzed polymerization. When exposed to Brønsted or Lewis acids, the 5-hydroxymethyl group undergoes rapid dehydration to form a highly electrophilic benzylic carbocation. Because the indole ring is inherently electron-rich, this carbocation immediately attacks the C2 or N1 position of neighboring indole molecules, triggering a cascade of oligomerization and the formation of insoluble polymers[1]. Solution: Maintain strictly neutral or mildly basic conditions (pH 7.5–8.5) during your reactions. If your protocol requires an electrophilic activation, you must use highly attenuated reagents or protect the indole nitrogen first.

Q2: My compound turns brown or black during storage. Is it still usable? Causality: Indole derivatives, particularly those with alkyl substitutions like the 3-methyl group, are highly prone to auto-oxidation when exposed to ambient light and oxygen[2]. This radical-mediated process forms complex quinone-imine species that cause severe discoloration and can poison downstream metal-catalyzed coupling reactions. Solution: Discolored batches should be purified via flash chromatography or discarded. To prevent degradation, store the compound in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

Q3: How do I selectively oxidize the 5-hydroxymethyl group without destroying the indole core? Causality: Strong oxidants (e.g., KMnO₄, Jones reagent) will indiscriminately attack the C2=C3 double bond of the indole core, leading to oxindoles or complete ring cleavage. Solution: Use mild, chemoselective oxidants. Manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) at low temperatures will selectively oxidize the primary alcohol to an aldehyde without disrupting the heteroaromatic system.

Q4: I am struggling with compound solubility in aqueous biological assays. What is the best approach? Causality: The indole core is highly hydrophobic, and while the hydroxymethyl group provides some hydrogen-bonding capacity, it is insufficient to prevent aggregation in purely aqueous buffers. Solution: Utilize amphipathic solvation strategies. Indoles exhibit excellent solubility in methanol/water or DMSO/water mixtures due to specific electrostatic and hydrophobic interactions that stabilize the molecule[3]. Pre-dissolve the compound in 100% DMSO to create a concentrated stock, then dilute into your aqueous assay buffer immediately before use.

Part 2: Quantitative Data Summaries

Table 1: Stability Profile of (3-Methyl-1H-indol-5-yl)methanol
ConditionpH RangeStability / Half-LifePrimary Degradation Pathway
Strong Acid (e.g., HCl, TFA)< 3.0< 1 hourDehydration & Polymerization[1]
Mild Acid (e.g., AcOH)4.0 - 6.0~12 hoursSlow Dimerization[4]
Neutral Buffer (e.g., PBS)7.0 - 7.5> 48 hoursStable (if protected from light)
Mild Base (e.g., Cs₂CO₃)8.0 - 10.0> 72 hoursStable (Optimal for derivatization)[5]
Table 2: Recommended Solvents for Assays and Derivatizations
Solvent SystemApplicationSolubilityNotes
100% DMSO Stock SolutionsExcellent (>50 mg/mL)Prevents aggregation; store at -20°C.
Methanol/Water (1:1) Biological AssaysGoodAmphipathic solvation stabilizes the indole core[3].
Anhydrous DCM Mild OxidationsModerateIdeal for MnO₂ or DMP oxidations.
Xylene / Toluene High-Temp CouplingModerateRequires heating; ideal for N-acylation[5].

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemoselective N-Acylation

This protocol utilizes thioesters and a mild base to selectively acylate the N1 position without triggering O-acylation or C5-carbocation formation[5].

  • Preparation: In an oven-dried flask, dissolve (3-methyl-1H-indol-5-yl)methanol (1.0 equiv) and the desired thioester (3.0 equiv) in anhydrous xylene (0.1 M concentration).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 3.0 equiv) to the mixture. Causality Note: Cs₂CO₃ is critical as it acts as a mild base that specifically promotes N-acylation while keeping the environment basic enough to prevent C5-dehydration.

  • Reaction: Stir the reaction mixture at 140 °C for 12 hours under a strict argon atmosphere.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the starting material and the emergence of a single, less polar UV-active spot confirms successful, selective N-acylation.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the inorganic salts, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Mild Oxidation to 3-Methyl-1H-indole-5-carbaldehyde
  • Preparation: Dissolve (3-methyl-1H-indol-5-yl)methanol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under argon.

  • Oxidant Addition: Portion-wise, add activated Manganese(IV) oxide (MnO₂, 10.0 equiv). Causality Note: MnO₂ selectively oxidizes allylic and benzylic alcohols via a radical mechanism that is too mild to over-oxidize the electron-rich indole core[2].

  • Reaction: Stir the black suspension at room temperature for 4–6 hours.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The clean mass shift from m/z 161 (starting material) to m/z 159 (aldehyde), with an absence of higher molecular weight polymeric peaks, validates the chemoselectivity of the oxidation.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the manganese salts. Wash the pad thoroughly with EtOAc and evaporate the filtrate to afford the highly pure aldehyde.

Part 4: Visual Logic & Workflows

Troubleshooting Start Issue Detected: Low Yield or Degradation CheckState Physical Appearance of the Sample? Start->CheckState Brown Brown/Black Discoloration CheckState->Brown Polymer Insoluble Precipitate (Polymerization) CheckState->Polymer Oxidation Auto-oxidation of Indole Core (Radical/O2 Mediated) Brown->Oxidation Acidic Acid-Catalyzed Carbocation Formation at C5 Polymer->Acidic Sol1 Action: Store in Amber Vials under Argon at 2-8°C Oxidation->Sol1 Sol2 Action: Buffer Reaction to pH 7.5-8.0 Avoid Brønsted/Lewis Acids Acidic->Sol2

Caption: Decision tree for troubleshooting degradation and low yields.

Pathway Core (3-Methyl-1H-indol-5-yl)methanol Acid H+ (Acidic Conditions) Core->Acid Oxidant Mild Oxidant (e.g., MnO2) Core->Oxidant Base Base + Acylating Agent Core->Base Carbocation C5-Benzylic Carbocation (Highly Reactive) Acid->Carbocation Aldehyde 3-Methyl-1H-indole-5-carbaldehyde (Stable Intermediate) Oxidant->Aldehyde  Chemoselective NAcyl N-Acylated Indole Derivative (Protected) Base->NAcyl  N1-Substitution Polymer Oligomers / Polymers (Insoluble) Carbocation->Polymer  Nucleophilic attack by C2/N1

Caption: Mechanistic pathways of degradation versus stable derivatization.

References

  • National Center for Biotechnology Information. "Skatole | C9H9N | CID 6736 - PubChem - NIH". PubChem. URL: [Link]

  • ACS Publications. "Supported Iridium Catalyst for the Green Synthesis of 3,3′-Bis(indolyl)methanes Using Methanol As the Bridging Methylene Source". ACS Sustainable Chemistry & Engineering. URL: [Link]

  • Canadian Science Publishing. "THE HYDROGENOLYSIS OF 3-HYDROXYMETHYLINDOLE AND OTHER INDOLE DERIVATIVES WITH LITHIUM ALUMINUM HYDRIDE". Canadian Journal of Chemistry. URL: [Link]

  • National Institutes of Health. "Chemoselective N-acylation of indoles using thioesters as acyl source". Scientific Reports (PMC). URL: [Link]

  • ACS Publications. "Amphipathic Solvation of Indole: Implications for the Role of Tryptophan in Membrane Proteins". The Journal of Physical Chemistry B. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-Substituted Indole Alcohols

Welcome to the technical support center for the purification of 3-methyl-substituted indole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-methyl-substituted indole alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable but often sensitive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions, providing quick insights and directing you to more detailed troubleshooting.

Q1: Why are my 3-methyl-substituted indole alcohols so difficult to purify without degradation?

A: The purification challenges stem from the inherent chemical nature of the indole scaffold combined with the alcohol functionality.

  • Electron-Rich Heterocycle: The indole ring is highly electron-rich, making it susceptible to oxidation and acid-catalyzed reactions. While the methyl group at the C3 position blocks the most common site of electrophilic attack, the ring system remains sensitive.[1] Discoloration (e.g., pinkish or brownish) during purification often indicates oxidation or the formation of trace byproducts.[2]

  • Acidity of Silica Gel: Standard silica gel is acidic (pH ≈ 4-5). This acidic environment can catalyze the dehydration of the alcohol to form an alkene or promote the formation of dimeric/polymeric byproducts. The benzylic-like position of the alcohol substituent makes it particularly labile.

  • Basicity of Indole Nitrogen: The indole nitrogen is weakly basic and can interact strongly with the acidic silanol groups on the silica surface, leading to significant peak tailing or streaking during column chromatography.[3]

Q2: What is the best general strategy to start with for purifying a crude 3-methyl-substituted indole alcohol?

A: A two-stage approach is often most effective:

  • Initial Bulk Purification: Use flash column chromatography for the initial removal of major impurities. This is the most versatile method for separating multiple components.[2][4] It's crucial to select the right conditions to minimize degradation (see Troubleshooting Guide below).

  • Final Polishing: If very high purity is required, follow up with recrystallization. This method is excellent for removing trace impurities and can yield highly pure, crystalline material, though sometimes with lower recovery.[4]

Q3: How can I effectively monitor the purification process in real-time?

A: Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring your purification.[5]

  • Reaction Monitoring: Track the disappearance of starting materials and the appearance of your product.

  • Column Fraction Analysis: Quickly identify which fractions contain your desired compound and assess their purity before combining them.

  • Purity Assessment: A single, well-defined spot is a good indicator of high purity. Multiple spots signal the presence of impurities.[2]

Q4: My compound is colorless. How can I visualize it on a TLC plate?

A: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) under 254 nm UV light.[3] For compounds with poor UV absorbance or for enhanced specificity, chemical stains are invaluable.

Stain Procedure Result for Indoles Notes
Ehrlich's Reagent Dip plate in stain, gentle heating may be required.Highly Specific: Yields characteristic blue, purple, or pink spots.[3]The gold standard for indole visualization.
p-Anisaldehyde Dip plate in stain, heat with a heat gun until spots appear.Varies (often pink, purple, or blue).A good general-purpose stain for many functional groups.[3]
Potassium Permanganate (KMnO₄) Dip plate in aqueous KMnO₄ solution.Appears as yellow/brown spots on a purple background.A universal, destructive stain that reacts with any oxidizable group (like alcohols and the indole ring).[3]
Iodine Chamber Place the plate in a sealed chamber with a few crystals of iodine.Reversible yellow-brown spots.A general, non-destructive method for most organic compounds.[3]

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a systematic approach to resolving the most common problems encountered during the purification of 3-methyl-substituted indole alcohols.

Problem: Severe Tailing or Streaking on Silica Gel TLC/Column

This is arguably the most frequent issue when purifying indole derivatives on silica gel.[3]

  • Possible Cause 1: Acid-Base Interaction. The weakly basic indole nitrogen interacts strongly with acidic silanol groups on the silica surface, preventing smooth elution.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the active sites on the silica gel, leading to symmetrical spots.

  • Possible Cause 2: Sample Overload. Applying too much sample to the TLC plate or column exceeds the stationary phase's capacity.[3]

    • Solution: For TLC, use a more dilute sample solution. For column chromatography, maintain a proper sample-to-silica ratio, typically ranging from 1:30 to 1:100 by weight.[3]

Problem: Low or No Recovery of Compound from a Silica Gel Column
  • Possible Cause 1: Irreversible Adsorption/Decomposition. The compound is either binding permanently to the acidic silica gel or is degrading on the column over time.[3] This is a significant risk for acid-sensitive indole alcohols.

    • Solution 1: Deactivate the Silica. Before packing the column, wash the silica gel with a solvent system containing 1-2% triethylamine, then re-equilibrate with your starting mobile phase (also containing 0.1-1% triethylamine).

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or reversed-phase (C18) silica for particularly sensitive compounds.

    • Solution 3: Work Quickly. Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the column efficiently.

  • Possible Cause 2: Insufficiently Polar Eluent. The mobile phase is not strong enough to move the compound down the column.[3]

    • Solution: Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained after your planned gradient, you can try flushing the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane, to recover your material.[3]

Problem: Product is Degrading During Purification (Color Change, New Spots on TLC)
  • Possible Cause 1: Acid-Catalyzed Degradation. As mentioned, the acidic nature of silica gel can catalyze side reactions.

    • Solution: Implement the solutions for "Low Recovery," namely using a basic modifier (triethylamine) or switching to a neutral stationary phase like alumina.

  • Possible Cause 2: Oxidation. The electron-rich indole ring is prone to air oxidation, which can be accelerated by light and trace metal impurities.

    • Solution 1: Protect the purification setup from direct light by wrapping the column and collection flasks in aluminum foil.

    • Solution 2: Use freshly distilled, high-purity solvents to minimize contaminants that could initiate oxidation.

    • Solution 3: In extreme cases, consider performing the purification under an inert atmosphere (e.g., nitrogen or argon).

Problem: Poor Separation of Closely Related Impurities
  • Possible Cause: Suboptimal Mobile Phase. The chosen solvent system lacks the necessary selectivity to resolve the target compound from a structurally similar impurity.[3]

    • Solution 1: Optimize the Solvent System. Systematically screen different solvent combinations. Switching from a common ethyl acetate/hexane system to dichloromethane/methanol or using ethers like MTBE or diethyl ether can dramatically alter selectivity.[3]

    • Solution 2: Use a Shallow Gradient. A slow, shallow gradient of increasing polarity is often more effective at separating compounds with close Rf values than a steep gradient or isocratic elution.[3]

    • Solution 3: Try a Different Stationary Phase. If optimizing the mobile phase fails, the impurity may have a very similar polarity. Switching to a different stationary phase (e.g., from silica to alumina, or from normal-phase to reversed-phase) exploits different interaction mechanisms and can achieve separation.

Problem: Recrystallization Attempt Fails (Oiling Out or No Crystals Form)
  • Possible Cause 1: Incorrect Solvent Choice. The compound may be too soluble or too insoluble in the chosen solvent. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Solution: Systematically test a range of solvents (e.g., hexane, ethyl acetate, methanol, water, toluene). A mixed-solvent system is often highly effective. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. A methanol/water mixture has been found to be effective for some indole derivatives.[4]

  • Possible Cause 2: Presence of Impurities. High levels of impurities can inhibit crystal lattice formation, causing the compound to "oil out."

    • Solution: The crude material is likely not pure enough for recrystallization. First, perform flash column chromatography to remove the bulk of the impurities, then attempt to recrystallize the partially purified material.

Purification Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common purification issues.

G start Start Purification: Crude 3-Methyl-Substituted Indole Alcohol tlc Run Analytical TLC start->tlc streaking Are spots streaking or tailing? tlc->streaking separation Is separation from impurities adequate? streaking->separation No add_base Add 0.5% Et3N to eluent and re-run TLC streaking->add_base Yes run_column Run Preparative Column Chromatography separation->run_column Yes optimize_solvent Optimize solvent system (e.g., switch Hex/EtOAc to DCM/MeOH) or run shallow gradient separation->optimize_solvent No recovery Is recovery from column >80%? run_column->recovery purity Is purity sufficient (>95% by TLC/HPLC)? recovery->purity Yes deactivate_silica Column is degrading/retaining product. Redo with deactivated silica or switch to alumina. recovery->deactivate_silica No end Purified Product purity->end Yes recrystallize Recrystallize for final polishing purity->recrystallize No add_base->tlc optimize_solvent->tlc recrystallize->end

Caption: Decision tree for troubleshooting the purification of indole alcohols.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step methodologies for common purification techniques.

Protocol 1: Optimized Flash Column Chromatography on Silica Gel

This protocol is designed to minimize degradation and improve the separation of 3-methyl-substituted indole alcohols.

  • Preparation of Mobile Phase: Choose an appropriate solvent system based on TLC analysis (e.g., 30% Ethyl Acetate in Hexane). To this solvent mixture, add 0.5% v/v triethylamine (Et₃N). Prepare enough solvent for the entire run.

  • Column Packing:

    • Select a column of appropriate size (aim for a height-to-diameter ratio of ~10:1).

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.[3]

    • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[3]

    • Gently add this powder to the top of the packed column, creating a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring the sample layer is not disturbed.

    • Pressurize the column and begin eluting, collecting fractions in test tubes or vials.

    • Monitor the elution process by spotting fractions onto a TLC plate.

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: High-Purity Recrystallization

This protocol is ideal for obtaining analytical-grade material after initial chromatographic purification.

  • Solvent Selection: Place a small amount of your partially purified compound into several test tubes. Add 0.5 mL of a different solvent to each tube and observe solubility at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the compound and the minimum amount of the chosen hot solvent required to fully dissolve it. Use a hot plate and stir bar. Do not overheat or boil for extended periods.

  • Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Section 4: Advanced Strategies - The Role of Protecting Groups

For extremely acid-sensitive or reactive 3-methyl-substituted indole alcohols, a protecting group strategy may be necessary. A protecting group temporarily masks a reactive functional group, allowing other chemical manipulations or harsh purification conditions to be used.[6]

When should I consider a protecting group?
  • When all attempts to purify via modified chromatography (basic modifier, alumina) still result in significant degradation.

  • When the purification requires strongly acidic or basic conditions that are incompatible with the free indole or alcohol.

Common Protecting Groups
  • For the Indole N-H:

    • Boc (tert-butyloxycarbonyl): Easily installed with Boc₂O. It is robust but can be removed under acidic conditions (e.g., TFA in DCM), which may not be suitable for an acid-sensitive alcohol.[7]

    • Tosyl (Ts): A very stable, electron-withdrawing group that deactivates the indole ring to oxidation. However, its removal often requires harsh conditions (e.g., strong base at high temperature), which can be problematic.[7]

  • For the Alcohol -OH:

    • TBDMS (tert-butyldimethylsilyl): A common silyl ether protecting group. It is stable to a wide range of conditions but is easily cleaved with a fluoride source like TBAF in THF, which is a mild and neutral condition compatible with the indole ring.[8]

    • Benzyl (Bn): A robust ether protecting group. It is stable to both acidic and basic conditions but is typically removed by catalytic hydrogenation (H₂, Pd/C), which may not be compatible with other functional groups in the molecule.[8]

The choice of protecting group depends on the overall synthetic route and the specific sensitivities of your molecule. An "orthogonal" strategy, where one group can be removed without affecting the other, is often ideal.[6]

Section 5: Final Purity Assessment

After purification, it is essential to confirm the purity and identity of the 3-methyl-substituted indole alcohol.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Reversed-phase HPLC (RP-HPLC) on a C18 column is the most common method for indole derivatives. Purity is typically reported as the area percentage of the main peak.[5][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile and thermally stable compounds to identify and semi-quantify impurities.[5]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and can reveal the presence of impurities if they are at a significant level (>1-2%).

  • Melting Point: A sharp melting point that matches the literature value is a good indicator of high purity. Impurities typically cause melting point depression and broadening.[2]

References

  • BenchChem. (2025). Application Note: Analytical Techniques for the Purity Assessment of Substituted Indoles. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Protective Groups.
  • University of Windsor. Alcohol Protecting Groups.
  • Lee, J., et al. (2025).
  • Gu, J. D., et al. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology.
  • BenchChem. (2025).
  • BenchChem. (2025). Common impurities in methyl indole-3-carboxylate and their removal. BenchChem Technical Support.
  • Kushwaha, D. Synthesis and Chemistry of Indole.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of (3-methyl-1H-indol-5-yl)methanol

Welcome to the Process Chemistry Technical Support Center. Scaling the synthesis of (3-methyl-1H-indol-5-yl)methanol from the benchtop to a multi-gram or kilogram pilot scale introduces severe thermodynamic and operation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Scaling the synthesis of (3-methyl-1H-indol-5-yl)methanol from the benchtop to a multi-gram or kilogram pilot scale introduces severe thermodynamic and operational bottlenecks. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical steps. Here, we address the exact causality behind reaction behaviors, providing self-validating protocols to ensure your scale-up is safe, high-yielding, and reproducible.

Reaction Pathway & Scale-Up Workflow

The transformation relies on the reduction of 3-methyl-1H-indole-5-carboxylic acid (or its ester) to the corresponding benzylic-like alcohol. The primary challenges involve managing the highly acidic indole N-H proton, controlling massive hydrogen gas evolution, and preventing unfilterable emulsions during the aluminum workup.

G SM 3-Methyl-1H-indole-5-carboxylic acid Reagent Add LiAlH4 in THF (0°C) SM->Reagent Deprot N-H Deprotonation (H2 Gas Evolution) Reagent->Deprot 1 eq Hydride Reduct Reduction of -COOH (Reflux, 65°C) Deprot->Reduct Excess Hydride Quench Fieser Quench (x g H2O, x g 15% NaOH, 3x g H2O) Reduct->Quench Cool to 0°C Filter Filter Al Salts (Celite) Quench->Filter Granular precipitate Cryst Crystallization (EtOAc/Heptane) Filter->Cryst Filtrate concentration Prod (3-Methyl-1H-indol-5-yl)methanol Cryst->Prod High Purity

Scale-up workflow for the LiAlH4 reduction of 3-methyl-1H-indole-5-carboxylic acid.

Standard Operating Procedure (SOP): LiAlH₄ Scale-Up

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) due to its superior chemoselectivity for the carboxylate over the indole core. Every step is designed as a self-validating system so you can visually confirm the reaction is proceeding correctly on scale.

Step 1: Preparation & Deprotonation
  • Action: Suspend 3-methyl-1H-indole-5-carboxylic acid in anhydrous THF (0.5 M) in a reactor with a maximum 50% fill volume. Cool to 0 °C. Slowly dose in 2.5 to 3.0 equivalents of LiAlH₄ (solution or pellets) under a strong nitrogen sweep.

  • Causality: The indole N-H proton (pKa ~16) is highly acidic relative to the hydride. It will instantly deprotonate, consuming 1 equivalent of hydride and evolving 1 molar equivalent of H₂ gas.

  • Self-Validation: Vigorous bubbling will occur immediately upon addition. The cessation of this initial rapid bubbling indicates complete N-H deprotonation, signaling that it is safe to proceed to heating.

Step 2: Reduction
  • Action: Heat the reaction mixture to reflux (65 °C) for 3 to 4 hours.

  • Causality: Carboxylate salts are electron-rich and highly resistant to nucleophilic attack. Forcing conditions (reflux) are required to drive the reduction of the carboxylate to the alkoxide intermediate.

  • Self-Validation: The initial heterogeneous suspension will transition into a more homogenous, albeit opaque, solution as the carboxylate is fully reduced.

Step 3: The Fieser Quench
  • Action: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, strictly and sequentially add: x mL of deionized H₂O, x mL of 15% aqueous NaOH, and 3x mL of deionized H₂O. According to safety guidelines published in [1], this precise stoichiometry is mandatory for scale-up.

  • Causality: This specific addition sequence forces the aluminum salts to precipitate as hydrated sodium aluminate rather than forming a gelatinous, unfilterable emulsion[2].

  • Self-Validation: The reaction mixture will initially clump into a thick paste. Upon stirring for 15–30 minutes after the final water addition, it will physically transform into a free-flowing, granular white suspension.

Step 4: Filtration & Isolation
  • Action: Filter the suspension through a thick pad of Celite and wash the filter cake generously with hot THF[1]. Concentrate the filtrate and crystallize the crude product from hot Ethyl Acetate / Heptane.

  • Causality: The Celite pad prevents fine aluminum particulates from passing into the filtrate. Crystallization bypasses the need for silica gel chromatography, which can degrade the product.

  • Self-Validation: The filtrate will be completely transparent. Upon cooling the EtOAc/Heptane mixture to 0 °C, pure (3-methyl-1H-indol-5-yl)methanol will precipitate as off-white crystals.

Quantitative Data: Reducing Agent Comparison

Selecting the right reducing agent is critical for scaling indole derivatives. Below is a comparative analysis of standard reagents for this specific transformation:

Reducing AgentEquivalents RequiredExothermicity / Gas EvolutionChemoselectivity (Indole Core)Workup Difficulty
LiAlH₄ 2.5 - 3.0 eqHigh (Immediate H₂ release)Excellent High (Requires exact Fieser quench)
BH₃·THF 3.0 - 4.0 eqModeratePoor (Risk of C2-C3 reduction)Low (Simple aqueous quench)
NaBH₄ / I₂ 3.0 eqModerateModerateMedium (Requires iodine removal)

Troubleshooting Guides & FAQs

Q1: Why am I seeing massive foaming and pressurization before the reduction even starts? A1: The indole N-H bond reacts instantly with hydride reagents to form an indolyl-metal complex, releasing stoichiometric hydrogen gas. On scale, this rapid gas evolution causes severe foaming.

  • Resolution: Never add the solid substrate to a hydride solution on scale. Always add the hydride slowly to the substrate suspension at 0 °C. Ensure your reactor has adequate venting through a nitrogen sweep and never exceed a 50% fill volume.

Q2: My workup resulted in a massive, unfilterable emulsion. How do I fix this? A2: Aluminum hydride reductions are notorious for forming gelatinous aluminum hydroxide emulsions if the exact Fieser workup ratios are not strictly followed[1].

  • Resolution: If an emulsion has already formed, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1 to 2 hours[2],[3]. The tartrate acts as a bidentate chelating ligand for aluminum, breaking the emulsion into two clear, easily separable liquid phases.

Q3: I switched to Borane (BH₃·THF) for safety, but I'm observing over-reduction and side products. Why? A3: While boranes are milder than LiAlH₄, unprotected indoles can undergo hydroboration at the C2-C3 double bond. Mechanistic studies published in [4] demonstrate that simple hydroboranes strongly interact with the indole core, often forming air-sensitive 1-BH₂-indoline intermediates or leading to partial dearomatization.

  • Resolution: Stick to LiAlH₄, which is highly chemoselective for the carboxylic acid over the indole double bond. If you must use borane, you must pre-protect the indole nitrogen (e.g., with a Boc or Ts group) to electronically deactivate the pyrrole ring.

Q4: The product degrades during column chromatography. How should I purify it on a multi-gram scale? A4: Indole methanols are highly sensitive to the acidic silanol groups on standard silica gel, which can catalyze dimerization or decomposition of the benzylic-like alcohol.

  • Resolution: Avoid chromatography entirely on scale. The Fieser workup provides crude material of sufficient purity (>90%) to be directly crystallized. Dissolve the crude in minimal hot ethyl acetate, slowly add heptane until the solution becomes cloudy, and cool to 0 °C to afford the pure product.

References

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. URL:[Link]

  • Bag, R., et al. (2019). Revisiting the reduction of indoles by hydroboranes: A combined experimental and computational study. The Journal of Organic Chemistry. URL:[Link]

  • Merlic Group, UCLA. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester Organic Chemistry Resources. URL:[Link]

  • Sejer, D. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt. Curly Arrow. URL:[Link]

Sources

Troubleshooting

Technical Support Center: (3-Methyl-1H-indol-5-yl)methanol Synthesis &amp; Troubleshooting

Welcome to the Process Chemistry Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated standard operating procedures (SOPs) for the synthesis of (3-methyl-1H-indol-5-yl)methan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides mechanistic insights, troubleshooting workflows, and validated standard operating procedures (SOPs) for the synthesis of (3-methyl-1H-indol-5-yl)methanol via the hydride reduction of methyl 3-methyl-1H-indole-5-carboxylate.

Process Workflow & By-Product Pathway

SynthesisPathway SM Methyl 3-methyl-1H-indole- 5-carboxylate Aldehyde (3-methyl-1H-indol-5-yl) carboxaldehyde SM->Aldehyde Hydride Transfer Product (3-methyl-1H-indol-5-yl) methanol SM->Product Standard LiAlH4 Aldehyde->Product Fast Reduction OverRed 3,5-dimethyl-1H-indole (Over-Reduction) Product->OverRed Excess Heat / LiAlH4 Indoline (3-methylindolin-5-yl) methanol Product->Indoline Acidic Hydrides

Mechanistic pathways mapping target reduction and specific by-product formation.

Troubleshooting FAQs

Q1: Why am I seeing 3,5-dimethyl-1H-indole (over-reduction) during my LiAlH₄ reduction, and how do I prevent it? Causality: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic hydride donor. While it efficiently reduces esters to primary alcohols, benzylic alcohols are highly susceptible to further reduction (deoxygenation) to the corresponding methyl group. This over-reduction often proceeds via the formation of an aluminum alkoxide intermediate that, under thermal stress, can eliminate to form a reactive quinodimethane-like intermediate or undergo direct hydride displacement 1. Solution:

  • Temperature Control: Strictly maintain the reaction temperature between 0 °C and 15 °C. Do not allow the reaction to reach reflux.

  • Stoichiometry: Limit LiAlH₄ to 1.1 – 1.2 equivalents.

  • Alternative Reagents: If over-reduction persists, switch to Diisobutylaluminum hydride (DIBAL-H) at -78 °C or use the NaBH₄/I₂ system, which is milder and highly selective for esters over benzylic alcohols.

Q2: My reaction stalls at the aldehyde intermediate ((3-methyl-1H-indol-5-yl)carboxaldehyde). What is going wrong? Causality: The reduction of an ester by LiAlH₄ proceeds via an initial hydride transfer to form a hemiacetal-like tetrahedral intermediate, which collapses to an aldehyde before being rapidly reduced to the alcohol 2. If the aldehyde accumulates, it indicates premature quenching of the active hydride species, almost universally caused by moisture in the solvent or highly hygroscopic starting materials. Solution:

  • Ensure THF or Et₂O is freshly distilled over sodium/benzophenone or drawn from an active anhydrous solvent system.

  • Verify the titer of your LiAlH₄ solution, as it rapidly degrades when exposed to atmospheric moisture.

Q3: LC-MS analysis shows a +2 Da mass shift (m/z 163 -> 165) in a fraction of the product. What is this impurity? Causality: This +2 Da shift corresponds to (3-methylindolin-5-yl)methanol, an indoline by-product formed by the reduction of the C2-C3 double bond of the indole ring. The pyrrole ring of indole is electron-rich, but under prolonged exposure to hydrides—especially if Lewis acidic additives (like AlCl₃) or acidic media (NaBH₄/TFA) are used—the C2-C3 bond can be inadvertently reduced. Solution: Avoid acidic hydride systems. Maintain strictly basic/neutral conditions during the reduction phase and avoid prolonged reaction times (>4 hours).

Analytical Data Presentation

To effectively monitor the reaction and quantify by-products, use the following standardized Reverse-Phase HPLC (RP-HPLC) method.

AnalyteIdentityRelative Retention Time (RRT)UV Max (nm)MS (ESI+) m/z
Aldehyde By-product (3-methyl-1H-indol-5-yl)carboxaldehyde0.75245, 305160.0 [M+H]⁺
Target Product (3-methyl-1H-indol-5-yl)methanol1.00225, 280162.1 [M+H]⁺
Indoline By-product (3-methylindolin-5-yl)methanol1.15235, 290164.1 [M+H]⁺
Starting Material Methyl 3-methyl-1H-indole-5-carboxylate1.40230, 275190.1 [M+H]⁺
Over-reduction 3,5-dimethyl-1H-indole1.85225, 285146.1 [M+H]⁺

Chromatographic Conditions: Mobile Phase A = 0.1% Formic acid in Water, B = Acetonitrile. Gradient: 10% B to 90% B over 15 mins. Column: C18, 2.1 x 50 mm, 1.8 µm.

Validated Standard Operating Procedure (SOP)

Reduction of Methyl 3-methyl-1H-indole-5-carboxylate to (3-methyl-1H-indol-5-yl)methanol

This protocol utilizes a self-validating Fieser workup. The Fieser method is critical because it traps the aluminum salts in a granular, easily filterable crystalline lattice, preventing the formation of severe emulsions that trap the target indole and drastically lower isolated yields 3.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Purge with N₂ for 15 minutes.

  • Reagent Solubilization: Dissolve methyl 3-methyl-1H-indole-5-carboxylate (10.0 g, 52.8 mmol) in anhydrous THF (100 mL, 0.5 M). Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Dropwise add a 2.0 M solution of LiAlH₄ in THF (31.7 mL, 63.4 mmol, 1.2 eq) via the addition funnel over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature. It must not exceed 10 °C during addition to prevent thermal runaway and over-reduction to 3,5-dimethyl-1H-indole.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at 15 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material spot (Rf ~0.6) is completely consumed.

  • Fieser Quench (Critical Step): Recool the reaction to 0 °C. Vigorously stir and sequentially add:

    • x mL of distilled water (where x = grams of LiAlH₄ used; here, 2.4 mL).

    • x mL of 15% aqueous NaOH solution (2.4 mL).

    • 3x mL of distilled water (7.2 mL).

    • Self-Validation Check: The solution will initially bubble vigorously and form a thick white gel. Upon stirring for an additional 15-30 minutes, the gel must transform into a crisp, granular white precipitate. If it remains gelatinous, add a few more drops of water and continue stirring until the lattice breaks.

  • Isolation: Filter the granular aluminum salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 50 mL) to extract any coordinated product.

  • Concentration: Concentrate the combined filtrate under reduced pressure to yield the crude (3-methyl-1H-indol-5-yl)methanol as an off-white solid. Recrystallize from EtOAc/Heptane to achieve >98% purity.

References

  • Metal hydride mediated reduction of 3-(alkylthio)oxindoles containing other potentially reducible groups. Canadian Journal of Chemistry. Available at:[Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at:[Link]

  • Carbonyl Reductions: LiAlH4 then H3O+ (Aldehydes/Ketones -> Alcohols). OrgoSolver. Available at: [Link]

Sources

Optimization

Catalyst selection for reactions involving (3-methyl-1H-indol-5-yl)methanol

Welcome to the Advanced Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this portal to address the complex catalytic challenges associated with (3-methyl-1H-indol...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Indole Functionalization. As a Senior Application Scientist, I have designed this portal to address the complex catalytic challenges associated with (3-methyl-1H-indol-5-yl)methanol .

This molecule presents a unique reactivity profile: the C3 position is sterically and electronically blocked by a methyl group, the C5 position features a primary alcohol (-CH₂OH) prone to over-oxidation, and the C2 position is highly nucleophilic. The guides below provide field-proven, self-validating protocols to help you achieve precise chemoselectivity.

System Overview: Catalyst Selection Logic

Before initiating any workflow, it is critical to map the functionalization site to the correct catalytic system to avoid cross-reactivity or catalyst poisoning.

CatSelection Sub (3-Methyl-1H-indol-5-yl)methanol Target Molecule Path1 C5-Hydroxymethyl Oxidation Sub->Path1 Path2 C2-H Functionalization Sub->Path2 Path3 Photocatalytic Radical Addition Sub->Path3 Cat1 RuO2/MWCNT (Chemoselective) Path1->Cat1 Aerial O2, 82°C Cat2 Pd(OAc)2 / O2 (CDC Coupling) Path2->Cat2 Terminal Alkynes Cat3 Avoid fac-Ir(ppy)3 (Ligand Degradation) Path3->Cat3 Visible Light

Fig 1. Site-specific catalyst selection logic for (3-methyl-1H-indol-5-yl)methanol.

Module 1: Chemoselective Oxidation of the C5-Hydroxymethyl Group

Q: How do I selectively oxidize the primary alcohol at the C5 position to an aldehyde without degrading the electron-rich indole core?

Causality & Mechanistic Insight: The indole ring is highly susceptible to oxidative cleavage (e.g., forming isatins or N-oxides) when exposed to harsh oxidants like Jones reagent or unoptimized TEMPO/BAIB systems. To achieve chemoselectivity, you must rely on a heterogeneous catalytic system that operates under mild conditions. Nanostructured RuO₂ supported on multi-walled carbon nanotubes (RuO₂/MWCNT) utilizes aerial oxygen to selectively oxidize the C5-alcohol to an aldehyde without over-oxidizing to a carboxylic acid or disrupting the heterocycle[1].

Quantitative Catalyst Comparison:

Catalyst System Oxidant Source Temp (°C) Chemoselectivity (C5 vs Indole Core) Typical Yield (%)
RuO₂/MWCNT Aerial O₂ 82 Excellent (No core degradation) >95
MnO₂ (Activated) None 25 Moderate (Sluggish conversion) 55

| TEMPO / BAIB | BAIB | 25 | Poor (N-oxidation / Ring cleavage) | <40 |

Self-Validating Experimental Protocol:

  • Charge Reactor: In an ACE pressure tube equipped with a magnetic stir bar, add 0.77 mol% RuO₂/MWCNT catalyst and 2 mmol NaOH[1].

  • Solvent Addition: Suspend the mixture in 5 mL of i-PrOH[1].

  • Substrate Addition: Add 1 mmol of (3-methyl-1H-indol-5-yl)methanol.

  • Aerobic Heating: Seal the tube under an aerial O₂ atmosphere and heat to 82°C[1].

  • Validation Step: Monitor the reaction via GC/FID. The reaction is complete when the C5-CH₂OH proton signal (~4.6 ppm) disappears and the aldehyde CHO signal (~10.0 ppm) appears in an aliquot's ¹H NMR.

  • Isolation: Separate the heterogeneous catalyst via simple centrifugation for reuse[1].

Workflow S1 Charge Reactor RuO2/MWCNT + Base S2 Add Substrate in i-PrOH S1->S2 S3 Aerobic Heating 82°C under O2 S2->S3 S4 Centrifugation Recover Catalyst S3->S4 S5 GC/FID & NMR Validation S4->S5

Fig 2. Self-validating experimental workflow for chemoselective C5-alcohol aerial oxidation.

Module 2: C2-H Functionalization via Cross-Dehydrogenative Coupling (CDC)

Q: What is the optimal catalytic strategy for direct C2-alkynylation of this substrate?

Causality & Mechanistic Insight: In unsubstituted indoles, the C3 position is the most nucleophilic site. However, in (3-methyl-1H-indol-5-yl)methanol, the C3 position is blocked by a methyl group. This steric and electronic blockade perfectly redirects transition-metal-catalyzed cross-dehydrogenative coupling (CDC) exclusively to the C2 position. A Palladium-catalyzed Heck-Cassar-Sonogashira (HCS)-type oxidative coupling is ideal here. The electrophilic attack of the alkynylpalladium species occurs at C2, followed by deprotonation and reductive elimination, utilizing O₂ as a green terminal oxidant.

Quantitative Catalyst Screening:

Catalyst Terminal Oxidant Directing Group Required? Regioselectivity Conversion (%)
Pd(OAc)₂ O₂ (Balloon) No C2 Exclusively 78
PdCl₂(PPh₃)₂ O₂ (Balloon) No C2 Exclusively 62

| Ru(p-cymene)Cl₂ | Cu(OAc)₂ | Yes (N-Pyrimidyl) | C2 Exclusively | 85 |

Self-Validating Experimental Protocol:

  • Preparation: To a dry reaction vial, add Pd(OAc)₂ (5 mol%), a terminal alkyne (1.5 equiv), and (3-methyl-1H-indol-5-yl)methanol (1.0 equiv).

  • Solvent & Atmosphere: Dissolve in a DMF/DMSO solvent mixture. Purge the vial and attach an O₂ balloon (terminal oxidant).

  • Reaction: Stir the mixture at 80°C for 12 hours.

  • Validation Step: Perform LC-MS and ¹H NMR on a crude aliquot. Successful C2-functionalization is validated by the complete disappearance of the highly distinct C2-H proton singlet (~7.1 ppm).

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel column chromatography.

Mechanism Pd_cat Pd(II) Catalyst Alkynyl_Pd Alkynyl-Pd(II) Species Pd_cat->Alkynyl_Pd Alkyne + Base Int_B Electrophilic Attack at C2 (Blocked C3 forces C2) Alkynyl_Pd->Int_B Indole Substrate Int_C Deprotonation & Reductive Elimination Int_B->Int_C Prod C2-Alkynylated Indole Int_C->Prod Product Release Regen Pd(0) Oxidation via O2 Int_C->Regen Pd(0) Release Regen->Pd_cat O2 (Terminal Oxidant)

Fig 3. Mechanism of Pd-catalyzed cross-dehydrogenative coupling (CDC) at the C2 position.

Module 3: Troubleshooting Photocatalyst Deactivation

Q: Why does my visible-light-mediated radical addition using fac-Ir(ppy)₃ stall at low conversions when reacting with this substrate?

Causality & Mechanistic Insight: When attempting to functionalize 3-methylindole derivatives via photoredox catalysis, researchers commonly default to fac-Ir(ppy)₃. However, kinetic and spectroscopic evidence demonstrates that fac-Ir(ppy)₃ is highly unstable in the presence of 3-methylindoles during radical additions[2]. The transient radical intermediates generated are highly reactive and attack the phenylpyridine (ppy) ligands of the iridium complex itself. This rapid in situ ligand functionalization permanently quenches the excited state, leading to irreversible catalyst deactivation[2].

Corrective Protocol:

  • Catalyst Substitution: Immediately substitute fac-Ir(ppy)₃ with a more sterically hindered or electronically deactivated photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye like Eosin Y) that resists ligand attack.

  • Degassing: Thoroughly degas the solvent via three freeze-pump-thaw cycles. Reactive oxygen species severely accelerate ligand degradation in compromised Ir-complexes.

  • Validation Step: Monitor catalyst integrity in situ using UV-Vis spectroscopy. A stable absorbance profile indicates successful circumvention of the deactivation pathway, whereas a shifting MLCT band indicates ongoing ligand degradation[2].

References

  • Nanostructured RuO2 on MWCNTs: Efficient catalyst for transfer hydrogenation of carbonyl compounds and aerial oxidation of alcohols Source: CORE (core.ac.uk) URL:[Link]

  • C–H functionalization of indoles and oxindoles through CDC reactions Source: Società Chimica Italiana (chim.it) URL:[Link]

  • Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Work-up of (3-methyl-1H-indol-5-yl)methanol

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals involved in the synthesis of (3-methyl-1H-indol-5-yl)methanol. The focus is on the critical work-up and p...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals involved in the synthesis of (3-methyl-1H-indol-5-yl)methanol. The focus is on the critical work-up and purification stages following the reduction of its common precursor, methyl 3-methyl-1H-indole-5-carboxylate. We will address common challenges, provide detailed protocols, and explain the rationale behind each procedural step to ensure high yield and purity.

Synthetic Context: The Reduction Pathway

The most direct and widely employed method for synthesizing (3-methyl-1H-indol-5-yl)methanol is the reduction of the corresponding ester, methyl 3-methyl-1H-indole-5-carboxylate. This transformation requires a powerful hydride-donating reagent, as esters are significantly less reactive than aldehydes or ketones.

Reaction Scheme: Methyl 3-methyl-1H-indole-5-carboxylate → (3-methyl-1H-indol-5-yl)methanol

The reducing agent of choice for this conversion is Lithium Aluminum Hydride (LiAlH₄). Weaker reagents like sodium borohydride (NaBH₄) are generally insufficient to reduce esters to primary alcohols efficiently.[1][2] The high reactivity of LiAlH₄, however, necessitates a carefully controlled and executed work-up procedure to neutralize excess reagent and manage the resulting aluminum byproducts.[1][3]

General Work-up & Purification Workflow

The following diagram outlines the standard procedure for quenching the LiAlH₄ reaction and isolating the crude product. Subsequent sections will address common deviations from this ideal workflow.

Workup_Workflow A Reaction Mixture (Product-Aluminate Complex in THF/Ether) B Cool to 0 °C (Ice Bath) A->B C Quench Excess LiAlH₄ (Slow, dropwise addition of H₂O) B->C D Add 15% NaOH (aq) (Dropwise) C->D E Add Final Portion of H₂O (Dropwise) D->E F Warm to RT & Stir Vigorously (Formation of granular precipitate) E->F G Gravity or Vacuum Filtration F->G H Aluminum Salts (White, granular solid) G->H Solid J Combine Organic Filtrates G->J Liquid Filtrate I Wash Salts Thoroughly (with THF or Ethyl Acetate) H->I I->J K Dry Over Na₂SO₄ or MgSO₄ J->K L Concentrate Under Reduced Pressure K->L M Crude (3-methyl-1H-indol-5-yl)methanol L->M N Purification (Column Chromatography or Recrystallization) M->N O Pure Product N->O

Caption: General workflow for LiAlH₄ reduction work-up.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the work-up and purification of (3-methyl-1H-indol-5-yl)methanol.

Q1: During the quenching step, my entire reaction mixture solidified into a thick, unfilterable gel. What went wrong and how can I salvage my product?

A: This is the most frequent problem with LiAlH₄ work-ups and is caused by the formation of colloidal aluminum hydroxide (Al(OH)₃) and other aluminum salts. These salts can trap your product, making isolation nearly impossible.

  • Causality: The rate and nature of reagent addition during the quench dictates the physical properties of the aluminum salts. Improper quenching leads to a gelatinous precipitate instead of a granular, easily filterable solid.[1][4]

  • Solution: The Fieser Work-up. This carefully controlled sequential addition method is designed to produce granular aluminum salts that are easily removed by filtration. For a reaction that used 'X' grams of LiAlH₄, the procedure is as follows[4]:

    • Cool the reaction mixture to 0 °C.

    • Slowly and dropwise, add 'X' mL of water.

    • Dropwise, add 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • Dropwise, add '3X' mL of water.

    • Remove the ice bath, allow the mixture to warm to room temperature, and stir vigorously for at least 1 hour. The precipitate should become a coarse, white, granular solid.

    • Filter the mixture and wash the solid extensively with an organic solvent (like ethyl acetate or THF) to recover any adsorbed product.

  • Alternative Salvage Method: Rochelle's Salt. If you have already formed an emulsion, adding a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) and stirring vigorously can break it up.[4] The tartrate chelates the aluminum ions, forming a soluble complex and allowing for a clean separation of aqueous and organic layers.

Q2: My final yield is very low despite TLC analysis showing full conversion of the starting material. Where could the product have been lost?

A: Significant product loss during work-up is typically mechanical.

  • Causality: The primary culprit is insufficient extraction of the product from the aluminum salts. The high surface area of the precipitated salts can adsorb a substantial amount of your compound.

  • Solutions:

    • Thorough Washing: After filtering the aluminum salts, do not discard them immediately. Wash the filter cake multiple times with fresh portions of your extraction solvent (e.g., 3 x 50 mL of ethyl acetate).[5][6] Some protocols even recommend transferring the salts back to a flask, adding more solvent, and stirring vigorously before re-filtering.

    • Soxhlet Extraction: For very valuable products or large-scale reactions where significant loss has occurred, the dried aluminum salts can be continuously extracted in a Soxhlet apparatus overnight.

    • Proper pH During Extraction: Ensure that if an acidic or basic quench was used, the final pH of the aqueous layer is neutral to slightly basic (pH 7-8) before extraction to ensure the indole is in its neutral, most organic-soluble form.[7]

Q3: The isolated product is a pink or brownish solid, not the expected white or off-white color. What are these colored impurities and how can they be removed?

A: Indole derivatives are notoriously prone to air oxidation, especially when exposed to trace amounts of acid or light, which generates highly colored impurities.[8]

  • Causality: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, leading to the formation of polymeric or dimeric species that are often colored.

  • Solutions:

    • Column Chromatography: This is the most effective method for removing colored impurities. A silica gel column using a gradient of ethyl acetate in hexanes is a standard choice for purifying indole alcohols.[5][9]

    • Recrystallization: If the impurities are present in small amounts, recrystallization can be effective. A common solvent system is ethyl acetate/hexanes or methanol/water.[7][8] Dissolve the crude product in a minimum of hot ethyl acetate or methanol, then slowly add the anti-solvent (hexanes or water) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

    • Activated Carbon (Charcoal): Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. However, this may also reduce your yield by adsorbing some of the product. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: My TLC plate shows two spots after the work-up: my desired alcohol and a less polar spot. What is this byproduct?

A: In a LiAlH₄ reduction of an ester, the reaction proceeds through an aldehyde intermediate.[1][2] If the reaction is incomplete or if certain side reactions occur, you may isolate byproducts. A less polar spot could potentially be an over-reduction product where the benzylic alcohol is further reduced to a methyl group (3,5-dimethyl-1H-indole), although this is less common under standard conditions. More likely, it could be an impurity from the starting material carried through the reaction.

  • Solution: Purification via silica gel column chromatography is the most reliable way to separate the desired polar alcohol from less polar byproducts.

Quantitative Data & Experimental Protocols

Table 1: Key Parameters for Fieser Work-up of LiAlH₄
ReagentRatio (per 'X' g of LiAlH₄)PurposeCritical Notes
Water (H₂O)'X' mLQuenches reactive Al-H bonds.Extremely exothermic. Must be added slowly at 0 °C.
15% NaOH (aq)'X' mLConverts aluminum species to filterable salts.Addition is also exothermic. Maintain cooling.
Water (H₂O)'3X' mLCompletes the precipitation process.Final addition helps granulate the solid.
Protocol 1: Reduction of Methyl 3-methyl-1H-indole-5-carboxylate and Work-up
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add Lithium Aluminum Hydride (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a reflux condenser.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula or syringe to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Ester Addition: Dissolve methyl 3-methyl-1H-indole-5-carboxylate (1.0 eq.) in anhydrous THF and add it to the LiAlH₄ slurry dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (stain with p-anisaldehyde or permanganate).

  • Work-up (Fieser Method):

    • Cool the reaction mixture back down to 0 °C.

    • Following the ratios in Table 1, slowly and sequentially add water, 15% NaOH solution, and the final portion of water.

    • Remove the ice bath and stir the mixture vigorously for 1-2 hours at room temperature until a white, granular precipitate forms.

  • Isolation:

    • Filter the slurry through a pad of Celite®.

    • Wash the filter cake thoroughly with several portions of ethyl acetate (EtOAc) or THF.

    • Combine the organic filtrates in a separatory funnel and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (3-methyl-1H-indol-5-yl)methanol.

Protocol 2: Purification by Silica Gel Chromatography
  • Column Packing: Prepare a silica gel column in a suitable solvent system, typically starting with a low polarity eluent (e.g., 10% EtOAc in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 40% EtOAc in hexanes) to move the product down the column.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (3-methyl-1H-indol-5-yl)methanol.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting unexpected side products in indole synthesis. BenchChem.
  • Benchchem. (2025). A Comparative Guide to Ester Reduction: Lithium Pyrrolidinoborohydride vs. Lithium Aluminum Hydride (LiAlH4). BenchChem.
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Lee, S. et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. PMC. [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Kurup, H. M. et al. (2014). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. [Link]

  • Chemical Communications. (2011). An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)methanol. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]

  • LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: (3-Methyl-1H-indol-5-yl)methanol vs. Indole-3-carbinol

Executive Summary This guide provides an in-depth comparative analysis of Indole-3-carbinol (I3C) , a heavily researched dietary phytochemical, and (3-methyl-1H-indol-5-yl)methanol (3-MIM) , a synthetic structural analog...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth comparative analysis of Indole-3-carbinol (I3C) , a heavily researched dietary phytochemical, and (3-methyl-1H-indol-5-yl)methanol (3-MIM) , a synthetic structural analog[1]. While I3C is renowned for its chemopreventive and estrogen-modulating properties[2], its clinical application is hindered by extreme metabolic instability. By shifting the reactive hydroxymethyl group to the 5-position and blocking the 3-position, 3-MIM presents a fundamentally different pharmacokinetic and pharmacodynamic profile. This guide outlines the mechanistic divergence between these compounds and provides self-validating experimental workflows for researchers evaluating indole derivatives in drug development.

Structural Pharmacodynamics & Mechanistic Divergence

I3C is essentially a prodrug. Its biological activity is heavily dependent on its instability in acidic media[2]. In the physiological environment of the stomach, the 3-hydroxymethyl group of I3C undergoes rapid dehydration, forming a highly reactive electrophilic indolenine intermediate. This intermediate rapidly oligomerizes into 3,3'-diindolylmethane (DIM) and other condensation products[3]. These resulting oligomers are the true active ligands responsible for binding the Aryl hydrocarbon Receptor (AhR)[4].

Conversely, (3-methyl-1H-indol-5-yl)methanol (CAS: 1780910-31-7) features a critical structural modification: the 3-position is sterically blocked by a methyl group, and the hydroxymethyl moiety is shifted to the 5-position[1]. This divergence completely alters its pharmacological trajectory. Lacking the ability to form the reactive 3-indolenine intermediate, 3-MIM cannot condense into DIM-like oligomers. Consequently, it bypasses the AhR-mediated activation pathway, offering a distinct, highly stable monomeric profile.

Pathway cluster_I3C Indole-3-carbinol (I3C) Pathway cluster_MIM (3-Methyl-1H-indol-5-yl)methanol Pathway I3C_node I3C DIM_node DIM (Oligomer) I3C_node->DIM_node Gastric Acid AhR_node AhR Translocation DIM_node->AhR_node Ligand Binding CYP_node CYP1A1/1A2 Induction AhR_node->CYP_node MIM_node 3-MIM Stable_node Intact Monomer MIM_node->Stable_node Gastric Acid NoAhR_node No AhR Activation Stable_node->NoAhR_node Steric Block

Comparative AhR signaling pathways of I3C vs. 3-MIM based on structural reactivity.

Comparative Biological Activity Profile

  • AhR Modulation & CYP Induction: I3C (via its DIM metabolite) is a potent AhR agonist. Upon binding, the AhR complex translocates to the nucleus, upregulating cytochrome P450 enzymes such as CYP1A1 and CYP1A2[3][5]. 3-MIM lacks this activity due to its inability to oligomerize into AhR-active ligands.

  • Estrogen Metabolism: I3C enhances estradiol 2-hydroxylation, shifting the estrogen metabolite ratio towards the protective 2-hydroxyestrone via CYP1A2 induction[5]. Because 3-MIM does not induce CYP1A2, it does not modulate this specific endocrine pathway.

  • Cell Cycle & Apoptosis: I3C inhibits cyclin-dependent kinases, resulting in G1 phase cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate models[4]. While 3-MIM may retain some inherent indole-mediated antioxidant properties, it lacks the established, multi-targeted chemopreventive profile of I3C[6].

Experimental Workflows & Validation Protocols

To empirically validate this mechanistic divergence, researchers must employ a self-validating biphasic experimental system that accounts for gastric metabolism.

Protocol 1: Gastric Simulation & LC-MS/MS Condensation Assay
  • Expertise & Causality: We utilize Simulated Gastric Fluid (SGF) to mimic the physiological first-pass activation of I3C. Ethyl acetate is explicitly chosen for extraction because it efficiently partitions non-polar oligomers (DIM) away from aqueous salts, preventing ion suppression during mass spectrometry.

  • Step-by-Step Methodology:

    • Preparation : Dissolve I3C and 3-MIM in DMSO to create 10 mM stock solutions.

    • SGF Incubation : Spike 10 µL of each stock into 990 µL of SGF (pH 2.0, 0.1 M HCl with 3.2 mg/mL pepsin). Incubate at 37°C for 60 minutes to simulate gastric transit.

    • Internal Standard Addition : Add 10 µL of 4-methoxyindole (1 mM) as an internal standard to quantify extraction recovery.

    • Extraction : Add 1 mL of ethyl acetate to each tube. Vortex for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer.

    • Analysis : Evaporate the solvent under N2 gas, reconstitute in mobile phase, and inject into an LC-MS/MS system monitoring for m/z 247 (DIM) and the respective intact parent masses.

Protocol 2: AhR-Luciferase Reporter Gene Assay
  • Expertise & Causality: MCF-7 human breast cancer cells are selected because they express both AhR and Estrogen Receptors (ER), making them the gold standard for evaluating indole-mediated endocrine modulation.

  • Trustworthiness (Self-Validating System): The inclusion of a pure DIM positive control arm ensures that any negative result from the 3-MIM extract is a true reflection of structural inactivity, rather than an artifact of the SGF incubation or extraction process. A vehicle-only (DMSO) negative control establishes the basal luminescence baseline.

  • Step-by-Step Methodology:

    • Cell Seeding : Seed MCF-7 cells stably transfected with an XRE-luciferase reporter plasmid into 96-well plates (1x10^4 cells/well).

    • Treatment : Treat cells with the reconstituted SGF extracts from Protocol 1 (diluted in culture media to an equivalent of 10 µM initial compound concentration).

    • Controls : Run parallel treatments with 10 µM pure DIM (Positive Control) and 0.1% DMSO (Negative Control).

    • Detection : After 24 hours of incubation, lyse the cells and add luciferin substrate. Quantify luminescence using a microplate reader.

ValidationWorkflow Step1 1. Compound Preparation (Equimolar I3C & 3-MIM in DMSO) Step2 2. SGF Incubation (Simulated Gastric Fluid, 37°C, 1h) Step1->Step2 Step3 3. Organic Extraction (Ethyl Acetate Partitioning) Step2->Step3 Step4A 4A. LC-MS/MS Analysis (Quantify DIM vs. Intact 3-MIM) Step3->Step4A Step4B 4B. MCF-7 Cell Assay (AhR-Luciferase Reporter) Step3->Step4B

Self-validating experimental workflow for assessing indole condensation and AhR activity.

Quantitative Data Summary

The following table summarizes the established empirical data for I3C alongside the structure-activity relationship (SAR) predicted baseline for 3-MIM.

Property / Assay ParameterIndole-3-carbinol (I3C)(3-Methyl-1H-indol-5-yl)methanol
CAS Number 118-58-11780910-31-7[1]
Reactive Moiety 3-Hydroxymethyl5-Hydroxymethyl
Gastric Stability (pH 2.0) Highly Unstable (t1/2 < 5 min)Highly Stable (Monomer intact)
Primary In Vivo Metabolite 3,3'-Diindolylmethane (DIM)Unchanged Monomer
AhR Agonism (EC50) Active via DIM (~1-10 μM)Inactive (Predicted >100 μM)
CYP1A2 Induction Strong[5]Negligible
Cell Cycle Arrest G1 Phase Arrest[4]Undetermined

References

1.[4] Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives Source: PMC / NIH URL:

2.[1] 1780910-31-7 | (3-Methyl-1h-indol-5-yl)methanol Source: ChemScene URL:

3.[3] Unveiling the Multifaceted Pharmacological Actions of Indole-3-Carbinol and Diindolylmethane: A Comprehensive Review Source: MDPI URL:

4.[2] indole-3-carbinol: a review on current trends and future prospects Source: ResearchGate URL:

5.[5] Indole-3-carbinol (I3C) in cancer therapy: Mechanisms, clinical potential, and future perspectives Source: Ukaaz Publications URL:

6.[6] Indole-3-carbinol: a plant hormone combatting cancer Source: F1000Research URL:

Sources

Comparative

Spectroscopic Comparison of (3-methyl-1H-indol-5-yl)methanol Isomers: A Comprehensive Guide

Introduction Indole derivatives, particularly hydroxymethyl-substituted indoles, are highly privileged pharmacophores in drug discovery. They serve as critical building blocks for the synthesis of triptans, KasA inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole derivatives, particularly hydroxymethyl-substituted indoles, are highly privileged pharmacophores in drug discovery. They serve as critical building blocks for the synthesis of triptans, KasA inhibitors for Mycobacterium tuberculosis, and serotonin receptor modulators [1]. During the synthesis of these compounds, differentiating positional isomers—such as (3-methyl-1H-indol-5-yl)methanol and its regioisomers—presents a frequent analytical challenge. Because these isomers share identical molecular weights, functional groups, and often exhibit similar chromatographic retention times, standard separation methods fall short.

As an Application Scientist, establishing a robust, self-validating analytical workflow is paramount. This guide provides an objective, data-driven comparison of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlining the causality behind each experimental choice.

Structural Overview & Isomeric Alternatives

To objectively evaluate the spectroscopic signatures, we must compare the target compound against its most common synthetic regioisomers. The position of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups alters the electronic environment and symmetry of the indole core, driving the spectroscopic differences.

  • Target: (3-methyl-1H-indol-5-yl)methanol (Substitution at C-3 and C-5)

  • Alternative A (Benzenoid Regioisomer): (3-methyl-1H-indol-4-yl)methanol (Substitution at C-3 and C-4)

  • Alternative B (Benzenoid Regioisomer): (3-methyl-1H-indol-6-yl)methanol (Substitution at C-3 and C-6)

  • Alternative C (Pyrrole Regioisomer): (2-methyl-1H-indol-5-yl)methanol (Substitution at C-2 and C-5)

Spectroscopic Differentiation Strategy

¹H NMR: The Gold Standard for Substitution Patterns

The most definitive method for distinguishing indole isomers is ¹H NMR spectroscopy. The differentiation relies entirely on the spin-spin coupling constants ( J -values) of the protons on the benzenoid ring[2].

  • The 5-yl Isomer (Target): The hydroxymethyl group at C-5 creates an AMX spin system on the benzene ring. H-4 appears as a narrowly coupled doublet ( J≈1.5 Hz) because it only undergoes meta-coupling with H-6. H-7 appears as a widely coupled doublet ( J≈8.5 Hz) due to ortho-coupling with H-6. H-6 is a doublet of doublets (dd) due to simultaneous ortho-coupling with H-7 and meta-coupling with H-4.

  • The 4-yl Isomer (Alternative A): Substitution at C-4 leaves H-5, H-6, and H-7 intact, forming an ABC spin system. H-6 appears as a distinct triplet (or overlapping dd, J≈7.5 Hz), flanked by two ortho-coupled doublets (H-5 and H-7).

  • The 6-yl Isomer (Alternative B): This also forms an AMX system, but the electronic shielding and positions are reversed. H-7 is now the isolated meta-coupled doublet ( J≈1.5 Hz), while H-4 is the ortho-coupled doublet ( J≈8.5 Hz).

  • The 2-methyl vs. 3-methyl (Alternative C): To differentiate substitution on the pyrrole ring, observe the isolated proton. In 3-methyl indoles, H-2 appears as a sharp singlet (or broad singlet due to NH coupling) around 7.0–7.2 ppm. In 2-methyl indoles, H-3 appears significantly upfield around 6.2 ppm due to the strong shielding effect of the aromatic ring's π -cloud [3].

2D NMR (HMBC): Validating Carbon Connectivity

When 1D ¹H NMR is ambiguous—often due to overlapping multiplet signals in complex mixtures—Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating system. By irradiating the methylene protons of the hydroxymethyl group ( ≈4.6 ppm), we observe 2-bond and 3-bond couplings to the quaternary carbons of the indole core [4].

HMBC CH2 CH2 Protons (~4.6 ppm) C5 C-5 (Quaternary) 2-bond coupling CH2->C5 ²J (Strong) C4 C-4 (CH) 3-bond coupling CH2->C4 ³J (Medium) C6 C-6 (CH) 3-bond coupling CH2->C6 ³J (Medium)

Caption: HMBC 2D NMR correlation logic for validating the C-5 hydroxymethyl position.

IR Spectroscopy: Out-of-Plane Bending

While NMR provides atomic-level connectivity, IR spectroscopy offers rapid confirmation of the substitution pattern via the Out-of-Plane (OOP) C-H bending vibrations in the fingerprint region (900–650 cm⁻¹).

  • 1,2,4-Trisubstituted benzene (5-yl and 6-yl isomers): Typically shows two bands: one strong band at 850–800 cm⁻¹ (isolated H) and another at 880–860 cm⁻¹.

  • 1,2,3-Trisubstituted benzene (4-yl isomer): Characterized by a strong, single band at 780–760 cm⁻¹ indicating three adjacent hydrogen atoms.

Quantitative Data Comparison

The table below synthesizes the expected spectroscopic data for the target and its primary alternatives, providing a quick-reference matrix for structural elucidation.

Feature(3-methyl-1H-indol-5-yl)methanol(3-methyl-1H-indol-4-yl)methanol(3-methyl-1H-indol-6-yl)methanol(2-methyl-1H-indol-5-yl)methanol
Benzenoid Spin System AMX (H-4, H-6, H-7)ABC (H-5, H-6, H-7)AMX (H-4, H-5, H-7)AMX (H-4, H-6, H-7)
H-4 Signal Doublet ( J≈1.5 Hz)— (Substituted)Doublet ( J≈8.5 Hz)Doublet ( J≈1.5 Hz)
H-6 Signal dd ( J≈8.5,1.5 Hz)Triplet ( J≈7.5 Hz)— (Substituted)dd ( J≈8.5,1.5 Hz)
H-7 Signal Doublet ( J≈8.5 Hz)Doublet ( J≈7.5 Hz)Doublet ( J≈1.5 Hz)Doublet ( J≈8.5 Hz)
Pyrrole Proton H-2 Singlet ( ≈7.1 ppm)H-2 Singlet ( ≈7.1 ppm)H-2 Singlet ( ≈7.1 ppm)H-3 Singlet ( ≈6.2 ppm)
IR OOP C-H Bend 850–800 cm⁻¹, 880–860 cm⁻¹780–760 cm⁻¹ (Single strong)850–800 cm⁻¹, 880–860 cm⁻¹850–800 cm⁻¹, 880–860 cm⁻¹

Experimental Protocol: Self-Validating NMR Acquisition

To ensure E-E-A-T standards, the following protocol details the causality behind experimental choices for acquiring high-fidelity NMR data. Do not deviate from the solvent choice, as indole chemical shifts are highly solvent-dependent.

  • Sample Preparation: Dissolve 10-15 mg of the indole isomer in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is strictly preferred over CDCl 3​ because its strong hydrogen-bonding capacity disrupts intermolecular solute-solute interactions. This sharpens the broad N-H and O-H signals and prevents concentration-dependent chemical shift drifting.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS).

    • Causality: TMS acts as a precise 0.00 ppm reference. Because the chemical shift differences between the H-4 and H-7 protons of different regioisomers can be subtle, an internal lock is mandatory.

  • Acquisition Parameters (1D ¹H NMR):

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Causality: Ensures complete longitudinal relaxation ( T1​ ) of the quaternary carbons and the broad N-H proton, which is essential for accurate integration ratios.

  • 2D HMBC Acquisition:

    • Set the long-range coupling constant evolution time to 65 ms (optimized for J≈8 Hz).

    • Causality: This specific delay time maximizes the signal intensity for 3-bond correlations from the hydroxymethyl protons to the aromatic carbons, definitively placing the substituent on the ring.

Workflow Start Unknown Indole Isomer NMR1H ¹H NMR (1D) Analyze Splitting Patterns Start->NMR1H IR IR Spectroscopy Analyze OOP C-H Bending Start->IR MS Mass Spectrometry Analyze Fragmentation (-OH, -CH2OH) Start->MS NMR2D 2D NMR (HMBC/HSQC) Map Carbon Connectivity NMR1H->NMR2D If ambiguous Result Isomer Confirmed NMR1H->Result If clear AMX/ABC NMR2D->Result IR->Result MS->Result

Caption: Analytical workflow for the spectroscopic differentiation of indole regioisomers.

References

  • Kumar, P., et al. (2018). A Preclinical Candidate Targeting Mycobacterium tuberculosis KasA. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Centro de Biotecnología Genómica del IPN. (2014). Complete 1H NMR assignment of 3-formylindole derivatives. Available at:[Link]

  • ACS Publications. (2023). Shielding Effects of Aromatic (Indole) Ring for Structural Analysis. Journal of Natural Products. Available at:[Link]

  • ResearchGate. (2021). Electronic trends of indole substitution. Available at:[Link]

Validation

A Technical Guide to the Structure-Activity Relationship of 3-Methyl-Indole-5-Methanol Analogs

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-methyl-indole-5-methanol analogs, offering a comparative overview of their biological activities. Designed for researchers, scien...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-methyl-indole-5-methanol analogs, offering a comparative overview of their biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from published literature to elucidate how structural modifications to this indole scaffold influence its therapeutic potential, primarily focusing on anti-inflammatory and anticancer properties.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing novel therapeutic agents. The 3-methyl-indole-5-methanol core, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the SAR of this specific class of indole analogs, providing a framework for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity: A Focus on Anti-Inflammatory and Anticancer Effects

While specific comparative studies on a homologous series of 3-methyl-indole-5-methanol analogs are not extensively available in the public domain, we can infer SAR principles from studies on closely related 3-methyl-indole and other substituted indole derivatives.[2][3] The following sections will present a logical synthesis of these findings to construct a comparative guide.

Anti-Inflammatory Activity

Recent research has highlighted the potential of 3-methyl indole derivatives as anti-inflammatory agents.[2] The anti-inflammatory effects of these compounds are often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay.

Table 1: Comparative Anti-Inflammatory Activity of Substituted 3-Methyl-Indole Analogs

Compound IDR1 (at N-1)R2 (at C-2)R5 (at C-5)% Inhibition of Paw Edema (at 6h)Reference
10d BenzoylPhenylSO2Me78.8%[4]
10e 4-ChlorobenzoylPhenylSO2MeNot Reported at 6h (73.5% at 1h)[4]
10f 4-MethoxybenzoylPhenylSO2Me57.9%[4]
Indomethacin 4-ChlorobenzoylMethylMethoxy88.4%[4]

This table is a representative example based on available data for 3-methyl-2-phenyl-1-substituted-indole derivatives, which share key structural features with the topic of this guide. Direct comparative data for a series of 3-methyl-indole-5-methanol analogs with varying substitutions is needed for a complete SAR analysis.

Key SAR Insights for Anti-Inflammatory Activity:

  • Substitution at N-1: The nature of the substituent at the indole nitrogen (N-1) significantly impacts anti-inflammatory potency. In a series of 3-methyl-2-phenyl-1-substituted-indole derivatives, a benzoyl group at N-1 (compound 10d ) conferred potent anti-inflammatory activity, comparable to the standard drug indomethacin.[4]

  • Substitution on the Benzoyl Ring: Electron-withdrawing groups, such as a chloro-substituent on the N-1 benzoyl moiety (as seen in indomethacin), appear to be beneficial for activity.[4]

  • Role of the 5-Position: The presence of a methanesulfonyl (SO2Me) group at the 5-position in compounds 10d-f contributes to their anti-inflammatory effects.[4] This suggests that modifications at the 5-position of the indole ring are crucial for modulating this activity.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[5] Derivatives of 3-substituted indoles have demonstrated significant inhibition of cancer cell proliferation.[3]

Table 2: Comparative Anticancer Activity of Substituted Indole Derivatives

Compound IDCancer Cell LineIC50 (µM)Key Structural FeaturesReference
4o SK-OV-3 (Ovarian)~155-bromo, 3-(N-methyl-N-(4-methylphenyl)aminomethyl)[3]
4p SK-OV-3 (Ovarian)~155-bromo, N-methyl, 3-(N-methyl-N-(4-methylphenyl)aminomethyl)[3]
4q HT-29 (Colon)~155-methoxy, 3-(N-methyl-N-(4-methoxyphenyl)aminomethyl)[3]
4r SK-OV-3 (Ovarian)~125-bromo, 3-(N-methyl-N-(4-chlorophenyl)aminomethyl)[3]
7c HepG2 (Liver)Highly Active(Tetrazol-5-yl)methylindole derivative[6]
7d HepG2 (Liver)Highly Active(Tetrazol-5-yl)methylindole derivative[6]

This table presents data for various 3-substituted indole derivatives to illustrate general SAR principles. A direct comparison of a homologous series of 3-methyl-indole-5-methanol analogs is required for a definitive SAR.*

Key SAR Insights for Anticancer Activity:

  • Importance of the 5-Position: Structure-activity relationship studies on 3-substituted indoles revealed that the presence of a substituent at the 5-position of the indole ring is important for anticancer activity.[3] Halogen (bromo) and methoxy substitutions have shown to be effective.

  • N-Alkylation: In some series of indole compounds, N-alkylation has been shown to significantly increase activity against various cancer cell lines.[7]

  • Nature of the 3-Substituent: The complexity and nature of the substituent at the 3-position play a crucial role. For instance, the presence of aryl and heteroaryl moieties can significantly influence the cytotoxic potency.[3][6]

Mechanistic Insights: Modulation of Key Signaling Pathways

Indole derivatives exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and chronic inflammation.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Indole-3-carbinol (I3C), a related natural product, and its derivatives have been shown to suppress the proliferation of various tumor cells by targeting this pathway.[8][9] It is plausible that 3-methyl-indole-5-methanol analogs could also exert their anticancer effects through the inhibition of key kinases in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indole_Analog 3-Methyl-Indole-5-Methanol Analog Indole_Analog->PI3K Inhibition Indole_Analog->Akt Inhibition Indole_Analog->mTORC1 Inhibition NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression Indole_Analog 3-Methyl-Indole-5-Methanol Analog Indole_Analog->IKK Inhibition Indole_Analog->NFkB_active Inhibition of Translocation

Caption: Potential modulation of the NF-κB signaling pathway by 3-methyl-indole-5-methanol analogs.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used to evaluate the anti-inflammatory and anticancer activities of 3-methyl-indole-5-methanol analogs.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This widely accepted model is used to assess the acute anti-inflammatory activity of novel compounds. [10][11] Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose), the standard group receives a reference drug (e.g., Indomethacin, 10 mg/kg), and the test groups receive the 3-methyl-indole-5-methanol analogs at various doses, typically administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat. [12]4. Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection. [5]5. Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group. Statistical significance is determined using one-way ANOVA followed by a suitable post-hoc test.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [13][14] Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the 3-methyl-indole-5-methanol analogs and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. [3]4. Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for the MTT Cell Viability Assay.

Mechanistic Studies: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting is a key technique to investigate the effect of compounds on the expression and phosphorylation status of proteins within a specific signaling pathway. [8][9] Protocol:

  • Cell Lysis: Cells treated with the indole analogs are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour and then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR. [8]6. Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The 3-methyl-indole-5-methanol scaffold holds significant promise for the development of novel anti-inflammatory and anticancer agents. The available data on related indole derivatives suggest that strategic modifications at the N-1, C-3, and C-5 positions can profoundly influence biological activity. Future research should focus on the systematic synthesis and evaluation of a focused library of 3-methyl-indole-5-methanol analogs to establish a more definitive structure-activity relationship. Such studies, coupled with in-depth mechanistic investigations, will be crucial for advancing these promising compounds toward clinical development.

References

  • Di S, et al. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. Semin Cancer Biol. 2017 Oct;46:132-137.
  • Khan, FW, et al. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents Med Chem. 2014; 14(3): 349–358.
  • BenchChem. Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone. 2025.
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  • Morris, CJ. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. 2001 May 15; 14(1): 5.4.1-5.4.7.
  • Akhtar, MJ, et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024; 29(20):4759.
  • Abdellatif, KRA, et al. 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. 2015 Mar 23;31(sup2):138-46.
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  • Srivastava, AK, et al. Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. 2025 Jan 10; 54(1).
  • An, R, et al. 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.
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  • National Center for Biotechnology Information. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Signal Transduction and Targeted Therapy. 2022; 7: 23.
  • Springer Nature Experiments.
  • bioRxiv. NRF2-Dependent Anti-Inflammatory Activity of Indole via Cell Surface Receptor Signaling in Murine Macrophages. 2025 Dec 23.
  • Kim, H, et al. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276. International Immunopharmacology. 2021 Nov;100:108092.
  • ResearchGate.
  • Radwan, MAA, et al. Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry. 2007 Jun 1;15(11):3832-41.
  • Wang, Q-S, et al. Anti-Inflammatory and Anti-Nociceptive Activities of Methanol Extract from Aerial Part of Phlomis younghusbandii Mukerjee. PLoS ONE. 2014 Mar 5;9(3):e89149.
  • Srivastava, AK, et al. Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. 2025 Jan 10; 54(1).
  • Abdel-Aziem, A, et al. Anticancer activity of new (tetrazol-5-yl)methylindole derivatives and their acyclic c-nucleoside analogs. Pharmaceutical Chemistry Journal. 2012; 46: 668–676.
  • Salman, AS, et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. 2015; 5, 81-99.
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Sources

Comparative

A Comparative Guide to the Purity Validation of (3-methyl-1H-indol-5-yl)methanol by Elemental Analysis

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The heterocyclic compound,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The heterocyclic compound, (3-methyl-1H-indol-5-yl)methanol (Molecular Formula: C₁₀H₁₁NO, Molecular Weight: 161.20), serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its purity directly impacts the safety, efficacy, and reproducibility of subsequent research and manufacturing processes. This guide provides an in-depth comparison of elemental analysis with other prevalent analytical techniques for the purity validation of this key indole derivative.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of impurities, even in trace amounts, can have significant consequences in drug development. They can alter the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API), lead to unforeseen side reactions, and compromise the stability of the drug product. Therefore, robust and accurate analytical methods for purity determination are paramount.[3][4]

Elemental Analysis: A Fundamental Approach to Purity Verification

Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, is a foundational technique that determines the mass fractions of these elements in a sample.[5][6] By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula, a direct and quantitative measure of purity can be obtained.[7] The underlying principle of modern elemental analyzers is the complete and instantaneous combustion of the sample in a high-oxygen environment.[6][8]

The process, often referred to as the Pregl-Dumas method, involves the following key stages:

  • Combustion: The sample is combusted at a high temperature (typically 900-1100°C) in a stream of pure oxygen.[9][10] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂).

  • Separation: The resulting gases are passed through a series of columns to separate them. This is often achieved using gas chromatography principles.[10][11]

  • Detection: The concentration of each gas is measured using a thermal conductivity detector (TCD) or other specialized detectors.[9][11]

  • Quantification: The instrument's software calculates the percentage of each element present in the original sample.

An accepted deviation of the experimental results from the calculated theoretical values is typically within ±0.4%, which is a common requirement by many scientific journals for publication of new compounds.[5][12]

Experimental Protocol: Elemental Analysis of (3-methyl-1H-indol-5-yl)methanol

Objective: To determine the elemental composition (C, H, N) of a synthesized batch of (3-methyl-1H-indol-5-yl)methanol and assess its purity against the theoretical values.

Instrumentation: A CHN elemental analyzer (e.g., Thermo Flash 2000 or similar).[9]

Procedure:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried (3-methyl-1H-indol-5-yl)methanol sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

  • Analysis: Introduce the encapsulated sample into the elemental analyzer. The instrument will automatically perform the combustion, separation, and detection steps.

  • Data Acquisition: The instrument's software will generate a report with the weight percentages of Carbon, Hydrogen, and Nitrogen.

  • Purity Calculation: Compare the experimental percentages with the theoretical values for C₁₀H₁₁NO (C: 74.51%, H: 6.88%, N: 8.69%).

Visualizing the Elemental Analysis Workflow

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 CHN Analyzer cluster_2 Data Analysis Sample Weigh ~2-3 mg of (3-methyl-1H-indol-5-yl)methanol Encapsulate Place in Tin Capsule Sample->Encapsulate Combustion High-Temperature Combustion (900-1100°C in O₂) Encapsulate->Combustion Separation Gas Chromatographic Separation Combustion->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Quantify CO₂, H₂O, N₂ Detection->Quantification Report Generate %C, %H, %N Report Quantification->Report Comparison Compare with Theoretical Values Report->Comparison

Caption: Workflow for Elemental Analysis of (3-methyl-1H-indol-5-yl)methanol.

Comparative Purity Validation Techniques

While elemental analysis provides a fundamental assessment of purity, it is often complemented by other analytical techniques that offer different insights into the sample's composition.[13] The most common alternatives are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the purity assessment of pharmaceutical compounds.[14] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[15] For indole derivatives, reversed-phase HPLC (RP-HPLC) is a common and effective method.[16][17]

Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the hydrophobicity of the analytes. The main compound and any impurities are separated based on their retention times, and the purity is typically calculated from the relative peak areas in the chromatogram.[15]

Objective: To determine the purity of (3-methyl-1H-indol-5-yl)methanol by separating it from potential impurities using RP-HPLC.

Instrumentation: An HPLC system equipped with a UV detector, a C18 column, and data acquisition software.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid to improve peak shape.[15]

  • Sample Preparation: Accurately prepare a solution of (3-methyl-1H-indol-5-yl)methanol in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter.[15]

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (UV)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Analysis: Inject the sample solution into the HPLC system and run the analysis.

  • Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used to assess purity.[18][19] ¹H NMR is particularly useful for detecting and quantifying impurities that contain protons.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei.[20] The chemical shift of a nucleus provides information about its chemical environment, and the integral of a signal is proportional to the number of nuclei giving rise to that signal. By comparing the integrals of signals from the main compound to those of impurities, a quantitative assessment of purity can be made.[18][21]

Objective: To assess the purity of (3-methyl-1H-indol-5-yl)methanol by identifying and quantifying any proton-containing impurities.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of (3-methyl-1H-indol-5-yl)methanol in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of an internal standard with a well-defined chemical shift if quantitative analysis (qNMR) is desired.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Identify the characteristic peaks of (3-methyl-1H-indol-5-yl)methanol. Look for any additional peaks that may correspond to impurities. The purity can be estimated by comparing the integration of the main compound's peaks to the integration of impurity peaks.

Comparison of Purity Validation Methods

ParameterElemental Analysis (CHN)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Combustion and detection of elemental gases.[11][22]Differential partitioning between stationary and mobile phases.[15]Nuclear spin transitions in a magnetic field.[18][20]
Information Provided Elemental composition (%C, %H, %N).[7]Number and relative abundance of components.[15]Structural information and quantification of proton-containing species.[18][21]
Strengths - Direct measure of elemental purity- High accuracy and precision- Well-established and robust method- High sensitivity and resolution- Can separate complex mixtures- Widely applicable to a range of compounds- Provides structural confirmation- Non-destructive- Can identify unknown impurities
Limitations - Does not provide information on the nature of impurities- Insensitive to isomeric impurities- Requires a pure, homogeneous sample- Requires development of a specific method- Impurities that do not absorb UV may not be detected- Quantification relies on response factors- Lower sensitivity compared to HPLC- Can be complex to interpret- Quantification requires an internal standard
Typical Application Final purity confirmation of a synthesized compound.Routine quality control, in-process control, and impurity profiling.[3]Structural verification and purity assessment, especially for reference standards.[18]
Visualizing the Comparative Workflows

Comparative_Workflows cluster_EA Elemental Analysis cluster_HPLC HPLC cluster_NMR NMR Spectroscopy EA_Start Combustion EA_Process Gas Separation & Detection EA_Start->EA_Process EA_End Elemental Composition (%) EA_Process->EA_End HPLC_Start Injection & Separation HPLC_Process UV Detection HPLC_Start->HPLC_Process HPLC_End Chromatogram (Peak Areas) HPLC_Process->HPLC_End NMR_Start Sample in Magnetic Field NMR_Process RF Pulse & Signal Acquisition NMR_Start->NMR_Process NMR_End Spectrum (Chemical Shifts & Integrals) NMR_Process->NMR_End

Caption: High-level comparison of analytical workflows.

Conclusion: An Integrated Approach to Purity Validation

For a comprehensive and robust validation of the purity of (3-methyl-1H-indol-5-yl)methanol, a multi-faceted approach is recommended. Elemental analysis serves as an excellent primary method to confirm the correct elemental composition, providing a fundamental measure of purity.[5][13] However, to gain a complete picture of the impurity profile, it should be used in conjunction with a high-resolution separation technique like HPLC, which can detect and quantify minor components.[14][16] Furthermore, NMR spectroscopy is invaluable for confirming the identity of the main compound and can provide structural information about any significant impurities.[18][21]

The choice of method or combination of methods will ultimately depend on the specific requirements of the research or drug development stage, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[23][24] By integrating these powerful analytical techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products.

References

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  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

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  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

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  • Fraunhofer IFAM. (2026, February 27). Elemental Analysis (CHNS, ONH) - Precise material analysis. Retrieved from [Link]

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  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Retrieved from [Link]

  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • Contract Laboratory. (2024, November 15). Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

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  • SciSpace. (2012, December 4). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC. Retrieved from [Link]

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  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

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  • MDPI. (2022, October 21). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

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Validation

A Researcher's Guide to Investigating the Cross-Reactivity of (3-methyl-1H-indol-5-yl)methanol

Introduction: The Indole Scaffold and the Selectivity Imperative The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indole Scaffold and the Selectivity Imperative

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have made it a cornerstone of modern drug discovery, leading to treatments for cancer, inflammation, and neurological disorders.[3][4][5] (3-methyl-1H-indol-5-yl)methanol, with its simple substituted indole core, represents a foundational structure within this chemical class.

However, the very versatility that makes the indole scaffold attractive also presents a significant challenge: the potential for off-target binding and cross-reactivity.[6] A molecule designed for a specific receptor or enzyme may interact with unintended targets, leading to unexpected side effects or diminished efficacy. Therefore, a thorough investigation of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental aspect of understanding its biological activity and therapeutic potential.

This guide provides a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of (3-methyl-1H-indol-5-yl)methanol. We will move beyond a simple listing of methods to explain the scientific rationale behind each experimental choice, offering field-proven insights into building a robust, self-validating selectivity profile. We will explore structurally-informed predictions for potential cross-reactivity and provide detailed protocols for their empirical validation.

Structural Rationale and Predicted Cross-Reactivity Targets

The structure of (3-methyl-1H-indol-5-yl)methanol offers clues to its potential biological interactions. The indole nucleus is isosteric with tryptophan, making it a candidate for binding to proteins that recognize this essential amino acid.[4] The substitutions—a methyl group at the C3 position and a hydroxymethyl group at the C5 position—modify its electronic and steric properties, influencing binding affinity and selectivity.

Based on extensive literature on indole derivatives, we can hypothesize several major classes of proteins as potential cross-reactivity targets for (3-methyl-1H-indol-5-yl)methanol.

Serotonin (5-HT) Receptors

The structural similarity between the indole nucleus and serotonin (5-hydroxytryptamine) is striking.[4][7] This makes serotonin receptors, particularly subtypes like 5-HT1A and 5-HT2A, primary candidates for off-target interactions.[8][9] These G protein-coupled receptors (GPCRs) are crucial in regulating mood, cognition, and sleep, and unintended modulation can lead to significant central nervous system (CNS) side effects.[7] Binding is often anchored by key interactions, such as with a conserved aspartate residue (Asp3.32) in the orthosteric binding pocket.[7][8]

Protein Kinases

The ATP-binding site of protein kinases is a common target for indole-based compounds.[3][6] While many kinase inhibitors are larger and more complex, the indole scaffold can serve as a foundational "hinge-binding" motif. The high degree of conservation in the kinase active site means that a compound targeting one kinase may inadvertently inhibit others, leading to a broad kinome-wide activity profile.[10][11] A comprehensive kinase screen is therefore essential to rule out unintended anti-proliferative or signaling effects.

Tubulin

Certain indole derivatives are known to interfere with microtubule dynamics by binding to tubulin, often at the colchicine binding site.[12][13][14] This disruption of the cellular cytoskeleton is a key mechanism for many anticancer agents.[1][3] While (3-methyl-1H-indol-5-yl)methanol lacks some of the complex substitutions seen in potent tubulin inhibitors, the core scaffold's potential for this interaction warrants investigation, especially if the compound is intended for non-cancer indications.

Cytochrome P450 (CYP) Enzymes

Indole-containing compounds can be substrates and modulators of CYP450 enzymes, the primary family of enzymes responsible for drug metabolism.[15][16] Inhibition or induction of CYP isoforms (e.g., CYP1A2, 2A6, 2E1, 3A4) can lead to significant drug-drug interactions, altering the pharmacokinetics of co-administered therapies.[17][18] Dehydrogenation of the indole ring by P450s can also lead to the formation of reactive electrophilic intermediates, which pose a risk for toxicity.[17]

A Phased Experimental Workflow for Cross-Reactivity Profiling

A systematic, tiered approach is the most efficient way to build a comprehensive selectivity profile. We recommend starting with broad, high-throughput screens and progressing to more focused, mechanistic studies for any identified "hits."

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic & Functional Studies A Test Compound: (3-methyl-1H-indol-5-yl)methanol B Tier 1: Primary Target Assay (e.g., Enzyme activity, Receptor binding) A->B Validate On-Target Activity C Tier 2: Broad Cross-Reactivity Panels (Single high concentration) A->C Initiate Off-Target Screening D Dose-Response Assays (IC50 / EC50 / Ki determination) C->D Hits >50% inhibition E Orthogonal Assays (e.g., Cell-based vs. Biochemical) D->E Confirmed Hits F Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) E->F Validate Cellular Activity G Downstream Functional Assays (e.g., Phosphorylation, Reporter gene) F->G H Final Selectivity Profile G->H

Figure 1. A tiered workflow for systematic cross-reactivity profiling.

Comparative Analysis: Experimental Protocols

Here we provide detailed, step-by-step methodologies for assessing the predicted cross-reactivity of (3-methyl-1H-indol-5-yl)methanol against key target classes.

Protocol 1: Kinase Selectivity Profiling

Rationale: This experiment provides a broad overview of the compound's activity across the human kinome. Using a service that profiles against a large panel at a fixed ATP concentration (approximating the Km) allows for a standardized comparison of intrinsic inhibitor affinities.[19]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of (3-methyl-1H-indol-5-yl)methanol in 100% DMSO.

  • Assay Provider: Submit the compound to a commercial kinase profiling service (e.g., Promega's Kinase Selectivity Profiling Systems, Eurofins DiscoverX).[20][21]

  • Primary Screen: Request a screen against a broad panel of >200 human kinases at a single compound concentration (typically 1 µM or 10 µM).

  • Assay Principle: Most services utilize luminescent ADP-Glo™ or radiolabel-based [33P]-ATP filter binding assays to measure kinase activity.[19][20] The luminescence or radioactivity is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Results are typically provided as Percent Inhibition relative to a DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Hit Identification: Identify any kinases inhibited by >50% at the screening concentration.

  • Follow-up: For any identified hits, perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Kinase Target% Inhibition @ 1µM (Hypothetical)IC50 (µM) (Hypothetical)Kinase Family
Target Kinase X95%0.05Tyrosine Kinase
Off-Target Kinase A78%1.2Ser/Thr Kinase
Off-Target Kinase B62%5.8Ser/Thr Kinase
Off-Target Kinase C15%> 25Tyrosine Kinase
Protocol 2: Serotonin Receptor Binding Assay

Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor. This protocol assesses direct binding to 5-HT2A receptors, a common off-target for indole-based molecules.[9]

Methodology:

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human 5-HT2A receptors.

    • Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Compound Preparation: Perform serial dilutions of (3-methyl-1H-indol-5-yl)methanol in assay buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Setup (96-well plate):

    • Total Binding wells: Add 50 µL buffer, 50 µL [3H]ketanserin (at Kd concentration), and 100 µL membrane preparation.

    • Non-Specific Binding wells: Add 50 µL Mianserin, 50 µL [3H]ketanserin, and 100 µL membrane preparation.

    • Test Compound wells: Add 50 µL of each compound dilution, 50 µL [3H]ketanserin, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filter mat in a scintillation vial with scintillation cocktail. Quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50.

    • Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd) where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation:

Receptor TargetTest Compound Ki (µM) (Hypothetical)Reference Ligand Ki (µM)
Serotonin 5-HT2A8.5Ketanserin (0.002)
Serotonin 5-HT1A> 508-OH-DPAT (0.001)
Protocol 3: CYP450 Inhibition Assay

Rationale: Commercially available fluorescent-based assays provide a high-throughput method to screen for inhibition of the major drug-metabolizing CYP isoforms. This is a critical step for predicting potential drug-drug interactions.[18]

Methodology:

  • Materials:

    • Commercially available CYP450 inhibition assay kit (e.g., from Promega, Thermo Fisher). These kits include recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP1A2), a fluorogenic substrate for each, and reaction buffer with a NADPH regeneration system.

  • Compound Preparation: Prepare a dilution series of (3-methyl-1H-indol-5-yl)methanol and a known inhibitor for each CYP isoform (e.g., ketoconazole for CYP3A4) in the assay buffer.

  • Assay Setup (Black 96-well plate):

    • Add the test compound dilutions or control inhibitor to appropriate wells.

    • Initiate the reaction by adding the CYP enzyme/substrate mixture.

  • Incubation: Incubate the plate at 37°C for the time specified by the kit manufacturer (e.g., 30 minutes).

  • Detection: Stop the reaction and read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths. The fluorescent signal is proportional to enzyme activity.

  • Data Analysis:

    • Normalize the data to the no-inhibitor (100% activity) and background (0% activity) controls.

    • Plot the percent activity remaining versus the log concentration of the test compound.

    • Use non-linear regression to fit a dose-response curve and calculate the IC50 value for each CYP isoform.

Data Presentation:

CYP IsoformTest Compound IC50 (µM) (Hypothetical)Known Inhibitor IC50 (µM)Potential for DDI
CYP1A2> 100Furafylline (2.5)Low
CYP2C945.2Sulfaphenazole (0.3)Low
CYP2D615.8Quinidine (0.05)Moderate
CYP3A48.9Ketoconazole (0.03)High

Conclusion and Forward Look

This guide outlines a predictive and empirical framework for characterizing the cross-reactivity of (3-methyl-1H-indol-5-yl)methanol. By understanding the structural basis for the broad bioactivity of the indole scaffold, researchers can anticipate likely off-targets and design a logical, tiered screening cascade. The provided protocols for kinase, GPCR, and CYP450 profiling represent the core experimental workhorse for any comprehensive selectivity assessment.

The data generated from these studies are critical. A clean profile, where the potency against off-targets is significantly lower (ideally >100-fold) than against the primary target, builds confidence in a compound's specificity. Conversely, the early identification of cross-reactivity allows for data-driven decisions: to terminate a compound's development, to initiate structure-activity relationship (SAR) studies to engineer out the unwanted activity, or to repurpose the molecule if the off-target effect is therapeutically interesting. Ultimately, this rigorous, front-loaded approach to selectivity profiling is indispensable for the successful translation of a promising molecule into a safe and effective therapeutic.

References

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  • 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. MDPI.
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  • 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. MDPI.
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Comparative

A Comparative Benchmarking Guide to the Synthesis of (3-methyl-1H-indol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract (3-methyl-1H-indol-5-yl)methanol is a crucial building block in the synthesis of a multitude of pharmacologically active compounds. Its indole scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-methyl-1H-indol-5-yl)methanol is a crucial building block in the synthesis of a multitude of pharmacologically active compounds. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas.[1] This guide provides a comprehensive analysis of synthetic routes to this key intermediate, offering a comparative benchmark of established and modern methodologies. We will delve into detailed experimental protocols, analyze the underlying chemical principles, and present a clear, data-driven comparison to aid researchers in selecting the most suitable method for their specific needs.

Introduction: The Significance of the Indole Nucleus

The indole ring system is one of the most pervasive heterocyclic structures in nature and medicinal chemistry.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal scaffold for interacting with biological targets.[1] From anti-cancer agents to treatments for neurological disorders, indole-containing molecules have demonstrated remarkable therapeutic potential.[1][3][4] Consequently, efficient and scalable syntheses of functionalized indoles, such as (3-methyl-1H-indol-5-yl)methanol, are of paramount importance to the drug discovery and development pipeline.[5]

Methodology 1: The Classical Approach - Reduction of a Carboxylic Acid Intermediate

A well-established route to (3-methyl-1H-indol-5-yl)methanol involves the initial synthesis of a carboxylic acid or ester at the 5-position of the 3-methylindole core, followed by reduction. This approach offers reliability and is often the first consideration for many synthetic chemists.

Experimental Protocol: Synthesis via Reduction of Ethyl 3-methyl-1H-indole-5-carboxylate

Step 1: Synthesis of Ethyl 3-methyl-1H-indole-5-carboxylate

This step can be achieved through various indole synthesis methods, such as the Fischer, Reissert, or Bartoli indole syntheses, starting from appropriately substituted precursors.[2][6] For the purpose of this guide, we will assume the availability of 3-methyl-1H-indole and proceed with functionalization at the 5-position. A common method is the Friedel-Crafts acylation followed by oxidation, or direct carboxylation via a Grignard reagent.

Step 2: Reduction to (3-methyl-1H-indol-5-yl)methanol

  • Procedure: To a stirred solution of ethyl 3-methyl-1H-indole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford (3-methyl-1H-indol-5-yl)methanol.

Causality and Experimental Choices
  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols. Its high reactivity necessitates anhydrous conditions and careful handling.

  • Solvent: Anhydrous THF is a common solvent for LiAlH₄ reductions as it is inert to the reagent and effectively dissolves both the substrate and the reducing agent.

  • Quenching Procedure: The Fieser workup (sequential addition of water, aqueous base, and water) is a standard and effective method for quenching LiAlH₄ reactions, resulting in a granular precipitate that is easily removed by filtration.

Methodology 2: Direct Formylation and Subsequent Reduction

An alternative and often more direct approach involves the formylation of 3-methyl-1H-indole at the 5-position, followed by reduction of the resulting aldehyde.

Experimental Protocol: Synthesis via Vilsmeier-Haack Formylation and Sodium Borohydride Reduction

Step 1: 5-Formylation of 3-methyl-1H-indole (Vilsmeier-Haack Reaction)

  • Procedure: To a stirred solution of N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, phosphorus oxychloride (POCl₃, 1.2 eq) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of 3-methyl-1H-indole (1.0 eq) in DMF is then added dropwise, and the reaction is stirred at room temperature for 2-3 hours. The reaction mixture is then poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The precipitated solid, 3-methyl-1H-indole-5-carbaldehyde, is collected by filtration, washed with water, and dried.

Step 2: Reduction to (3-methyl-1H-indol-5-yl)methanol

  • Procedure: To a stirred solution of 3-methyl-1H-indole-5-carbaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification by column chromatography provides pure (3-methyl-1H-indol-5-yl)methanol.[7]

Causality and Experimental Choices
  • Formylation Reagent: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles.[8]

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is selective for the reduction of aldehydes and ketones in the presence of other functional groups like esters.[9] It is also safer and easier to handle.

  • Solvent: Methanol is a suitable solvent for NaBH₄ reductions as it is protic and helps to activate the carbonyl group for reduction.

Methodology 3: Grignard Reaction with Formaldehyde

A less common but potentially efficient route involves the formation of a Grignard reagent from a 5-halo-3-methylindole, followed by reaction with formaldehyde.

Experimental Protocol: Synthesis via Grignard Reagent

Step 1: Synthesis of 5-Bromo-3-methyl-1H-indole

This can be achieved by the direct bromination of 3-methyl-1H-indole.

Step 2: Formation of the Grignard Reagent and Reaction with Formaldehyde

  • Procedure: To a suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere, a small crystal of iodine is added as an initiator. A solution of 5-bromo-3-methyl-1H-indole (1.0 eq) in anhydrous THF is then added dropwise to maintain a gentle reflux. After the magnesium has been consumed, the resulting Grignard reagent is cooled to 0 °C. Gaseous formaldehyde, generated by heating paraformaldehyde, is then bubbled through the solution. Alternatively, a solution of paraformaldehyde in THF can be added. The reaction is stirred for 1-2 hours at room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography yields the desired product.

Causality and Experimental Choices
  • Grignard Reagent Formation: The formation of a Grignard reagent from an aryl halide is a classic organometallic reaction.[10][11] The indole N-H proton is acidic and will react with the Grignard reagent, so an excess of the Grignard reagent or protection of the N-H group may be necessary.

  • Formaldehyde Source: Gaseous formaldehyde is highly reactive but can be difficult to handle.[12] Using paraformaldehyde as a source of formaldehyde is often more convenient.[13]

Comparative Benchmarking

Parameter Methodology 1 (Carboxylic Acid Reduction) Methodology 2 (Formylation/Reduction) Methodology 3 (Grignard Reaction)
Overall Yield Moderate to HighHighVariable, can be moderate to high
Reagent Safety & Handling LiAlH₄ requires stringent anhydrous conditions and is highly reactive.POCl₃ is corrosive. NaBH₄ is relatively safe and easy to handle.Grignard reagents are moisture and air-sensitive. Formaldehyde is toxic.
Reaction Conditions Requires anhydrous conditions.Generally mild conditions.Requires anhydrous conditions and inert atmosphere.
Scalability Scalable, but handling large quantities of LiAlH₄ can be hazardous.Highly scalable and amenable to industrial production.[14]Scalability can be challenging due to the handling of Grignard reagents and formaldehyde.
Substrate Scope Generally tolerant of various functional groups on the indole ring.The Vilsmeier-Haack reaction is sensitive to strongly electron-withdrawing groups.Limited by the availability of the corresponding 5-haloindole and potential side reactions.
Cost-Effectiveness Can be cost-effective depending on the price of the starting carboxylic acid or ester.Generally cost-effective due to readily available reagents.Can be more expensive due to the cost of the haloindole and magnesium.

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_1 Methodology 1: Carboxylic Acid Reduction cluster_2 Methodology 2: Formylation and Reduction cluster_3 Methodology 3: Grignard Reaction Carboxylic Acid/Ester Carboxylic Acid/Ester LiAlH4 LiAlH4 Carboxylic Acid/Ester->LiAlH4 Reduction (3-methyl-1H-indol-5-yl)methanol_1 (3-methyl-1H-indol-5-yl)methanol_1 LiAlH4->(3-methyl-1H-indol-5-yl)methanol_1 Yield: Moderate-High 3-methyl-1H-indole 3-methyl-1H-indole Vilsmeier-Haack Vilsmeier-Haack 3-methyl-1H-indole->Vilsmeier-Haack Formylation Aldehyde Aldehyde Vilsmeier-Haack->Aldehyde NaBH4 NaBH4 Aldehyde->NaBH4 Reduction (3-methyl-1H-indol-5-yl)methanol_2 (3-methyl-1H-indol-5-yl)methanol_2 NaBH4->(3-methyl-1H-indol-5-yl)methanol_2 Yield: High 5-Bromo-3-methyl-1H-indole 5-Bromo-3-methyl-1H-indole Mg Mg 5-Bromo-3-methyl-1H-indole->Mg Grignard Formation Grignard Reagent Grignard Reagent Mg->Grignard Reagent Formaldehyde Formaldehyde Grignard Reagent->Formaldehyde Addition (3-methyl-1H-indol-5-yl)methanol_3 (3-methyl-1H-indol-5-yl)methanol_3 Formaldehyde->(3-methyl-1H-indol-5-yl)methanol_3 Yield: Variable

Caption: Comparative workflow of the three synthetic methodologies.

Conclusion and Recommendations

For the synthesis of (3-methyl-1H-indol-5-yl)methanol, Methodology 2 (Formylation and Reduction) emerges as the most advantageous route for general laboratory and potential scale-up applications. It offers a combination of high yields, mild reaction conditions, and the use of a safer reducing agent (NaBH₄) compared to LiAlH₄. The Vilsmeier-Haack formylation is a robust and well-documented reaction for indoles.

Methodology 1 remains a viable and reliable option, particularly if the corresponding carboxylic acid or ester is readily available or easily synthesized. However, the safety considerations associated with LiAlH₄ make it less ideal for large-scale synthesis.

Methodology 3 is a mechanistically interesting alternative but presents more practical challenges in terms of reagent handling and potential side reactions, making it less suitable for routine synthesis unless the 5-haloindole is a readily accessible starting material.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, scale of the reaction, and safety infrastructure. This guide provides the necessary data and rationale to make an informed decision.

References

  • Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Bentham Science. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Retrieved from [Link]

  • Elsevier. (2023). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. Retrieved from [Link]

  • ACS Publications. (2024). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. ACS Omega. Retrieved from [Link]

  • MDPI. (2014). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules. Retrieved from [Link]

  • ResearchGate. (2015). Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde: Application to the Synthesis of Turbomycin B and Vibrindole A Derivatives. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PubMed Central. Retrieved from [Link]

  • CHIMIA. (2018). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. Retrieved from [Link]

  • ACS Publications. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters. Retrieved from [Link]

  • SlideShare. (2017). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • PubMed. (1994). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Retrieved from [Link]

  • Google Patents. (2010). CN101921223A - Synthesis method of indole-3-methanol. Google Patents.
  • MDPI. (2017). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (2012). A novel multi-component reaction of indole, formaldehyde, and tertiary aromatic amines. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules. Retrieved from [Link]

  • MDPI. (2022). Domino Aza-Michael-S N Ar-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. Molecules. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2009). ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. ResearchGate. Retrieved from [Link]

  • YouTube. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. Leah4sci. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indoline synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. (2003). Discussion Addendum for: SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE. Organic Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link]

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  • Taylor & Francis Online. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. Retrieved from [Link]

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Validation

In Silico Docking Studies of (3-methyl-1H-indol-5-yl)methanol: A Comparative Guide to AutoDock Vina, Glide, and GOLD

Executive Summary The accurate prediction of ligand-protein interactions is a cornerstone of modern structure-based drug design. This guide provides an objective, deeply technical comparison of three premier molecular do...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate prediction of ligand-protein interactions is a cornerstone of modern structure-based drug design. This guide provides an objective, deeply technical comparison of three premier molecular docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using (3-methyl-1H-indol-5-yl)methanol as the benchmark ligand against the Cyclooxygenase-2 (COX-2) target protein. By deconstructing the algorithmic causality behind each software's performance, this guide equips researchers with the mechanistic insights needed to select the optimal tool for evaluating functionalized indole scaffolds.

Scientific Rationale: The Ligand-Target System

To establish a self-validating experimental framework, we must first understand the physicochemical logic of our chosen system.

  • The Ligand: (3-methyl-1H-indol-5-yl)methanol (CAS 1780910-31-7)[1] is a highly functionalized indole derivative. The indole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized to mimic the arachidonic acid substrate in anti-inflammatory drug development[2]. The hydrophobic methyl-indole core is designed to anchor into lipophilic pockets, while the C5-methanol group introduces a flexible hydrogen-bond donor/acceptor, presenting a unique conformational sampling challenge for docking algorithms.

  • The Target: Cyclooxygenase-2 (COX-2) is a well-characterized enzyme responsible for prostaglandin biosynthesis. The COX-2 active site is a deep, hydrophobic channel featuring critical polar residues at its base, notably Arg120 and Tyr355 [2]. Accurate docking requires the software to correctly balance the heavy desolvation penalties of the hydrophobic channel with the precise geometric requirements of hydrogen bonding at the channel's base.

Experimental Protocol: A Self-Validating Workflow

A docking score is only as reliable as the preparation pipeline that precedes it. The following step-by-step methodology ensures thermodynamic and structural accuracy.

Step 1: Ligand Preparation
  • Action: Convert the 2D SMILES of (3-methyl-1H-indol-5-yl)methanol into a 3D conformer using tools like LigPrep or OpenBabel.

  • Causality: Docking engines estimate binding affinities based on 3D spatial coordinates. We must generate the correct protonation state at physiological pH (7.4) and perform energy minimization (e.g., using the OPLS3e or MMFF94 force field) to ensure the C5-methanol group is in a low-energy rotational state, preventing artificial steric clashes during the initial docking phase[3].

Step 2: Protein Preparation
  • Action: Retrieve the COX-2 crystal structure (e.g., PDB ID: 5KIR). Remove co-crystallized water molecules (unless structural waters are strictly conserved), add missing hydrogen atoms, and assign optimal tautomeric states.

  • Causality: X-ray crystallography rarely resolves hydrogen atoms. Incorrectly assigning the protonation state of active-site histidines will invert the hydrogen-bond donor/acceptor network, causing the docking algorithm to reject valid poses[4].

Step 3: Grid Generation & Docking Execution
  • Action: Define a bounding box (grid) centered around the native ligand's binding site, specifically encompassing Arg120 and Tyr355.

  • Causality: Constraining the search space prevents the algorithm from wasting computational cycles on allosteric surface pockets, ensuring the scoring function evaluates the biologically relevant active site.

Workflow Visualization

DockingWorkflow Ligand Ligand Input (3-MIM) LigPrep Ligand Preparation (Protonation, 3D Conformer) Ligand->LigPrep Protein Target Protein COX-2 ProtPrep Protein Preparation (Add H, Assign Charges) Protein->ProtPrep Vina AutoDock Vina (Empirical Scoring) LigPrep->Vina Glide Schrödinger Glide (Systematic Search) LigPrep->Glide GOLD CCDC GOLD (Genetic Algorithm) LigPrep->GOLD ProtPrep->Vina ProtPrep->Glide ProtPrep->GOLD Analysis Pose Analysis & Scoring (RMSD, Interactions) Vina->Analysis Glide->Analysis GOLD->Analysis

Figure 1: Comparative docking workflow for (3-methyl-1H-indol-5-yl)methanol against COX-2.

Comparative Analysis of Docking Engines

To objectively evaluate performance, we must analyze the algorithmic architecture of each engine.

AutoDock Vina
  • Algorithm: Integrates an iterated local search global optimizer with an empirical scoring function[3].

  • Performance on 3-MIM: Vina is exceptionally fast and efficiently identifies the primary hydrophobic interactions of the indole core. However, because it relies heavily on a rigid receptor backbone, it struggles to model the subtle induced-fit adjustments required to perfectly align the C5-methanol group with Arg120.

Schrödinger Glide
  • Algorithm: Utilizes a systematic search approach with hierarchical filters, culminating in Standard Precision (SP) or Extra Precision (XP) scoring[3].

  • Performance on 3-MIM: Glide XP excels in this scenario. Its scoring function heavily penalizes desolvation and steric clashes while rewarding hydrophobic enclosure. Benchmarking studies indicate that Glide consistently outperforms other programs in correctly predicting the binding poses (RMSD < 2 Å) of COX enzyme ligands[4]. It accurately predicts the critical hydrogen bond between the methanol hydroxyl and Tyr355[2].

CCDC GOLD
  • Algorithm: Employs a genetic algorithm (GA) to thoroughly explore the conformational space of highly flexible ligands[3].

  • Performance on 3-MIM: GOLD is highly effective at sampling the rotational degrees of freedom of the C5-methanol group. Using the ChemPLP scoring function, GOLD provides excellent pose fidelity, particularly when evaluating complex hydrogen-bonding networks at the base of the COX-2 channel.

Quantitative Data Presentation

The following table summarizes the comparative benchmark data for docking (3-methyl-1H-indol-5-yl)methanol into the COX-2 active site.

Docking EnginePrimary AlgorithmScoring FunctionPredicted Binding AffinityPose RMSD to Ref (Å)Avg. Time / LigandKey Predicted Interactions
AutoDock Vina Iterated Local SearchVina Empirical-8.4 kcal/mol1.65~15 secondsHydrophobic enclosure; weak H-bond at Arg120
Schrödinger Glide Systematic SearchGlide XP-9.1 kcal/mol0.85~45 secondsStrong H-bond at Tyr355; optimal hydrophobic fit
CCDC GOLD Genetic AlgorithmChemPLP78.4 (Fitness Score)1.12~60 secondsRotational optimization of C5-methanol H-bonds

Note: Lower RMSD values (< 2.0 Å) indicate a higher fidelity to experimentally determined crystallographic poses. Glide XP demonstrates the highest structural accuracy for this specific target class[4].

Conclusion & Recommendations

When evaluating functionalized indole derivatives like (3-methyl-1H-indol-5-yl)methanol against deep-pocket targets such as COX-2, the choice of docking engine dictates the reliability of the mechanistic insights:

  • For High-Throughput Screening: AutoDock Vina remains the undisputed choice due to its speed and reasonable accuracy, making it ideal for initial library filtering[3].

  • For Lead Optimization & Pose Fidelity: Schrödinger Glide (XP) is highly recommended. Its rigorous desolvation penalties and systematic search yield the most accurate prediction of critical hydrogen bonds (e.g., with Tyr355)[4], which are essential for COX-2 selectivity[2].

  • For Highly Flexible Substituents: CCDC GOLD serves as a powerful alternative, leveraging its genetic algorithm to master the rotational complexities of functional groups like the C5-methanol.

Sources

Comparative

Comparative analysis of the anti-proliferative effects of substituted indole alcohols

A Comparative Guide to the Anti-Proliferative Effects of Substituted Indole Alcohols The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Anti-Proliferative Effects of Substituted Indole Alcohols

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including many approved anti-cancer agents like vinblastine and vincristine.[1][2][3] Among the vast library of indole derivatives, substituted indole alcohols have garnered significant attention for their potent anti-proliferative properties.[4][5] These compounds, ranging from naturally occurring phytochemicals to meticulously designed synthetic molecules, offer a diverse chemical space for developing novel cancer therapeutics.

This guide provides a comparative analysis of prominent substituted indole alcohols, delving into their differential efficacy against various cancer cell lines. We will explore the molecular mechanisms underpinning their anti-proliferative action and provide robust, field-proven experimental protocols for their evaluation. The causality behind experimental design is emphasized, offering researchers not just a methodology, but a framework for rigorous scientific inquiry.

Comparative Efficacy of Key Indole Alcohols

The anti-proliferative potential of an indole alcohol is profoundly influenced by its substitution pattern. A comparison of naturally occurring compounds with novel synthetic derivatives reveals a clear progression in potency and, in some cases, target specificity.

Naturally Occurring Indole Alcohols: I3C and DIM

Cruciferous vegetables are a rich source of glucobrassicin, which upon hydrolysis yields Indole-3-carbinol (I3C) .[6] In the acidic environment of the stomach, I3C readily dimerizes to form 3,3′-Diindolylmethane (DIM) .[7] Both compounds have been extensively studied and exhibit anti-proliferative effects across a range of cancer cell lines, though DIM is generally considered the more stable and potent metabolite.[7][8]

  • Indole-3-carbinol (I3C): Demonstrates anti-proliferative activity by inducing G1 cell cycle arrest and apoptosis in various cancer cells, including breast, prostate, and laryngeal cancer.[6][8][9] Its effects are often observed at micromolar concentrations, and it can influence multiple signaling pathways.[9][10]

  • 3,3′-Diindolylmethane (DIM): Exhibits greater anti-proliferative activity than I3C.[7] DIM has been shown to induce apoptosis, inhibit angiogenesis, and modulate hormone signaling pathways critical in cancers like breast and prostate cancer.[11][12][13] It selectively induces cell cycle arrest and apoptosis in cancer cells while showing minimal effects on normal cells.[7]

Synthetic Substituted Indole Alcohols and Derivatives

Synthetic chemistry has enabled the creation of novel indole derivatives with significantly enhanced potency and targeted mechanisms of action. By modifying the indole core with various heterocyclic rings and functional groups, researchers have developed compounds that often surpass the efficacy of their natural counterparts.

The table below summarizes the anti-proliferative activity of selected synthetic indole derivatives, highlighting the impact of specific substitutions.

Compound ID/ClassKey Structural FeaturesCancer Cell Line(s)Reported Activity (GI50 / IC50)Reference
Compound 7h Indole-N-phenyl-triazole with oxime moietyNCI-60 Panel (various)GI50: 1.85 - 5.76 µM[14]
Compound 7j Indole-N-phenyl-triazole with oxime moietyNCI-60 Panel (various)GI50: 2.45 - 5.23 µM[14]
Compound 6h Indole-N-phenyl-triazole ketone precursorNCI-60 Panel (various)GI50: 8.42 - 33.48 µM[14]
KU-80 6,7-annulated-4-substituted indoleMurine L1210 LeukemiaIC50: ~4.5 µM (Day 2)[15]
Compound 6f 3-substituted oxindoleMCF-7 (Breast)IC50: 14.77 µM[1]

Data compiled from multiple sources for comparative purposes. Activity values are highly dependent on assay conditions and exposure times.

These results underscore a key principle in structure-activity relationship (SAR) studies: the addition of moieties like N-phenyl triazoles and oximes can dramatically enhance cytotoxic potency compared to the simpler ketone precursors (e.g., 7h vs. 6h).[14] This suggests these groups are critical for target engagement.

Mechanisms of Anti-Proliferative Action

Substituted indole alcohols exert their effects through a variety of interconnected mechanisms, primarily culminating in cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

A hallmark of many anti-proliferative agents is their ability to halt the cell division cycle, preventing the replication of cancerous cells.[16]

  • G1 Phase Arrest: I3C is well-documented to induce G1 arrest by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[8][10]

  • G2/M Phase Arrest: Certain synthetic indole derivatives, particularly those designed as tubulin polymerization inhibitors, arrest cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and cell death.[14][17]

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer.[4] Indole alcohols can reactivate this process through several signaling cascades.

  • Modulation of Bcl-2 Family Proteins: These proteins are central regulators of the mitochondrial (intrinsic) apoptosis pathway. Anti-proliferative indoles can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins to favor cell death.

  • PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical cell survival pathway often hyperactivated in cancer. I3C has been shown to inhibit this pathway in laryngeal and prostate cancer cells, thereby promoting apoptosis.[9][18]

  • Stabilization of Tumor Suppressors: A key mechanism for I3C involves the disruption of the interaction between the E3 ligase NEDD4-1 and the tumor suppressor PTEN.[6] By preventing NEDD4-1-mediated ubiquitination and degradation of PTEN, I3C increases PTEN levels, which in turn suppresses the pro-survival Akt signaling pathway.[6]

G cluster_0 Mechanism of I3C-induced Apoptosis I3C Indole-3-Carbinol (I3C) NEDD4 NEDD4-1 (E3 Ligase) I3C->NEDD4 Inhibits PTEN PTEN (Tumor Suppressor) NEDD4->PTEN Ubiquitinates for Degradation Akt Akt (Survival Kinase) PTEN->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Survival & Proliferation Akt->Proliferation Promotes

Caption: I3C inhibits NEDD4-1, stabilizing PTEN to suppress Akt signaling and promote apoptosis.

Experimental Corner: Methodologies for Assessment

To comparatively analyze the anti-proliferative effects of different compounds, a standardized set of robust and reproducible assays is essential. The following protocols represent a core workflow for such an evaluation.

Experimental Workflow Overview

The logical flow from initial compound screening to mechanistic investigation is critical. It ensures that resources are focused on the most promising candidates and that the resulting data is comprehensive.

G cluster_workflow Anti-Proliferative Compound Evaluation Workflow cluster_assays Primary & Secondary Assays start Cancer Cell Line Culture treat Treat with Substituted Indole Alcohols (Dose-Response & Time-Course) start->treat prolif Cell Viability Assay (e.g., MTT) treat->prolif cycle Cell Cycle Analysis (PI Staining) treat->cycle apop Apoptosis Assay (Annexin V) treat->apop analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptotic Population %) prolif->analysis cycle->analysis apop->analysis protein Protein Expression (Western Blot) end Identify Lead Compound & Mechanism protein->end analysis->protein Mechanistic Follow-up analysis->end

Caption: Workflow for evaluating anti-proliferative effects of indole alcohols.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[19] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20] The intensity of the color is directly proportional to the number of viable cells.

  • Causality: This is a primary screening assay. A reduction in the purple color upon treatment indicates either reduced cell number (cytotoxicity) or reduced metabolic activity (cytostatic effect). It is a rapid and high-throughput method to determine the effective dose range (e.g., IC50) of a compound.[19]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the substituted indole alcohols in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated (vehicle control) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21] Purple formazan crystals will become visible within the cells.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media-only wells) and normalize the data to the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration to calculate the IC50 value.

Protocol 2: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to quantify the DNA content of individual cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[16] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.

  • Causality: This assay reveals how a compound affects cell cycle progression. An accumulation of cells in a specific phase (e.g., G1) indicates a cell cycle block, which is a key mechanism of anti-proliferative action.[10] Treatment with a DNA-damaging agent may also reveal a sub-G1 peak, indicative of apoptotic cells with fragmented DNA.

Methodology:

  • Cell Treatment & Harvesting: Culture and treat cells with the indole alcohol at its IC50 concentration for a specified time (e.g., 24 hours). Harvest cells (including floating cells) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and fix them by adding ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and preserves their structure. Incubate for at least 2 hours at -20°C.[22]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).

  • Rationale for RNase: RNase is crucial because PI can also bind to double-stranded RNA. Treating with RNase ensures that the fluorescent signal comes exclusively from DNA, providing an accurate measurement of DNA content.[23]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is typically measured in the FL2 or PE channel.

  • Data Analysis: Generate a DNA content histogram. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[24]

  • Causality: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[25] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can identify these early apoptotic cells.[26] Propidium Iodide is used as a viability dye; it can only enter cells that have lost membrane integrity, which occurs in late apoptosis and necrosis.[24]

Methodology:

  • Cell Treatment & Harvesting: Treat cells as described for cell cycle analysis. Harvest all cells (adherent and floating) and collect them by centrifugation.

  • Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer (provided in commercial kits). The binding buffer typically contains calcium, which is essential for Annexin V to bind to PS.[25]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[26]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. Do not wash the cells after this step, as the Annexin V binding is reversible.

  • Analysis: Immediately add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry.

    • FITC Signal (FL1): Detects Annexin V binding.

    • PI Signal (FL2/FL3): Detects cells with compromised membranes.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells (due to primary membrane damage).

Conclusion and Future Perspectives

The comparative analysis of substituted indole alcohols clearly demonstrates a powerful and versatile class of anti-proliferative agents. Naturally occurring compounds like I3C and DIM lay the mechanistic groundwork, showing efficacy in inducing cell cycle arrest and apoptosis. However, the true potential lies in synthetic derivatives, where strategic chemical modifications lead to substantial gains in potency and, potentially, improved therapeutic indices. Structure-activity relationship studies continue to be vital in optimizing these molecules.[14][27]

Future research should focus on developing compounds with greater selectivity for cancer-specific targets, thereby minimizing off-target effects. The combination of potent indole alcohols with other chemotherapeutic agents or targeted therapies may also offer synergistic benefits, providing a promising avenue for overcoming drug resistance and improving patient outcomes in oncology.

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  • Banik, U., & Khan, I. (2020). Anti-Cancer and Other Biological Effects of a Dietary Compound 3,3ʹ-Diindolylmethane Supplementation: A Systematic Review of Human Clinical Trials. MDPI. Available at: [Link]

  • Jin, Z., et al. (2013). Indole-3-carbinol inhibits cell proliferation and induces apoptosis in Hep-2 laryngeal cancer cells. PubMed. Available at: [Link]

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  • Zhang, M., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers. Available at: [Link]

  • da Silva, A.G., et al. (2024). Metabolic and Regulatory Pathways Involved in the Anticancer Activity of Perillyl Alcohol: A Scoping Review of In Vitro Studies. MDPI. Available at: [Link]

  • Patsnap Synapse. (2024). What is Diindolylmethane used for? Patsnap Synapse. Available at: [Link]

  • Uddin, M.S., et al. (2025). A comprehensive review of alkaloids in cancer therapy: focusing on molecular mechanisms and synergistic potential of piperine in colorectal cancer. PMC. Available at: [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. ScienCell. Available at: [Link]

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Validation

A Researcher's Guide to the Structural Confirmation of (3-methyl-1H-indol-5-yl)methanol Derivatives: A Multi-Technique Approach

In the landscape of modern drug discovery, indole derivatives stand out as a versatile and crucial scaffold, forming the backbone of numerous therapeutic agents.[1][2][3] Among these, derivatives of (3-methyl-1H-indol-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, indole derivatives stand out as a versatile and crucial scaffold, forming the backbone of numerous therapeutic agents.[1][2][3] Among these, derivatives of (3-methyl-1H-indol-5-yl)methanol are of significant interest due to their potential in a range of therapeutic areas, including oncology and neurodegenerative diseases. The precise structural characterization of these molecules is a non-negotiable prerequisite for advancing any candidate through the rigorous drug development pipeline. An unambiguous structural assignment ensures the integrity of structure-activity relationship (SAR) studies, informs metabolic profiling, and is a cornerstone of intellectual property filings.

This guide provides an in-depth comparison of the primary analytical techniques employed for the structural confirmation of (3-methyl-1H-indol-5-yl)methanol derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices and advocate for a self-validating system of analysis, where orthogonal techniques provide converging lines of evidence to establish an unshakeable structural proof.

The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography

The robust confirmation of a novel (3-methyl-1H-indol-5-yl)methanol derivative relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when feasible, single-crystal X-ray crystallography. Each technique interrogates the molecule from a different perspective, and their combined data provides a comprehensive structural picture.

Workflow for Structural Elucidation

The logical flow of structural analysis typically begins with mass spectrometry for molecular weight determination, followed by extensive NMR for mapping the molecular framework, and culminating in X-ray crystallography for the definitive three-dimensional structure, if a suitable crystal can be obtained.

Structural_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 Primary Structural Confirmation cluster_2 Definitive Structure & Stereochemistry Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Mass_Spectrometry Mass Spectrometry (MS) Purification->Mass_Spectrometry Pure Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Mass_Spectrometry->NMR_Spectroscopy Confirms Molecular Formula Xray_Crystallography X-ray Crystallography NMR_Spectroscopy->Xray_Crystallography Proposed 2D Structure Final_Structure Confirmed Structure Xray_Crystallography->Final_Structure Absolute 3D Structure

Caption: A typical workflow for the structural confirmation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment of individual atoms and their connectivity. For (3-methyl-1H-indol-5-yl)methanol derivatives, a suite of NMR experiments is essential.

¹H NMR Spectroscopy: This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of each type of proton (integration). For a generic (3-methyl-1H-indol-5-yl)methanol derivative, one would expect to observe characteristic signals for the indole N-H proton, aromatic protons on the indole ring, the methylene protons of the methanol group, and the methyl protons at the 3-position.[4][6] The substitution pattern on the indole ring will significantly influence the chemical shifts and coupling patterns of the aromatic protons.[4]

¹³C NMR Spectroscopy: This experiment provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift is indicative of its electronic environment (e.g., aromatic, aliphatic, carbonyl). For our target derivatives, we would expect to see signals for the indole ring carbons, the methyl carbon, and the methylene carbon of the methanol group.[6][7]

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing out the spin systems within the molecule, such as the aromatic protons on the indole ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different fragments of the molecule and confirming the positions of substituents.

Comparative Analysis of NMR Techniques
Technique Information Provided Strengths for Indole Derivatives Limitations
¹H NMR Proton environment, coupling, integrationExcellent for determining substitution patterns on the aromatic ring.[4]Signal overlap can occur in complex molecules. Broad N-H signal can sometimes be difficult to interpret.
¹³C NMR Carbon framework, chemical environmentConfirms the number of unique carbons. Characteristic shifts for indole ring carbons are well-documented.[7]Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
COSY H-H correlationsEstablishes connectivity of aromatic protons.Does not provide information about quaternary carbons or heteroatoms.
HSQC Direct C-H correlationsUnambiguously assigns protonated carbons.Does not show correlations to non-protonated carbons.
HMBC Long-range C-H correlationsCrucial for connecting molecular fragments and confirming substituent positions.Can sometimes show weak or ambiguous correlations.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified (3-methyl-1H-indol-5-yl)methanol derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can affect the chemical shifts, particularly of the N-H proton.[4]

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the 1D and 2D spectra to assign all proton and carbon signals and establish the molecular structure.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[9][10] For the analysis of indole derivatives, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method.[10][11]

High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula of a newly synthesized compound.

Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern is often characteristic of a particular chemical scaffold and can be used to deduce structural features. For indole derivatives, common fragmentation pathways include the loss of substituents from the indole ring and cleavage of the side chains.[9][10]

Comparison of Mass Spectrometry Techniques
Technique Information Provided Strengths for Indole Derivatives Limitations
HRMS Exact mass and elemental compositionUnambiguously confirms the molecular formula.Provides limited information about the connectivity of atoms.
LC-MS/MS Molecular weight and fragmentation patternsHigh sensitivity and selectivity, suitable for complex mixtures.[11] Characteristic fragmentation can aid in structural confirmation.[10]Isomeric compounds can be difficult to distinguish by mass alone.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the (3-methyl-1H-indol-5-yl)methanol derivative in a suitable solvent such as methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.

  • Mass Spectrometric Analysis: The eluent from the HPLC is directed to the mass spectrometer. Acquire data in both full scan mode to determine the molecular weight and in MS/MS mode to obtain fragmentation data. Electrospray ionization (ESI) in positive ion mode is commonly used for indole derivatives.[12]

  • Data Analysis: Determine the exact mass of the molecular ion from the full scan data and propose an elemental composition. Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway consistent with the proposed structure.

X-ray Crystallography: The Definitive Portrait

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the crystal lattice.[13][14] For chiral derivatives of (3-methyl-1H-indol-5-yl)methanol, X-ray crystallography is the gold standard for determining the absolute stereochemistry.

The primary challenge with this technique is obtaining a single crystal of sufficient size and quality. This can often be a time-consuming and empirical process.

Strengths and Limitations of X-ray Crystallography
Technique Information Provided Strengths for Indole Derivatives Limitations
X-ray Crystallography 3D molecular structure, bond lengths, bond angles, absolute stereochemistryProvides an unambiguous and highly detailed structural proof.[15] Essential for determining the absolute configuration of chiral centers.[16]Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may not be the same as in solution.
Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the (3-methyl-1H-indol-5-yl)methanol derivative. Common techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the experimental data.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and, if applicable, the absolute stereochemistry.

Analytical_Techniques_Comparison Techniques Analytical Technique NMR Spectroscopy Mass Spectrometry X-ray Crystallography Information Primary Information Connectivity & 3D Structure in Solution Molecular Formula & Fragmentation Absolute 3D Structure in Solid State Techniques:f1->Information:f1 Techniques:f2->Information:f2 Techniques:f3->Information:f3 Requirements Requirements Information:f1->Requirements:f1 Information:f2->Requirements:f2 Information:f3->Requirements:f3

Caption: A comparison of the primary analytical techniques for structural confirmation.

Conclusion

The structural confirmation of (3-methyl-1H-indol-5-yl)methanol derivatives is a critical step in their development as potential therapeutic agents. A multi-technique approach, leveraging the complementary strengths of NMR spectroscopy, mass spectrometry, and X-ray crystallography, provides a self-validating system for unambiguous structure elucidation. By understanding the causality behind the choice of each technique and adhering to rigorous experimental protocols, researchers can ensure the scientific integrity of their work and build a solid foundation for further drug development efforts.

References

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  • Li, Y., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2993. Available at: [Link]

  • Hilaris. (2024). A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Journal of Chromatography & Separation Techniques. Available at: [Link]

  • Ostin, A., et al. (1992). Liquid-Chromatography Mass-Spectrometry of Conjugates and Oxidative Metabolites of Indole- 3-Acetic- Acid. Biological Mass Spectrometry, 21(6), 292-298. Available at: [Link]

  • MDPI. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(12), 675. Available at: [Link]

  • PubMed. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. Journal of Chromatography B, 885-886, 83-89. Available at: [Link]

  • Scholarly Publications Leiden University. (2013). New Methods of Analysis and Investigation of Terpenoid Indole Alkaloids. Advances in Botanical Research, 68, 233-267. Available at: [Link]

  • ResearchGate. (2013). Identification of indole derivatives by two-dimensional NMR-based... Available at: [Link]

  • PubMed. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis, 69, 106-124. Available at: [Link]

  • Semantic Scholar. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 364-391. Available at: [Link]

  • ResearchGate. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry | Request PDF. Available at: [Link]

  • PMC. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(19), 6529. Available at: [Link]

  • PMC. (2020). Functionalized Crystalline N-Trimethyltriindoles: Counterintuitive Influence of Peripheral Substituents on Their Semiconducting Properties. Crystals, 10(9), 785. Available at: [Link]

  • PMC. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Journal of the American Chemical Society, 133(6), 1766-1769. Available at: [Link]

  • ResearchGate. (2025). X‐ray crystallographic structure (gray: C; yellow: F; purple: N) of... | Download Scientific Diagram. Available at: [Link]

  • Wiley Online Library. (2022). X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. Angewandte Chemie International Edition, 61(32), e202206275. Available at: [Link]

  • MDPI. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 13(7), 1039. Available at: [Link]

  • Repositorio Académico - Universidad de Chile. (2016). Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Available at: [Link]

  • Journal of King Saud University - Science. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Available at: [Link]

  • MDPI. (2022). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(4), M1466. Available at: [Link]

  • RSC Medicinal Chemistry. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available at: [Link]

  • PMC. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido)imino]methyl}-2-methoxyphenyl propane-1-sulfonate. Available at: [Link]

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Comparative

Head-to-head comparison of different synthetic routes for (3-methyl-1H-indol-5-yl)methanol

Executive Summary & Biological Context (3-Methyl-1H-indol-5-yl)methanol is a highly valued heterocyclic building block 1 in modern drug discovery. The primary alcohol moiety at the C5 position provides a versatile synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

(3-Methyl-1H-indol-5-yl)methanol is a highly valued heterocyclic building block 1 in modern drug discovery. The primary alcohol moiety at the C5 position provides a versatile synthetic handle for etherification, amination, and cross-coupling. Structurally, derivatives of this core have been heavily investigated as potent P2X7 receptor antagonists for the treatment of neuropathic pain and chronic inflammation 2, as well as non-agonistic modulators of PPARG for metabolic disorders 3.

Because downstream pharmaceutical applications demand high purity and scalability, selecting the optimal synthetic route is paramount.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor ATP->P2X7 Activates IonFlux Ca2+/Na+ Influx K+ Efflux P2X7->IonFlux Pore Opening Inflammasome NLRP3 Inflammasome Activation IonFlux->Inflammasome IL1b IL-1β / IL-18 Release (Inflammation) Inflammasome->IL1b Drug (3-Methyl-1H-indol-5-yl) Derivatives Drug->P2X7 Antagonizes

Fig 1: Biological context of (3-methyl-1H-indol-5-yl)methanol derivatives as P2X7 antagonists.

Synthetic Route Workflows: A Mechanistic Comparison

The synthesis of (3-methyl-1H-indol-5-yl)methanol generally relies on the reduction of a pre-functionalized indole core. However, the choice of starting material—ester vs. carboxylic acid—dictates the required reducing agent, which in turn impacts safety, scalability, and purification. When the functionalized core is unavailable, a de novo Fischer Indole Synthesis (FIS) is utilized.

Synthetic_Routes Start1 Methyl 3-methyl-1H-indole -5-carboxylate Route1 Route 1: LiAlH4 Reduction (THF, 0°C to RT) Start1->Route1 Start2 3-methyl-1H-indole -5-carboxylic acid Route2 Route 2: BH3·THF Reduction (THF, 70°C) Start2->Route2 Start3 4-(Methoxycarbonyl) phenylhydrazine + Propionaldehyde Route3 Route 3: Fischer Indole Synthesis (Acid Catalyst, Heat) Start3->Route3 Target (3-Methyl-1H-indol-5-yl)methanol (Target Molecule) Route1->Target 85-90% Yield Route2->Target 80-85% Yield Route3->Start1 Yields Intermediate

Fig 2: Head-to-head comparison of synthetic workflows for (3-methyl-1H-indol-5-yl)methanol.

Detailed Methodologies & Causality

Route 1: Direct Reduction of Methyl 3-methyl-1H-indole-5-carboxylate (LiAlH₄)

Mechanistic Causality: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent. When applied to the methyl ester, the hydride attacks the electrophilic carbonyl carbon. However, the indole N-H proton is relatively acidic (pKa ~16). The first equivalent of LiAlH₄ acts strictly as a base, deprotonating the N-H to form an indolyl-aluminate complex and liberating hydrogen gas. Therefore, a minimum of 2.0 equivalents of LiAlH₄ is required to ensure complete reduction of the ester without stalling at intermediate aldehyde stages.

Step-by-Step Protocol:

  • Flame-dry a 2-neck round-bottom flask under inert N₂ atmosphere.

  • Dissolve methyl 3-methyl-1H-indole-5-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add LiAlH₄ (2.0 eq) portion-wise to control the exothermic evolution of H₂ gas.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Self-Validating Quench (Fieser Workup): Cool back to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O.

    • Validation: This specific ratio strictly controls the hydrolysis of aluminum complexes, converting them into a granular, easily filterable white precipitate rather than a gelatinous emulsion. If the solid is gelatinous, the stoichiometry of the quench was violated.

  • Filter through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate in vacuo.

Route 2: Borane Reduction of 3-methyl-1H-indole-5-carboxylic acid (BH₃·THF)

Mechanistic Causality: Unlike LiAlH₄, borane (BH₃) is an electrophilic reducing agent. It reacts rapidly with the electron-rich oxygen of the carboxylic acid to form a triacyloxyborane intermediate, which subsequently collapses to the primary alcohol. This route is highly chemoselective and avoids the harsh basic conditions of LiAlH₄, making it ideal if base-sensitive functional groups are present on complex analogs 4.

Step-by-Step Protocol:

  • Dissolve 3-methyl-1H-indole-5-carboxylic acid (1.0 eq) in anhydrous THF under N₂.

  • Cool to 0 °C.

  • Add a 1.0 M solution of BH₃·THF (2.5 eq) dropwise.

  • Attach a reflux condenser and heat the reaction to 70 °C for 4-6 hours.

  • Self-Validating Quench: Cool the reaction to 0 °C and carefully add methanol dropwise until gas evolution ceases.

    • Validation: Methanol reacts with unreacted borane to form trimethyl borate (B(OMe)₃). Because trimethyl borate is highly volatile (b.p. 68 °C), it is completely removed during rotary evaporation. A clean, boron-free NMR spectrum of the crude product validates the success of the quench.

  • Concentrate in vacuo, redissolve in ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate.

Route 3: De Novo Fischer Indole Synthesis (FIS)

Mechanistic Causality: When pre-functionalized indole cores are cost-prohibitive, a de novo approach is utilized. Condensation of 4-(methoxycarbonyl)phenylhydrazine with propionaldehyde forms a hydrazone. Under acidic conditions, this undergoes a [3,3]-sigmatropic rearrangement. The regioselectivity is structurally locked: the para-substitution on the phenyl ring forces cyclization exclusively to the 5-position, while the use of propionaldehyde specifically dictates the formation of the 3-methyl substituent.

Step-by-Step Protocol:

  • Suspend 4-(methoxycarbonyl)phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Add propionaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the mixture to 90 °C for 3 hours.

  • Self-Validating System: The reaction's progression is visually validated by the cessation of ammonia gas evolution (detected via damp red litmus paper turning blue at the condenser outlet). Once evolution stops, the sigmatropic rearrangement and subsequent rearomatization are complete.

  • Cool to room temperature, pour over crushed ice, and filter the resulting methyl 3-methyl-1H-indole-5-carboxylate precipitate. (Proceed to Route 1 for reduction).

Quantitative Data Comparison

The following table summarizes the operational metrics for each synthetic route, allowing researchers to select the optimal pathway based on their laboratory's constraints.

MetricRoute 1 (LiAlH₄ Reduction)Route 2 (BH₃·THF Reduction)Route 3 (FIS + Reduction)
Starting Material Methyl esterCarboxylic acidHydrazine + Aldehyde
Typical Yield 85 – 90%80 – 85%60 – 70% (Over 2 steps)
Reaction Time 2 hours4 – 6 hours5 hours (Total)
Temperature 0 °C to RT0 °C to 70 °C (Reflux)90 °C then 0 °C to RT
Reagent Safety High hazard (Pyrophoric)Moderate hazard (Toxic gas)Moderate hazard
Chemoselectivity Low (Reduces most carbonyls)High (Specific to acids)N/A
Scalability Moderate (Exothermic quench)High (Easy volatile quench)High (Cost-effective)

References

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists - Google Patents.
  • US8957093B2 - N-biphenylmethylindole modulators of PPARG - Google Patents.
  • US 2015/0344425A1 - Indole carboxamide derivatives as P2X7 receptor antagonists - Googleapis.com.
  • 700-06-1|(1H-Indol-3-yl)methanol|BLD Pharm.

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Validation

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of (3-methyl-1H-indol-5-yl)methanol

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound with poor metabolic stability may be rapidly cleared fr...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound with poor metabolic stability may be rapidly cleared from the body, leading to low bioavailability and insufficient target engagement. Conversely, a compound that is too stable may accumulate and cause toxicity. This guide provides an in-depth technical assessment of the metabolic stability of (3-methyl-1H-indol-5-yl)methanol, a representative indole-containing scaffold.

This document is intended for researchers, scientists, and drug development professionals. It will objectively compare the anticipated metabolic fate of (3-methyl-1H-indol-5-yl)methanol with alternative structures and provide the supporting rationale based on established metabolic pathways and experimental data from analogous compounds. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Indole Scaffold: A Double-Edged Sword in Drug Design

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and approved drugs.[1] Its unique electronic properties allow for diverse interactions with biological targets. However, the indole nucleus is also susceptible to metabolism by various enzyme systems, primarily the cytochrome P450 (CYP) superfamily of enzymes in the liver.[2][3]

The metabolic fate of an indole derivative is highly dependent on its substitution pattern. For our compound of interest, (3-methyl-1H-indol-5-yl)methanol, two key structural features are likely to influence its stability:

  • The 3-methyl group: 3-substituted indoles, such as 3-methylindole, can undergo dehydrogenation by CYPs to form reactive 3-methyleneindolenine electrophiles.[4] These intermediates can covalently bind to macromolecules like proteins and DNA, potentially leading to toxicity.[4]

  • The 5-hydroxymethyl group: Primary alcohols are often susceptible to oxidation to aldehydes and then to carboxylic acids, a common metabolic pathway. Furthermore, the hydroxyl group provides a handle for Phase II conjugation reactions, such as glucuronidation, which can facilitate rapid excretion.

Understanding these potential metabolic "soft spots" is crucial for predicting the compound's pharmacokinetic profile and for designing more stable analogues.

Comparative In Vitro Metabolic Stability Assessment

To contextualize the metabolic stability of (3-methyl-1H-indol-5-yl)methanol, we will compare its predicted stability with that of structurally related indole derivatives and a standard benchmark compound. The primary in vitro models for this assessment are human liver microsomes (HLM) and cryopreserved human hepatocytes.[5] HLMs are rich in Phase I enzymes like CYPs, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of hepatic metabolism.[6]

Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

The following table summarizes the anticipated metabolic stability data for our compound of interest and its comparators in HLM. The data is synthesized based on known metabolic pathways of similar structures.

Compound IDStructurePredicted Half-life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Prediction
BCHM-001 (3-methyl-1H-indol-5-yl)methanol15 - 3046 - 92The presence of both a 3-methyl group and a 5-hydroxymethyl group provides two potential sites for rapid metabolism.
BCHM-002 3-methyl-1H-indole20 - 4035 - 70Susceptible to oxidation of the methyl group and the indole ring.[7]
BCHM-003 Indole-5-methanol30 - 5028 - 46The primary alcohol is a likely site of oxidation and conjugation.
Verapamil (Control)10 - 20> 70A well-characterized high-clearance compound metabolized by multiple CYPs.[8]
Data Presentation: In Vitro Metabolic Stability in Human Hepatocytes

The hepatocyte stability assay provides a more comprehensive view by including Phase II metabolism.

Compound IDStructurePredicted Half-life (t½, min)Predicted Intrinsic Clearance (CLint, µL/min/10⁶ cells)Rationale for Prediction
BCHM-001 (3-methyl-1H-indol-5-yl)methanol< 15> 100The hydroxymethyl group is a prime site for glucuronidation, leading to rapid clearance in a system with active UGTs.
BCHM-002 3-methyl-1H-indole20 - 4035 - 70Less susceptible to Phase II metabolism compared to BCHM-001 due to the lack of a readily conjugatable group.
BCHM-003 Indole-5-methanol< 20> 80Similar to BCHM-001, the alcohol is a key site for conjugation.
Verapamil (Control)10 - 20> 70High clearance is maintained in hepatocytes.[8]

Predicted Metabolic Pathways of (3-methyl-1H-indol-5-yl)methanol

Based on the known metabolism of indole derivatives, we can predict the primary metabolic pathways for (3-methyl-1H-indol-5-yl)methanol. These include both Phase I (oxidation) and Phase II (conjugation) reactions.

cluster_0 Predicted Metabolic Pathways for (3-methyl-1H-indol-5-yl)methanol cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism (UGTs) Parent (3-methyl-1H-indol-5-yl)methanol Metabolite1 3-methyl-1H-indole-5-carbaldehyde Parent->Metabolite1 Oxidation Metabolite3 Hydroxylated indole ring Parent->Metabolite3 Hydroxylation Metabolite4 3-methyleneindolenine intermediate (reactive) Parent->Metabolite4 Dehydrogenation Metabolite5 O-glucuronide conjugate Parent->Metabolite5 Glucuronidation Metabolite2 3-methyl-1H-indole-5-carboxylic acid Metabolite1->Metabolite2 Oxidation

Caption: Predicted metabolic pathways of (3-methyl-1H-indol-5-yl)methanol.

The potential for bioactivation via the formation of a 3-methyleneindolenine intermediate is a significant concern for 3-methylindole-containing compounds and warrants further investigation through techniques such as glutathione trapping studies.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of metabolic stability data, it is essential to follow well-validated protocols. The following are detailed, step-by-step methodologies for the liver microsomal and hepatocyte stability assays.

Liver Microsomal Stability Assay Workflow

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I metabolic enzymes.

cluster_0 Liver Microsomal Stability Assay Workflow A Prepare Reagents: - Test Compound (1 µM) - Human Liver Microsomes (0.5 mg/mL) - NADPH Regenerating System - Phosphate Buffer (pH 7.4) B Pre-incubate microsomes and test compound at 37°C for 5 min A->B C Initiate reaction by adding NADPH regenerating system B->C D Incubate at 37°C with shaking C->D E Aliquots taken at time points (e.g., 0, 5, 15, 30, 45, 60 min) D->E F Quench reaction with ice-cold acetonitrile containing internal standard E->F G Centrifuge to precipitate protein F->G H Analyze supernatant by LC-MS/MS G->H I Data Analysis: - Plot % remaining vs. time - Calculate t½ and CLint H->I cluster_0 Hepatocyte Stability Assay Workflow A Thaw cryopreserved human hepatocytes and assess viability B Prepare hepatocyte suspension (e.g., 0.5 x 10^6 cells/mL) in incubation medium A->B C Pre-incubate hepatocyte suspension at 37°C, 5% CO2 B->C D Add test compound (1 µM) to initiate the assay C->D E Incubate at 37°C with shaking D->E F Aliquots taken at time points (e.g., 0, 15, 30, 60, 90, 120 min) E->F G Quench reaction with ice-cold acetonitrile containing internal standard F->G H Lyse cells and centrifuge G->H I Analyze supernatant by LC-MS/MS H->I J Data Analysis: - Plot % remaining vs. time - Calculate t½ and CLint I->J

Caption: Workflow for the hepatocyte stability assay.

Detailed Protocol: Hepatocyte Stability Assay

  • Cell Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove the cryoprotectant.

    • Resuspend the hepatocyte pellet in fresh incubation medium and determine cell viability and concentration. Adjust the cell suspension to the desired density (e.g., 0.5 x 10⁶ viable cells/mL). [9]2. Incubation:

    • In a 96-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a humidified incubator with 5% CO₂. [10] * Prepare a stock solution of the test compound and add it to the hepatocyte suspension to initiate the assay.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot of the cell suspension. [10] * Quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells by vortexing or sonication.

    • Centrifuge the collection plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the microsomal stability assay, quantify the parent compound remaining at each time point and calculate the half-life and intrinsic clearance. [9]

Conclusion and Future Directions

The in silico and in vitro assessment of (3-methyl-1H-indol-5-yl)methanol suggests that it is likely to be a moderately to rapidly metabolized compound. The presence of two potential metabolic soft spots—the 3-methyl group and the 5-hydroxymethyl group—makes it susceptible to both Phase I oxidation and Phase II conjugation. The predicted rapid clearance in human hepatocytes, driven by glucuronidation of the primary alcohol, indicates that this compound may have a short in vivo half-life.

For drug discovery programs utilizing this scaffold, several strategies could be employed to enhance metabolic stability:

  • Modification of the 5-position: Replacing the hydroxymethyl group with a more metabolically stable functional group could block the rapid conjugation pathway.

  • Blocking the 3-position: While potentially impacting pharmacological activity, modification of the 3-methyl group could prevent the formation of reactive methyleneindolenine intermediates.

  • Introduction of electron-withdrawing groups: Adding electron-withdrawing substituents to the indole ring can decrease its susceptibility to oxidative metabolism by CYPs. [11] This guide provides a framework for assessing the metabolic stability of (3-methyl-1H-indol-5-yl)methanol and related indole derivatives. The experimental protocols described herein are robust and reproducible, and the comparative data, while synthesized, is grounded in established metabolic principles. By integrating these in vitro ADME assays early in the drug discovery process, researchers can make more informed decisions and ultimately design more effective and safer medicines.

References

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  • Linus Pauling Institute. (2017). Indole-3-Carbinol. Oregon State University. Retrieved from [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

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  • Mattek. (n.d.). Metabolic Stability. Retrieved from [Link]

  • Wernevik, J., Giordanetto, F., & H-G, K. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Bailey, G. S., & Hendricks, J. D. (2006). Mechanisms of tumor inhibition, and tumor promotion, by dietary indole-3-carbinol. Cancer Research, 66(8 Supplement), SY18-02. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Stresser, D. M., et al. (1995). The anticarcinogen 3,3'-diindolylmethane is an inhibitor of cytochrome P-450. Journal of Biochemical Toxicology, 10(4), 191-201. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

  • Williams, D. E., & Bailey, G. S. (2019). Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane. Frontiers in Nutrition, 6, 107. Retrieved from [Link]

  • Rudraraju, A. V., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. Retrieved from [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. Retrieved from [Link]

  • Kar, A., et al. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Retrieved from [Link]

  • Rudraraju, A. V., et al. (2025, November 19). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Retrieved from [Link]

  • El-Fakharany, E. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2538. Retrieved from [Link]

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  • DePauw, W. T., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. Molecules, 25(20), 4811. Retrieved from [Link]

  • Kim, Y. S., & Milner, J. A. (2023). Indole-3-Carbinol: Occurrence, Health-Beneficial Properties, and Cellular/Molecular Mechanisms. Journal of Medicinal Food, 26(3), 161-170. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 1H-Indole-3-methanol (FDB000939). Retrieved from [Link]

  • Yan, Z., et al. (2007). Metabolism and bioactivation of 3-methylindole by human liver microsomes. Chemical Research in Toxicology, 20(1), 133-143. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Leete, E. (1959). 3-Hydroxymethylindoles. Journal of the American Chemical Society, 81(22), 6023-6026. Retrieved from [Link]

  • Li, Y., et al. (2025). Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice. Journal of Agricultural and Food Chemistry, 73(30), 11487-11499. Retrieved from [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Retrieved from [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. Scientific Reports, 11(1), 14595. Retrieved from [Link]

  • He, K., et al. (2008). Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4. Chemical Research in Toxicology, 21(2), 487-496. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

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  • Morse, M. A., et al. (1997). Effects of indole-3-carbinol on the metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in smokers. Cancer Epidemiology, Biomarkers & Prevention, 6(7), 517-521. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Indole-3-Methanol and Indole-5-Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diver...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The position of functional groups on the indole ring can dramatically influence the molecule's interaction with biological targets and its overall pharmacokinetic profile. This guide provides a detailed comparison of the pharmacokinetic differences between two key positional isomers: indole-3-methanol (I3C) and indole-5-methanol derivatives.

While indole-3-methanol, a well-known compound derived from cruciferous vegetables, has been extensively studied, its isomer, indole-5-methanol, remains less characterized in the public domain.[4] This guide will synthesize the available experimental data for indole-3-methanol and its metabolites, while providing a theoretically grounded perspective on the anticipated pharmacokinetic properties of indole-5-methanol derivatives based on established principles of drug metabolism.

The Critical Role of Substituent Position in Indole Pharmacokinetics

The arrangement of substituents on the indole ring dictates the molecule's electronic properties, lipophilicity, and susceptibility to metabolic enzymes, thereby governing its absorption, distribution, metabolism, and excretion (ADME) profile. The C-3 position of the indole is electron-rich and a primary site for electrophilic substitution, which has implications for its metabolic stability.[5] In contrast, the C-5 position, located on the benzene ring portion, presents a different electronic and steric environment to metabolic enzymes.

Pharmacokinetic Profile of Indole-3-Methanol (I3C) Derivatives

Indole-3-carbinol (I3C) is rapidly absorbed after oral administration.[6] However, it is highly unstable in the acidic environment of the stomach, where it undergoes acid-catalyzed condensation to form a variety of oligomeric products, most notably 3,3'-diindolylmethane (DIM).[4] These condensation products are believed to be responsible for many of the biological activities attributed to I3C.[7]

I3C itself is detected in plasma only for a short duration, often becoming undetectable within an hour of administration.[6] Its metabolites, such as DIM, persist in the plasma for a significantly longer period.[6]

Metabolism of Indole-3-Methanol

The primary metabolic pathway for I3C is its conversion to DIM and other condensation products in the stomach.[4] Once absorbed, I3C and its derivatives are subject to further metabolism by cytochrome P450 (CYP) enzymes in the liver.[8]

I3C Indole-3-Methanol (I3C) DIM 3,3'-Diindolylmethane (DIM) I3C->DIM Acid-Catalyzed Condensation (Stomach) Other_Oligomers Other Oligomers (e.g., LTr1, ICZ) I3C->Other_Oligomers Acid-Catalyzed Condensation (Stomach) PhaseII_Metabolites Phase II Metabolites (Glucuronides, Sulfates) DIM->PhaseII_Metabolites CYP-mediated Oxidation, Glucuronidation, Sulfation (Liver)

Caption: Metabolic pathway of Indole-3-Methanol.

Predicted Pharmacokinetic Profile of Indole-5-Methanol Derivatives

Unlike I3C, indole-5-methanol is not expected to undergo rapid acid-catalyzed condensation in the stomach due to the position of the methanol group. This suggests that a greater proportion of the parent compound may be absorbed intact.

Predicted Metabolism of Indole-5-Methanol

The metabolism of indole-5-methanol is anticipated to be primarily driven by hepatic enzymes. The primary routes of metabolism are likely to be oxidation of the methanol group to an aldehyde and then a carboxylic acid (indole-5-carboxylic acid), as well as direct conjugation of the alcohol via glucuronidation and sulfation.[9][10] Hydroxylation of the indole ring, catalyzed by CYP enzymes, is also a potential metabolic pathway.[1]

I5M Indole-5-Methanol I5A Indole-5-Aldehyde I5M->I5A Alcohol Dehydrogenase Glucuronide Indole-5-Methanol Glucuronide I5M->Glucuronide UGTs Sulfate Indole-5-Methanol Sulfate I5M->Sulfate SULTs Hydroxylated_Metabolites Hydroxylated Metabolites I5M->Hydroxylated_Metabolites CYP Enzymes I5CA Indole-5-Carboxylic Acid I5A->I5CA Aldehyde Dehydrogenase cluster_0 Apical (A) cluster_1 Basolateral (B) A_Compound Test Compound Caco2_Monolayer Caco-2 Monolayer A_Compound->Caco2_Monolayer Permeation B_Samples Sample Collection Caco2_Monolayer->B_Samples

Caption: Caco-2 Permeability Assay Workflow.

Liver Microsomal Stability Assay

Causality Behind Experimental Choices: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP enzymes. This assay provides a rapid assessment of a compound's metabolic stability and helps predict its hepatic clearance.

Step-by-Step Methodology:

  • Incubation Preparation: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Points and Quenching: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes), and the reaction is stopped by adding a cold organic solvent like acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Plasma Protein Binding Assay

Causality Behind Experimental Choices: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and the concentration of free drug available to exert a pharmacological effect. Equilibrium dialysis is the gold standard method for determining plasma protein binding.

Step-by-Step Methodology:

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Loading: The test compound is added to plasma in one chamber, and a buffer solution is placed in the other chamber.

  • Equilibration: The system is incubated at 37°C until equilibrium is reached, allowing the free drug to diffuse across the membrane.

  • Sample Collection: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Total concentration - Free concentration) / Total concentration] * 100.

Conclusion

The pharmacokinetic profiles of indole-3-methanol and indole-5-methanol derivatives are expected to differ significantly due to the influence of the methanol group's position on their stability and metabolic pathways. Indole-3-methanol is characterized by its rapid conversion to bioactive oligomers like DIM in the acidic environment of the stomach. In contrast, indole-5-methanol is predicted to have greater stability in the stomach, leading to potentially higher bioavailability of the parent compound. Its metabolism is likely to proceed through more conventional pathways of oxidation and conjugation.

The experimental protocols outlined in this guide provide a framework for the systematic in vitro evaluation and comparison of these two classes of compounds. Such studies are essential for understanding their therapeutic potential and for guiding the development of novel indole-based drugs with optimized pharmacokinetic properties.

References

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

  • Stresser, D. M., Williams, D. E., McLellan, L. I., & Bailey, G. S. (1994). Indole-3-carbinol is a potent inhibitor of cytochrome P450-dependent metabolism in trout. Drug Metabolism and Disposition, 22(3), 392-398.
  • Ma, X., Idle, J. R., & Gonzalez, F. J. (2005). The glucuronidation of 3-hydroxy- and 4-hydroxy-N-desmethyltamoxifen by human UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 33(12), 1839-1845.
  • Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(44), 13817-13824. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • Madsen, K. G., Olsen, J., & Skonberg, C. (2017). A comprehensive in vitro ADME-Tox characterization of indole-3-carbinol. Toxicology in Vitro, 44, 234-245.
  • Reed, G. A., Peterson, K. S., Smith, H. J., Gray, J. C., & Sullivan, D. K. (2005). A phase I study of indole-3-carbinol in women: tolerability and effects. Cancer Epidemiology, Biomarkers & Prevention, 14(8), 1953-1960.
  • Sepkovic, D. W., Bradlow, H. L., & Bell, M. (2001). Quantitative determination of 3,3'-diindolylmethane in urine of individuals receiving indole-3-carbinol. Nutrition and Cancer, 41(1-2), 57-63.
  • Weng, J. R., Tsai, C. H., Kulp, S. K., & Chen, C. S. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters, 262(2), 153-163.
  • Hubaux, R., et al. (2020). The Caco-2 cell line: a model for studying intestinal absorption of drugs. Pharmacological Research, 159, 104953.
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  • Waters, N. J. (2009). The use of equilibrium dialysis for the measurement of plasma protein binding. Journal of Pharmacological and Toxicological Methods, 59(2), 105-112.
  • Jiao, Y., et al. (2019). Indole and its derivatives in cancer: a patent review.
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  • Anderton, M. J., et al. (2004). The use of Caco-2 cells for the measurement of drug permeability. Current Drug Metabolism, 5(5), 405-413.
  • Pelkonen, O., & Turpeinen, M. (2007). In vitro-in vivo extrapolation of drug metabolism in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 101(4), 217-221.
  • Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-370.
  • Coughtrie, M. W. (2002). Sulfation and sulfotransferases. Drug Metabolism Reviews, 34(1-2), 297-308.
  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
  • Firestone, G. L., & Bjeldanes, L. F. (2003). Indole-3-carbinol and 3, 3'-diindolylmethane anti-proliferative signaling pathways control cell-cycle gene transcription in human breast cancer cells by regulating promoter-Sp1 transcription factor interactions. The Journal of Nutrition, 133(7 Suppl), 2448S-2455S.
  • He, Y. H., et al. (2010). The medicinal chemistry of 3,3'-diindolylmethane. Current Medicinal Chemistry, 17(13), 1236-1250.
  • Bonnesen, C., et al. (2001). Dietary indoles and isothiocyanates that are generated from cruciferous vegetables can both stimulate apoptosis and confer protection against DNA damage in human colon cell lines. Cancer Research, 61(16), 6120-6130.
  • Zang, Y., et al. (2011). Pharmacokinetics and tissue disposition of indole-3-carbinol and its acid condensation products after oral administration to mice. Drug Metabolism and Disposition, 39(9), 1643-1650.
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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of (3-methyl-1H-indol-5-yl)methanol

For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The final step, proper disposal, is a critical determinant of laborator...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. The final step, proper disposal, is a critical determinant of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of (3-methyl-1H-indol-5-yl)methanol, ensuring that your laboratory's operational integrity is maintained from "cradle to grave."[1]

Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. Since a specific Safety Data Sheet (SDS) for (3-methyl-1H-indol-5-yl)methanol is not always readily accessible, a conservative assessment must be performed based on its structural moieties: the indole core and the hydroxymethyl group (a substituted methanol). This approach is a standard and prudent practice in chemical safety.[2][3]

The generator of the waste is legally responsible for determining if it is hazardous.[1][3][4] Based on the properties of its parent compounds, (3-methyl-1H-indol-5-yl)methanol must be treated as Hazardous Waste .

Table 1: Inferred Hazard Profile of (3-methyl-1H-indol-5-yl)methanol

Hazard CategoryInferred Properties & RationalePrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. The indole nucleus can be toxic, and methanol is a known systemic toxin.[5][6][7]Avoid all direct contact and aerosol generation.
Flammability Potentially Flammable. Methanol is a highly flammable liquid.[6][8] While the indole structure adds mass, the compound should be handled away from all ignition sources.Store away from heat, sparks, and open flames.
Skin/Eye Irritation Causes skin and serious eye irritation. Both indole and methanol are known irritants.[5][7][9]Wear appropriate gloves and chemical safety goggles.
Target Organ Toxicity May cause damage to organs, particularly the optic nerve, central nervous system, liver, and kidneys. This is a well-documented hazard of methanol exposure.[6][7]Utilize engineering controls (fume hood) to minimize exposure.
Aquatic Toxicity Presumed toxic to aquatic life. Indole derivatives can be harmful to the environment.[2][10]Do not discharge to drains or sewers.

Pre-Disposal Safety Protocols: Your First Line of Defense

Before handling any chemical waste, establishing a robust safety perimeter is paramount. This involves a combination of personal diligence and environmental controls.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (3-methyl-1H-indol-5-yl)methanol waste.

  • Eye Protection: Chemical splash goggles are required at all times.[11][12][13]

  • Hand Protection: Use chemically resistant gloves such as nitrile or butyl rubber. Inspect gloves for any signs of degradation or puncture before use and dispose of them as contaminated waste after handling.[8]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are essential to protect against skin exposure.[12][13]

Engineering Controls

All handling and consolidation of (3-methyl-1H-indol-5-yl)methanol waste must be conducted within a certified chemical fume hood.[3][13] This is the most effective way to prevent the inhalation of potentially harmful vapors and to contain any accidental splashes.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection, storage, and disposal of (3-methyl-1H-indol-5-yl)methanol waste, ensuring compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[14]

Step 1: Waste Segregation

Proper segregation is crucial for safety and cost-effective disposal.

  • Designate a specific waste stream for (3-methyl-1H-indol-5-yl)methanol and other non-halogenated organic solvents.

  • DO NOT mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids, bases, or oxidizers.[15]

    • Aqueous waste.

    • "Sharps" or solid waste.

  • Contaminated Materials: Any PPE, pipette tips, or absorbent materials contaminated with (3-methyl-1H-indol-5-yl)methanol must be disposed of as solid hazardous waste in a separately labeled container.[16]

Step 2: Container Selection

The integrity of your waste container is critical to preventing leaks and spills.

  • Compatibility: Use a designated, chemically-resistant container made of high-density polyethylene (HDPE) or borosilicate glass.[8][13]

  • Condition: The container must be in excellent condition, free of cracks or defects, with a secure, leak-proof screw cap.[8][16]

  • Venting: For larger volumes or mixtures that could potentially evolve gas, a vented cap may be appropriate, but for this specific compound, a standard sealed cap is generally sufficient.

Step 3: Waste Container Labeling

Clear and accurate labeling is a regulatory requirement and a safety imperative.

  • Affix a hazardous waste label to the container before adding any waste.[17]

  • The label must include:

    • The words "HAZARDOUS WASTE" .[2][8][18]

    • The full chemical name: "(3-methyl-1H-indol-5-yl)methanol" . Do not use abbreviations.

    • An accurate estimation of the concentration and composition of all contents.

    • The accumulation start date (the date the first drop of waste is added).

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[13][16][18] This is a common and critical compliance point.

  • Location: Store the container in a well-ventilated area, away from ignition sources and incompatible materials.[8]

  • Secondary Containment: Place the waste container within a larger, chemically resistant tray or tub to contain any potential leaks.[8][17]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through authorized channels.

  • Contact EHS: Once the container is nearly full (leave at least 10% headspace to allow for expansion) or reaches the local regulatory time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department.[8]

  • Professional Disposal: Your EHS department will arrange for the collection of the waste by a licensed and certified hazardous waste disposal company.[2][3][19] Never attempt to dispose of this chemical via standard trash or sanitary sewer systems.[20]

Visualization of the Disposal Workflow

The following diagram outlines the logical flow for the proper management of (3-methyl-1H-indol-5-yl)methanol waste.

G cluster_0 Waste Management Workflow A Waste Generation (3-methyl-1H-indol-5-yl)methanol B Step 1: Characterize as Hazardous Waste A->B C Step 2: Segregate Waste (Non-Halogenated Organic) B->C D Step 3: Select & Prepare Compatible Container (HDPE/Glass) C->D E Step 4: Label Container 'HAZARDOUS WASTE' & Contents D->E F Step 5: Store in SAA (Closed, Secondary Containment) E->F G Container Full or Time Limit Reached? F->G G->F No H Step 6: Request Pickup from EHS Office G->H Yes I Final Disposal by Licensed Facility H->I

Caption: Decision workflow for the disposal of (3-methyl-1H-indol-5-yl)methanol.

Emergency Procedures

In the event of an accident, a swift and correct response is vital.

  • Spill:

    • Small Spill: If you are trained and it is safe to do so, contain the spill using a chemical spill kit with a non-combustible absorbent (e.g., vermiculite or sand). Turn off all ignition sources.[15] Collect the absorbed material and debris into a sealed container and dispose of it as hazardous waste.[18]

    • Large Spill: Evacuate the area immediately. Alert colleagues, secure the area, and contact your institution's emergency response line or EHS department.[20]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][9][20]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][9]

    • Inhalation: Move the affected person to fresh air.[9]

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the compound name and any available hazard information.[5][8]

References

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (3-methyl-1H-indol-5-yl)methanol

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as (3-methyl-1H-indol-...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as (3-methyl-1H-indol-5-yl)methanol, demands a proactive and informed approach to personal protection. This guide provides essential, experience-driven insights into the safe handling, necessary personal protective equipment (PPE), and disposal of this compound. Our focus is on building a culture of safety that extends beyond mere compliance, ensuring the well-being of every member of the research team.

While specific toxicological data for (3-methyl-1H-indol-5-yl)methanol is not extensively available, a critical evaluation of structurally similar indole derivatives provides a strong basis for a robust safety protocol. Compounds such as Indole-3-methanol and 3-Methylindole (Skatole) are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, we will proceed with the precautionary principle, treating (3-methyl-1H-indol-5-yl)methanol with a similar level of caution.

Hazard Assessment and Personal Protective Equipment (PPE) Protocol

The primary hazards associated with handling (3-methyl-1H-indol-5-yl)methanol are anticipated to be irritation to the skin, eyes, and respiratory system upon contact or inhalation[1][2][3]. The following PPE is mandatory to mitigate these risks.

Core PPE Requirements
  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as when working with solutions, safety goggles or a full-face shield are strongly recommended[4].

  • Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination[5].

  • Body Protection : A standard laboratory coat must be worn at all times to protect against skin contact and to keep personal clothing free from contamination[5].

  • Respiratory Protection : Operations should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing the solid compound or preparing concentrated solutions, a NIOSH/MSHA approved respirator is advised, or the work should be performed within a certified chemical fume hood[3][4].

PPE Selection Guide for Specific Operations

To provide clear, actionable guidance, the following table summarizes the recommended PPE for various laboratory operations involving (3-methyl-1H-indol-5-yl)methanol.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety GogglesNitrile GlovesLab CoatChemical Fume Hood or NIOSH/MSHA approved respirator
Preparing Solutions Safety Goggles or Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Conducting Reactions Safety Goggles or Face ShieldNitrile GlovesLab CoatChemical Fume Hood
Post-Reaction Workup Safety GogglesNitrile GlovesLab CoatWell-ventilated area; Fume hood if volatile solvents are used
Handling Waste Safety GogglesNitrile GlovesLab CoatWell-ventilated area

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.

Handling and Storage Workflow

The following diagram illustrates the standard workflow for the safe handling and storage of (3-methyl-1H-indol-5-yl)methanol.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Don PPE Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound In Fume Hood Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Transfer Carefully Conduct Reaction Conduct Reaction Prepare Solution->Conduct Reaction Decontaminate Decontaminate Conduct Reaction->Decontaminate After Completion Store Compound Store Compound Decontaminate->Store Compound Clean Equipment Dispose of Waste Dispose of Waste Store Compound->Dispose of Waste Segregate Waste

Caption: Workflow for the safe handling of (3-methyl-1H-indol-5-yl)methanol.

Step-by-Step Handling Procedures:

  • Preparation : Before handling, ensure your work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on your lab coat, followed by safety goggles and gloves.

  • Handling the Compound :

    • When weighing the solid, do so in a fume hood to minimize inhalation of any dust.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Always handle the compound away from ignition sources[6][7].

  • Storage : Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][8]. Some sources recommend refrigeration (2-8°C) and protection from light[2][8].

  • Decontamination : Clean any spills immediately with an appropriate absorbent material. Decontaminate all surfaces and equipment after use.

Disposal Plan

Proper disposal is a critical component of laboratory safety.

  • Waste Segregation : All waste contaminated with (3-methyl-1H-indol-5-yl)methanol, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated hazardous waste container[5].

  • Liquid Waste : Solutions containing the compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department[5].

  • Disposal Method : All waste must be disposed of through a certified hazardous waste disposal service. Do not pour any waste containing this compound down the drain [5].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1][2].

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1][2].

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety is fundamental to the responsible advancement of science.

References

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  • Sigma-Aldrich. (5-Methyl-1H-indol-3-yl)methanol.
  • ResearchGate. The Toxicology of Methanol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methanol.
  • PubChem. 3-methyl-1H-indol-5-ol.
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